2-Chloroethylamine hydrochloride
Description
Properties
IUPAC Name |
2-chloroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878686 | |
| Record name | 2-Chloroethylamine hydrochloride | |
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Molecular Weight |
115.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-24-6 | |
| Record name | 2-Chloroethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloroethylamine hydrochloride | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2-chloro-, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8040U3I02T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethylamine (B1212225) hydrochloride is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and chemical industries.[1][2][3] Its utility stems from the presence of two reactive centers: a nucleophilic amino group and an electrophilic carbon atom bonded to a chlorine atom. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloroethylamine hydrochloride, its synthesis, reactivity, and safe handling protocols, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to light beige crystalline powder that is soluble in water.[4][5] It is stable at room temperature in closed containers under normal storage and handling conditions.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇Cl₂N | [3] |
| Molecular Weight | 115.99 g/mol | [3] |
| CAS Number | 870-24-6 | [3] |
| Appearance | White to light beige crystalline powder | [4][5] |
| Melting Point | 140-150 °C | [4] |
| Solubility | Soluble in water | [4][5] |
| Stability | Stable at room temperature in closed containers | [4] |
| Hygroscopicity | Hygroscopic | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of ethanolamine (B43304) with thionyl chloride.[1][2] This method is favored for its relatively mild conditions and high yields.
Experimental Protocol: Synthesis from Ethanolamine and Thionyl Chloride
Materials:
-
Ethanolamine
-
Thionyl chloride
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or chloroform)[1]
-
Methanol (for quenching)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve ethanolamine in an anhydrous solvent such as 1,2-dichloroethane.
-
Slowly add thionyl chloride to the solution dropwise. The reaction is exothermic and will result in the formation of a solid suspension.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 50°C in 1,2-dichloroethane).[1] The solid suspension will dissolve and then a crystalline solid will reappear.
-
Continue refluxing with stirring for approximately 3-5 hours.[1]
-
After the reaction is complete, cool the mixture and quench any remaining thionyl chloride by the slow addition of methanol.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization. A quantitative yield is often reported for this reaction.[1]
Reactivity and Mechanism of Action
The reactivity of 2-chloroethylamine is dominated by the neighboring group participation of the amino group. This leads to an intramolecular cyclization to form a highly reactive three-membered ring intermediate, the aziridinium (B1262131) ion.[1] This electrophilic intermediate is then susceptible to attack by various nucleophiles.
Under neutral or alkaline conditions, the lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. In its hydrochloride salt form, the nitrogen is protonated, which reduces its nucleophilicity and thus inhibits this intramolecular cyclization, enhancing the compound's stability.
Reaction with Nucleophiles
The aziridinium ion is a potent electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the basis for the use of this compound as an alkylating agent and a derivatizing reagent for molecules such as amino acids, dipeptides, and nucleotides.[3][5] For instance, the nucleophilic amino group or a thiol group in the side chain of an amino acid can attack the aziridinium ion, leading to the formation of a stable covalent bond.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its ability to introduce an aminoethyl moiety is exploited in the development of various drug candidates. Furthermore, its role as a derivatizing reagent is valuable in analytical chemistry for the modification of amino acids and other biomolecules to enhance their detection and separation.[5]
Safe Handling and Storage
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is also suspected of causing genetic defects. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, protected from moisture.[3][4]
Conclusion
This compound is a chemical intermediate of significant importance in organic synthesis, particularly for the pharmaceutical industry. Its unique reactivity, governed by the formation of a transient aziridinium ion, allows for the facile introduction of an aminoethyl group onto a variety of substrates. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.
References
A Comprehensive Technical Guide to 2-Chloroethylamine Hydrochloride
CAS Number: 870-24-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 2-Chloroethylamine (B1212225) hydrochloride. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its pivotal role as a versatile intermediate in the synthesis of various bioactive molecules.
Chemical and Physical Properties
2-Chloroethylamine hydrochloride is a white to light beige crystalline powder. It is an organic salt that is soluble in water and stable at room temperature in closed containers under normal storage and handling conditions.[1] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 870-24-6 | [3][4] |
| Molecular Formula | C₂H₇Cl₂N | [4][5] |
| Molecular Weight | 115.99 g/mol | [4][6] |
| Appearance | White to light yellow to light red powder to crystal | [3] |
| Melting Point | 140-150 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| Purity | >98.0% | [3] |
| Ionic Chloride Content | 29.0 – 32.1% w/w | [6] |
| Water Content | NMT 1.0% w/w | [6] |
| Storage Temperature | Store below +30°C | [1] |
Synthesis of this compound
The primary methods for the synthesis of this compound involve the reaction of ethanolamine (B43304) with either thionyl chloride or hydrogen chloride.[6][7]
Experimental Protocol: Synthesis from Ethanolamine Hydrochloride and Thionyl Chloride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Ethanolamine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloroethane or an aliphatic carboxylic acid)[4]
-
Methanol (for quenching)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Vacuum evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend ethanolamine hydrochloride in an anhydrous solvent.
-
Slowly add thionyl chloride to the suspension. An immediate reaction may be observed with the formation of a solid, which may dissolve upon warming.[4]
-
Heat the mixture to reflux and maintain for several hours with continuous stirring. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.[4]
-
After the reaction is complete, carefully quench the reaction by the slow addition of methanol.[4]
-
Remove the solvent under reduced pressure using a vacuum evaporator.
-
The resulting white crystalline solid is this compound.[4] Further purification can be achieved by recrystallization from a suitable solvent.
Applications in Drug Development and Organic Synthesis
This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond, allows for its versatile use in forming various heterocyclic structures.
Key applications include its use as an intermediate in the synthesis of:
-
Antidepressants: such as Fluvoxamine maleate.[1]
-
Antineoplastic (Anticancer) Agents: including Ifosfamide and cyclophosphamide. It is also used in the synthesis of ellipticine (B1684216) derivatives with anticancer properties.[5]
-
Anti-HIV Drugs: as a reagent in the synthesis of 6-desfluoroquinolones.[5]
-
Derivatizing Reagent: for amino acids, dipeptides, and nucleotides.[1][5]
-
Agrochemicals, Dyes, and Surfactants.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Role as a Pharmaceutical Intermediate
This diagram illustrates the role of this compound as a key intermediate in the synthesis of various classes of pharmaceutical drugs.
Caption: Role as a Pharmaceutical Intermediate.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. exsyncorp.com [exsyncorp.com]
- 6. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloroethylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethylamine (B1212225) hydrochloride is a versatile chemical intermediate of significant interest in the pharmaceutical and biomedical fields. This white to light beige crystalline powder is a key building block in the synthesis of a range of molecules, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine (B1237835). Its reactivity also lends itself to the chemical modification of biopolymers like chitosan (B1678972), enhancing their therapeutic and functional properties. This technical guide provides a comprehensive overview of 2-chloroethylamine hydrochloride, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant chemical and biological pathways.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂H₇Cl₂N | [1] |
| ClCH₂CH₂NH₂ • HCl | [2][3] | |
| Molecular Weight | 115.99 g/mol | [1][2][3][4] |
| CAS Number | 870-24-6 | [2] |
| Appearance | White to light beige crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
Synthesis of this compound from Ethanolamine (B43304)
A common method for the synthesis of this compound involves the reaction of ethanolamine with a chlorinating agent such as thionyl chloride or hydrogen chloride.
Protocol using Thionyl Chloride:
-
In a suitable reaction vessel, combine ethanolamine hydrochloride with a solvent such as 1,2-dichloroethane.
-
Slowly add thionyl chloride to the mixture. The reaction is often initiated by gentle warming.
-
Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by the dissolution of the initial solid suspension followed by the appearance of the crystalline product.
-
After the reaction is complete, quench any remaining thionyl chloride by carefully adding a small amount of methanol.
-
Remove the solvents under vacuum to yield the white crystalline product, this compound.
Synthesis of Fluvoxamine Maleate (B1232345) using this compound
This compound is a critical reagent in the synthesis of the antidepressant drug fluvoxamine. The following protocol is a generalized representation of the alkylation reaction.
Protocol:
-
To a stirred mixture of an appropriate solvent (e.g., toluene), a phase-transfer catalyst (e.g., PEG-400), and a powdered base (e.g., potassium hydroxide), add 5-methoxy-4'-trifluoromethylvalerophenone oxime.
-
To this mixture, add this compound.
-
Maintain the reaction mixture at a controlled temperature (e.g., 30-35°C) with stirring for a specified period (e.g., 2 hours).
-
Upon completion of the reaction, add water to the mixture and stir. Allow the layers to separate and collect the organic phase.
-
Wash the organic phase with water until it is neutral.
-
To the organic layer, add a solution of maleic acid in a suitable solvent (e.g., water or a protic solvent).
-
Stir the mixture to allow for the crystallization of fluvoxamine maleate.
-
Cool the mixture to enhance crystallization, then filter the product.
-
Wash the collected crystals with a non-polar solvent (e.g., toluene) and dry to obtain the final product.
Chemical Modification of Chitosan
This compound can be used to introduce aminoethyl groups onto the chitosan backbone, which can then be further modified, for example, to create N-trimethyl quaternary ammonium (B1175870) salt chitosan (TMC). This modification enhances the solubility and antimicrobial properties of chitosan.
Conceptual Protocol:
-
Disperse chitosan in an alkaline solution (e.g., sodium hydroxide) to activate the hydroxyl and amino groups.
-
React the activated chitosan with this compound. The aminoethyl group will graft onto the chitosan backbone.
-
The resulting aminoethyl-modified chitosan can then be subjected to further reactions, such as quaternization with methyl iodide, to produce N-trimethyl chitosan.
-
The final product is typically purified by dialysis and lyophilization.
Visualizing Workflows and Pathways
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthesis of this compound.
Caption: Synthesis of Fluvoxamine Maleate.
Caption: Mechanism of Action of Fluvoxamine.
Conclusion
This compound is a fundamental building block in modern medicinal chemistry and biomaterial science. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The detailed protocols and workflow diagrams provided in this guide offer a practical resource for the synthesis of this key intermediate and its application in the production of the widely used antidepressant, fluvoxamine, as well as in the functional modification of chitosan. Understanding the chemical pathways and experimental nuances associated with this compound is crucial for the continued development of novel therapeutics and advanced biomaterials.
References
- 1. CH691124A5 - Preparation of fluvoxamine maleate from 5-methoxy-4'-trifluoromethyl valerophenone oxime and this compound - Google Patents [patents.google.com]
- 2. 2-Chloroethyl Amine HCl [anshulchemicals.com]
- 3. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 4. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
The Synthesis of 2-Chloroethylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the primary synthesis routes for 2-chloroethylamine (B1212225) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. This document outlines the core reaction mechanisms, provides detailed experimental protocols, and presents a comparative analysis of quantitative data to inform research and development activities.
Introduction
2-Chloroethylamine hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anticancer agents and antidepressants, as well as other fine chemicals.[1][2] Its reactivity, stemming from the presence of both a chloro and an amino functional group, allows for a wide range of chemical transformations. The two predominant methods for its industrial and laboratory-scale synthesis involve the reaction of ethanolamine (B43304) or its hydrochloride salt with either thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[1][3] This guide will delve into the intricacies of both methodologies.
Synthesis Methodologies and Reaction Mechanisms
The conversion of ethanolamine to this compound is fundamentally a nucleophilic substitution reaction where the hydroxyl group of ethanolamine is replaced by a chlorine atom. The choice of chlorinating agent significantly influences the reaction mechanism, conditions, and byproducts.
Reaction of Ethanolamine with Thionyl Chloride
This is a widely employed method, particularly in laboratory settings, favored for its mild reaction conditions and often high yields.[4] The reaction can be performed with either ethanolamine or, more commonly, ethanolamine hydrochloride.
Mechanism: The reaction of an alcohol with thionyl chloride generally proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. In the case of ethanolamine, the amino group adds complexity. Computational studies on the reaction of β-amino alcohols with thionyl chloride suggest the initial formation of a quaternary nitrogen species.[5] The likely mechanism is as follows:
-
Formation of the Chlorosulfite Ester: The hydroxyl group of ethanolamine attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated chlorosulfite ester intermediate.
-
Deprotonation: A base, which can be another molecule of ethanolamine or an added non-nucleophilic base, deprotonates the intermediate.
-
Intramolecular or Intermolecular Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This is typically an Sₙ2 reaction, leading to an inversion of stereochemistry if the carbon is chiral. The unstable chlorosulfite group decomposes to sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.
Reaction of Ethanolamine with Hydrogen Chloride
This method is often considered more environmentally friendly and cost-effective for large-scale production as it avoids the use of the more expensive and hazardous thionyl chloride and the formation of sulfur dioxide gas.[3] The reaction typically requires higher temperatures and sometimes pressure, although the use of a catalyst can allow for milder conditions.
Mechanism: This reaction is a classic example of an acid-catalyzed nucleophilic substitution.
-
Protonation of the Hydroxyl Group: The acidic hydrogen from HCl protonates the hydroxyl group of ethanolamine, converting it into a good leaving group (H₂O). The amino group is also protonated to form the hydrochloride salt.
-
Nucleophilic Attack by Chloride: The chloride ion (from HCl) then acts as a nucleophile and attacks the carbon atom attached to the protonated hydroxyl group in an Sₙ2 fashion.
-
Departure of Water: This attack displaces a molecule of water, resulting in the formation of 2-chloroethylamine, which exists as its hydrochloride salt in the acidic medium.
Quantitative Data Presentation
The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound.
| Synthesis Route | Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | Diethanolamine | 1,2-Dichloroethane | 50 | 3 | Quantitative | - | [4][6] |
| Thionyl Chloride | Ethanolamine Hydrochloride | Chloroform | Heating (Reflux) | 5 | 100 | - | [4] |
| Thionyl Chloride | 2-Hydroxyethylamine Hydrochloride | Acetic Acid | 60 | 3.5 | 99.1 | - | [7] |
| Thionyl Chloride | 2-Hydroxyethylamine Hydrochloride | Formic Acid | 70-80 | 3.5 | 99.0 | - | [7] |
| Hydrogen Chloride | Ethanolamine | Organic Acid (e.g., Propionic, Butyric) | 120-160 | 2-5 | ~90 | >99 | [3] |
| Hydrogen Chloride | Ethanolamine | Organic Acid | 80-100 | 4-6 | ≥95 | >99 | [4] |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes.
Protocol 1: Synthesis from Ethanolamine Hydrochloride and Thionyl Chloride
This protocol is adapted from a patented procedure.[7]
Materials:
-
2-Hydroxyethylamine hydrochloride
-
Thionyl chloride
-
Formic acid (or other aliphatic carboxylic acid)
-
Water
Procedure:
-
A mixture of 270.8 g of 2-hydroxyethylamine hydrochloride and 23.9 g of formic acid is heated to 70°C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
With stirring, 418.4 g of thionyl chloride is added dropwise to the viscous mass over a period of 3.5 hours. The mixture will transform into an easily stirrable oil.
-
The reaction mixture is stirred for an additional 3.5 hours at 80°C.
-
After completion, the mixture is cooled to room temperature.
-
The reaction is then carefully quenched by diluting with 120 ml of water to obtain an aqueous solution of this compound.
Protocol 2: Synthesis from Ethanolamine and Hydrogen Chloride with Organic Acid Catalyst
This protocol is based on a patented, more environmentally friendly method.[3]
Materials:
-
Ethanolamine
-
Hydrogen chloride gas
-
Organic acid (e.g., propionic acid, butyric acid)
-
Absolute ethanol (B145695)
Procedure:
-
In a reaction vessel, introduce ethanolamine. Introduce hydrogen chloride gas until the pH of the system is between 2 and 3.
-
Add the organic acid catalyst to the container. The mass ratio of the organic acid to ethanolamine should be between 0.05:1 and 0.15:1.
-
Heat the mixture to 120-160°C and continue to introduce hydrogen chloride gas. The reaction and simultaneous distillation to remove the water byproduct are carried out for 2-5 hours.
-
After the reaction is complete, stop heating and the introduction of hydrogen chloride. Cool the mixture to room temperature.
-
Add absolute ethanol to the cooled mixture and stir.
-
Filter the resulting precipitate to obtain the crude product.
-
Dry the filter cake, preferably under vacuum at 50-60°C, to yield high-purity this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the reaction of ethanolamine (or its hydrochloride) with thionyl chloride or with hydrogen chloride. The thionyl chloride method offers mild conditions and high yields but is associated with higher costs and the generation of SO₂. The hydrogen chloride route, particularly when catalyzed by an organic acid, presents a more economical and environmentally benign alternative, also capable of producing high-purity product with excellent yields. The choice of method will depend on the scale of production, economic considerations, and environmental regulations. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for chemists and engineers in the fine chemical and pharmaceutical industries.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Guide: Solubility of 2-Chloroethylamine Hydrochloride in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloroethylamine hydrochloride (CAS No. 870-24-6) in water and common organic solvents. The information is compiled from various chemical databases and safety data sheets to support research and development activities.
Core Compound Information
Chemical Name: this compound Synonyms: 2-Aminoethyl chloride hydrochloride, β-Chloroethylamine hydrochloride CAS Number: 870-24-6 Molecular Formula: C₂H₇Cl₂N Molecular Weight: 115.99 g/mol Appearance: White to light beige crystalline powder[1]
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its use in various chemical syntheses and pharmaceutical applications. Below is a summary of the available quantitative and qualitative solubility data.
Table 1: Solubility in Water
There is a significant discrepancy in the reported aqueous solubility of this compound in available literature. Researchers are advised to experimentally verify the solubility for their specific applications.
| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) | Notes |
| Water | 20 | 5.67 | Safety Data Sheet | This value is considered more plausible. |
| Water | 20 | 5666 | Chemical Databases[1][2][3] | This value is exceptionally high and likely a typographical error. It would imply that the substance is more of a liquid that readily absorbs water rather than a solid dissolving in it. |
Table 2: Solubility in Organic Solvents
| Solvent | Qualitative Solubility | Source(s) |
| Methanol | Soluble | [4][5] |
| Ethanol | Soluble | [6] |
| Polar Organic Solvents | Good solubility | [6] |
| Non-Polar Solvents | Low to insoluble | |
| Acetone | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | |
| Dimethylformamide (DMF) | Data not available |
Experimental Protocols for Solubility Determination
For accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are based on the OECD Test Guideline 105, "Water Solubility," which is a widely accepted international standard.[7][8][9][10] These methods can be adapted for organic solvents.
Flask Method (for solubilities > 10 mg/L)
This method, also known as the shake-flask method, is suitable for determining the solubility of substances that are soluble at or above 0.01 g/L.[7][11]
Principle: A supersaturated solution is prepared by dissolving an excess amount of the substance in the solvent at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the dissolved substance in the aqueous phase is determined.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge (optional)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: Add an excess amount of this compound to a flask containing the solvent (e.g., purified water). The amount of excess solid should be sufficient to remain undissolved at equilibrium.
-
Equilibration: Stopper the flask and agitate it in a constant temperature bath set at the desired test temperature (e.g., 20 ± 0.5 °C). Agitation should be gentle to avoid the formation of emulsions. The equilibration time is determined from the preliminary test, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to facilitate phase separation.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Filtration may be required to remove any remaining solid particles. The filter material should not adsorb the test substance.
-
Analysis: Determine the concentration of this compound in the sample using a validated analytical method.
-
Replicates: Perform the determination in at least triplicate.
Column Elution Method (for solubilities < 10 mg/L)
This method is suitable for substances with low solubility.[7][12]
Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the saturation solubility.
Apparatus:
-
Glass column with a thermostat jacket
-
Inert support material (e.g., glass beads, silica (B1680970) gel)
-
Metering pump for solvent delivery
-
Fraction collector (optional)
-
Analytical instrument for concentration measurement
Procedure:
-
Column Preparation: Coat an inert support material with an excess of this compound. Pack the coated material into the column.
-
Elution: Pump the solvent through the column at a low and constant flow rate. The flow rate should be slow enough to ensure that saturation equilibrium is reached.
-
Sample Collection: Collect fractions of the eluate at regular intervals.
-
Analysis: Analyze the concentration of the substance in each fraction.
-
Determination of Solubility: Plot the concentration versus the fraction number or time. The concentration will initially increase and then reach a plateau. The average concentration in the plateau region is the solubility of the substance.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: A logical workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound. Given the inconsistencies in available data, especially for aqueous solubility, and the lack of quantitative data for organic solvents, experimental verification is strongly recommended for any application requiring precise solubility values.
References
- 1. This compound | 870-24-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 870-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. Water solubility column elution method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]
Spectral Analysis of 2-Chloroethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloroethylamine (B1212225) hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and quality control, offering detailed spectral information and the methodologies for its acquisition.
Chemical Structure and Properties
2-Chloroethylamine hydrochloride is a reactive bifunctional molecule with the chemical formula C₂H₇Cl₂N. It is the hydrochloride salt of 2-chloroethylamine. The presence of both a primary amine and a primary alkyl chloride functionality makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.
Molecular Structure:
Spectroscopic Data
The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the two distinct methylene (B1212753) groups.
Table 1: ¹H NMR Spectral Data [1][2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.89 | Triplet | -CH₂-Cl |
| ~3.43 | Triplet | -CH₂-NH₃⁺ |
Table 2: ¹³C NMR Spectral Data [3][4][5][6]
| Chemical Shift (ppm) | Assignment |
| ~40.5 | -CH₂-Cl |
| ~38.5 | -CH₂-NH₃⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the amine and alkyl halide groups.[3][5][7]
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2900-3100 | Strong | N-H stretch (ammonium salt) |
| 1580-1610 | Medium | N-H bend (primary amine salt) |
| 1400-1470 | Medium | C-H bend (scissoring) |
| 650-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show the molecular ion of the free base, 2-chloroethylamine, as the hydrochloride salt is not typically observed directly.
Table 4: Key Mass Spectrometry Data [2]
| m/z | Relative Intensity (%) | Assignment |
| 79 | 3.2 | [M]⁺ (Molecular ion of C₂H₆ClN) |
| 81 | 1.0 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 44 | 2.2 | [CH₂NH₂]⁺ |
| 30 | 100.0 | [CH₂NH₂]⁺ - H₂ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.[1][5]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence was used.
-
Number of Scans: 16-64 scans were typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
-
Referencing: The residual solvent peak of D₂O was used as an internal reference.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
-
Referencing: The solvent signal was used for internal referencing.
-
Infrared (IR) Spectroscopy
FTIR (KBr Pellet):
-
Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, was used to acquire the spectrum.[8]
-
Acquisition:
-
A background spectrum of the empty sample compartment was first recorded.
-
The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded.
-
The spectrum was typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source was used.
-
Acquisition:
Visualization of Spectral Data Relationships
The following diagram illustrates the correlation between the chemical structure of this compound and its key spectral data.
Caption: Correlation of this compound's structure with its spectral data.
References
- 1. This compound(870-24-6) 1H NMR [m.chemicalbook.com]
- 2. This compound(870-24-6) MS spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(870-24-6) 13C NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 7. This compound(870-24-6) IR Spectrum [chemicalbook.com]
- 8. This compound | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Decomposition of 2-Chloroethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for ensuring the integrity, efficacy, and safety of synthesized compounds. 2-Chloroethylamine (B1212225) hydrochloride (CAS No. 870-24-6) is a vital building block in the synthesis of numerous pharmaceuticals, including the antidepressant fluvoxamine (B1237835) maleate (B1232345) and potential anti-HIV and anticancer agents.[1][2][3] This guide provides a detailed examination of its stability and thermal decomposition characteristics.
Physicochemical Properties
2-Chloroethylamine hydrochloride is a white to light beige crystalline powder.[1][4] It is an organic salt that is soluble in water and methanol.[1][2] The compound is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates specific storage conditions to maintain its integrity.[2][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal properties of this compound as reported in various sources.
| Property | Value | Source(s) |
| Melting Point | 140-150 °C | [1][7][8][9][10] |
| 146.0 to 150.0 °C | ||
| 147 °C | [5] | |
| 146 °C | [11] | |
| Decomposition Temperature | > 150 °C | [11] |
| pH (in aqueous solution) | 2-3 | [4] |
| Water Solubility | 5666 g/L | [1][4] |
Stability and Storage
This compound is stable at room temperature when stored in a closed container under normal handling and storage conditions.[1] However, its hygroscopic nature is a critical factor to consider for its long-term stability.[5][6]
Key Stability Considerations:
-
Moisture: Due to its hygroscopic properties, it must be protected from moisture.[1][12] Exposure to moist air or water should be avoided.[6] It is recommended to handle the material under a nitrogen atmosphere.[2]
-
Storage Conditions: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][13][14] The recommended storage temperature is below +30°C.[1][7] The storage area should be away from incompatible substances and foodstuff containers.[9][14]
-
Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[14][15][16] Contact with alkaline materials can liberate heat.[9]
-
Hazardous Decomposition: When heated to decomposition, it may emit corrosive fumes and acrid smoke.[9] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][14][15][16]
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound involve ethanolamine (B43304) as the starting material.
1. Reaction of Ethanolamine Hydrochloride with Thionyl Chloride:
This is a common method for producing this compound.[2][4][17]
-
Reactants: Monoethanolamine hydrochloride, thionyl chloride, and a solvent such as benzene (B151609).[4] A catalyst like dimethylformamide may also be used.[1]
-
Procedure:
-
A mixture of monoethanolamine hydrochloride, dimethylformamide, and benzene is heated to a temperature of 75°C to 80°C.[1]
-
Thionyl chloride is then slowly added dropwise to the reaction mixture over several hours while maintaining the temperature.[1]
-
After the addition is complete, the reaction is allowed to continue for a period to ensure completion.[1]
-
The mixture is then cooled, and water is added to separate the product.[1]
-
The aqueous layer containing the this compound is collected.[1]
-
-
Considerations: While this method can produce a high yield and purity, thionyl chloride is relatively expensive, and the reaction produces sulfur dioxide as a byproduct, which is a pollutant.[17][18]
2. Reaction of Ethanolamine with Hydrogen Chloride:
This method is also widely used.[2]
-
Reactants: Ethanolamine, hydrogen chloride, and an organic acid catalyst (e.g., adipic acid).[17][18]
-
Procedure:
-
Ethanolamine is placed in a reaction vessel, and hydrogen chloride gas is introduced at room temperature until the pH is acidic (around 2).[18]
-
An organic acid catalyst, such as adipic acid, is added to the mixture.[18]
-
The mixture is heated to a temperature between 120°C and 160°C, and hydrogen chloride is introduced again.[18]
-
The reaction proceeds for several hours.[18]
-
After cooling, a solvent like absolute ethanol (B145695) is added to precipitate the product.[18]
-
The solid product is collected by filtration and dried under a vacuum.[18]
-
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Factors influencing the stability of this compound.
Caption: Synthesis of this compound via thionyl chloride.
References
- 1. This compound | 870-24-6 [chemicalbook.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. labproinc.com [labproinc.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 870-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 870-24-6 [chemnet.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 2-Chloroethylamine 99 870-24-6 [sigmaaldrich.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 18. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
The Bifunctional Reactivity of 2-Chloroethylamine Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Versatile Building Block in Pharmaceutical Synthesis
Introduction
2-Chloroethylamine (B1212225) hydrochloride is a versatile bifunctional reagent that holds significant importance in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring both a nucleophilic amino group and an electrophilic carbon center, allows for a diverse range of chemical transformations, making it a valuable synthon for the construction of various nitrogen-containing heterocycles and other complex molecular architectures.[1] This technical guide provides a comprehensive overview of the core reactivity of 2-chloroethylamine hydrochloride, with a focus on its application in drug development. We will delve into its fundamental reaction mechanisms, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.
Core Reactivity: The Aziridinium (B1262131) Ion Intermediate
The hallmark of 2-chloroethylamine's reactivity is its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion.[1] This process, driven by the neighboring group participation of the amino group, is the key to its potent alkylating ability. The formation of this strained three-membered ring dramatically increases the electrophilicity of the carbon atoms, making them susceptible to attack by a wide range of nucleophiles.[1] The rate of aziridinium ion formation is influenced by factors such as pH and the solvent system.[1]
The general mechanism for the formation of the aziridinium ion and its subsequent reaction with a nucleophile is depicted below.
Applications in Pharmaceutical Synthesis
The unique reactivity profile of 2-chloroethylamine and its derivatives, particularly bis(2-chloroethyl)amine (B1207034), has been extensively exploited in the synthesis of numerous pharmaceutical agents.
Synthesis of Nitrogen Mustards and DNA Alkylation
2-Chloroethylamine is a fundamental building block for the synthesis of nitrogen mustards, a class of potent alkylating agents used in cancer chemotherapy.[3][4] These compounds exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[3][4] This leads to the formation of monoadducts and, upon a second alkylation event, inter- and intrastrand cross-links, which ultimately trigger cell cycle arrest and apoptosis.[5]
The DNA damage caused by nitrogen mustards activates a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway involves the recruitment of various sensor and effector proteins to the site of damage to coordinate DNA repair or, if the damage is too extensive, initiate programmed cell death.
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds that are prevalent in pharmaceuticals.
The reaction of bis(2-chloroethylamine) hydrochloride with anilines is a common method for synthesizing N-arylpiperazines, which are key intermediates for a wide range of drugs, including antipsychotics and antidepressants.[6]
Thiomorpholine and its derivatives are important scaffolds in medicinal chemistry. This compound can be used in a multi-step synthesis to produce thiomorpholine. A modern approach involves a photochemical thiol-ene reaction followed by a base-mediated cyclization.[7][8]
Quantitative Data on Reactivity
The yield of reactions involving this compound and its derivatives is highly dependent on the specific nucleophile, solvent, temperature, and reaction time. Below are tables summarizing available quantitative data for key transformations.
Table 1: Synthesis of this compound and its Analogs
| Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanolamine, Hydrogen Chloride | Organic Acid | - | 80–100 | 4–6 | ≥95 |
| Diethanolamine | Thionyl Chloride | 1,2-dichloroethane | 50 | 3 | Quantitative |
| Ethanolamine Hydrochloride | Thionyl Chloride | Chloroform | Reflux | 5 | 100 |
| Ethanolamine | Hydrogen Chloride | Acetic Acid | 80 | 4 | 92.2 |
| Ethanolamine Hydrochloride | Thionyl Chloride | Formic Acid | 70-80 | 7 | 99.0 |
Data compiled from multiple sources.[1][9]
Table 2: Synthesis of N-Arylpiperazines using Bis(2-chloroethylamine) Hydrochloride
| Aniline (B41778) Derivative | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Dichloroaniline (B127971) | - | - | 90-120 then 120-220 | 4-34 | Not specified |
| 3-Chloroaniline | p-Toluenesulfonic acid | Xylene | 140-145 | - | Not specified |
Data compiled from multiple sources.[6][10]
Table 3: DNA Adduct Distribution of Nitrogen Mustards
| Nitrogen Mustard | Major Adducts |
| Mechlorethamine (HN2) | N7-Guanine monoadducts (>90%), Interstrand cross-links (minor fraction) |
| Melphalan | N7-Guanine and N3-Adenine monoadducts, Guanine-Guanine and Guanine-Adenine cross-links |
| Chlorambucil | N7-Guanine and N3-Adenine monoadducts, Interstrand cross-links |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key compounds using this compound or its derivatives.
General Experimental Workflow
A generalized workflow for the synthesis and purification of compounds derived from this compound is outlined below. This typically involves the reaction of the chloroethylamine derivative with a suitable nucleophile, followed by workup and purification.
Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (B491241) Hydrochloride
This protocol describes the synthesis of a key intermediate for the antipsychotic aripiprazole.[6]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol
Procedure:
-
In a reaction vessel, heat 2,3-dichloroaniline to 90-120 °C.
-
Add bis(2-chloroethyl)amine hydrochloride to the molten aniline in portions.
-
Increase the reaction temperature to 120-220 °C and maintain for several hours (4-34 hours, depending on scale).
-
After the reaction is complete, cool the mixture and add n-butanol.
-
Reflux the mixture for 1 hour, then cool to allow for crystallization of the crude product.
-
Filter the crude product and purify by recrystallization from methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[6]
Protocol 2: Solvent-Free Synthesis of Cyclophosphamide (B585)
This protocol details an efficient, one-pot synthesis of the anticancer drug cyclophosphamide.[11]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
N-methylmorpholine
-
Phosphorus oxychloride (POCl₃)
-
3-Aminopropan-1-ol
-
Ethyl acetate (B1210297)
-
Water
-
2N Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a two-necked flask, combine bis(2-chloroethyl)amine hydrochloride (5 g, 0.028 mol) and N-methylmorpholine (8.4 eq).
-
Cool the mixture to approximately 4 °C.
-
Slowly add POCl₃ (1.0 eq) dropwise while maintaining the temperature.
-
Stir the mixture at room temperature for 5 hours.
-
Cool the mixture back to approximately 4 °C.
-
Slowly add 3-aminopropan-1-ol (1.0 eq) dropwise over 3 hours.
-
Stir the reaction mixture at room temperature for an additional 15 hours.
-
Add ethyl acetate (70 mL) and water (10 mL) and stir vigorously.
-
Separate the organic layer and wash with 2N HCl (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by crystallization from MTBE to obtain cyclophosphamide as a white solid.[11]
Conclusion
This compound and its derivatives are indispensable tools in the arsenal (B13267) of the medicinal chemist. Their bifunctional nature, governed by the formation of the highly reactive aziridinium ion, provides a versatile platform for the synthesis of a wide array of pharmacologically active molecules. A thorough understanding of its reactivity, reaction conditions, and the biological consequences of its alkylating properties is crucial for the successful design and development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols, to aid researchers and scientists in their drug discovery and development endeavors.
References
- 1. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Chloroethylamine Hydrochloride Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloroethylamine (B1212225) hydrochloride and its analogues represent a cornerstone in medicinal chemistry, primarily recognized for their role as precursors to nitrogen mustards, a class of potent alkylating agents. The reactivity of the 2-chloroethyl group, characterized by the formation of a highly electrophilic aziridinium (B1262131) ion, underpins their biological activity. This reactivity enables the alkylation of nucleophilic sites on biomolecules, with the N7 position of guanine (B1146940) in DNA being a principal target. The resulting DNA damage, including the formation of monoadducts and interstrand cross-links, disrupts DNA replication and transcription, ultimately leading to cytotoxicity. This mechanism of action is the basis for their extensive use as antineoplastic agents. Beyond oncology, derivatives of 2-chloroethylamine are integral intermediates in the synthesis of a diverse array of pharmaceuticals, including antidepressants and anti-HIV agents, as well as in the modification of polymers for various biomedical applications. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and experimental protocols related to 2-chloroethylamine analogues and derivatives, intended to serve as a valuable resource for researchers and professionals in drug development.
Core Chemistry and Mechanism of Action
The chemical reactivity of 2-chloroethylamine and its analogues is dominated by the neighboring group participation of the amino group, which leads to intramolecular cyclization and the formation of a highly reactive aziridinium ion intermediate.[1] This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles. In a biological context, the primary nucleophilic target is DNA.
The alkylation of DNA by these compounds, particularly the bifunctional nitrogen mustards like bis(2-chloroethyl)amine (B1207034), proceeds via the following steps:
-
Aziridinium Ion Formation: One of the 2-chloroethyl arms undergoes intramolecular cyclization to form an aziridinium ion, releasing a chloride ion.
-
Mono-alkylation of DNA: The aziridinium ion is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine, forming a monoadduct.
-
Second Aziridinium Ion Formation and Cross-linking: The second 2-chloroethyl arm of the same molecule can then form another aziridinium ion. This can then react with a second guanine base on the complementary DNA strand, resulting in an interstrand cross-link. This cross-linking is a critical lesion that is difficult for the cell to repair and is a major contributor to the cytotoxic effects of these agents.
This DNA damage triggers a cellular response, activating complex signaling pathways that can ultimately lead to cell cycle arrest and apoptosis.
Synthesis of 2-Chloroethylamine Analogues and Derivatives
Several synthetic routes are employed for the preparation of 2-chloroethylamine hydrochloride and its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthesis of this compound
A common laboratory and industrial method for the synthesis of this compound is the reaction of ethanolamine (B43304) with thionyl chloride.[1] This reaction is often favored for its mild conditions and relatively short reaction times.[1]
Alternatively, the reaction of ethanolamine with hydrogen chloride can be employed, which is a more cost-effective and environmentally friendly approach as it avoids the generation of sulfur dioxide.[1] A process has been described where ethanolamine is reacted with hydrogen chloride using an organic acid as a catalyst at 80-100°C for 4-6 hours, resulting in a yield of ≥95% with greater than 99% purity.[1]
Synthesis of Bis(2-chloroethyl)amine Hydrochloride (Nor-nitrogen Mustard)
A widely used analogue, bis(2-chloroethyl)amine hydrochloride, is typically synthesized from diethanolamine (B148213). A common method involves the reaction of diethanolamine with thionyl chloride in a suitable solvent like 1,2-dichloroethane.[1]
Biological Activities and Therapeutic Applications
The primary biological activity of 2-chloroethylamine derivatives stems from their ability to alkylate DNA, leading to cytotoxicity. This has been extensively exploited in the development of anticancer drugs.
Antineoplastic Agents
Nitrogen mustards, such as mechlorethamine (B1211372) (a derivative of bis(2-chloroethyl)amine), were among the first chemotherapeutic agents.[1] Other important anticancer drugs derived from this scaffold include:
-
Cyclophosphamide (B585) and Ifosfamide: These are prodrugs that are metabolically activated in the liver to their active alkylating forms. They are used in the treatment of a wide range of cancers, including lymphomas, leukemias, and solid tumors.
-
Melphalan and Chlorambucil: These are aromatic derivatives of nitrogen mustard with improved stability and selectivity.
Other Pharmaceutical Applications
Derivatives of 2-chloroethylamine are also important intermediates in the synthesis of non-cancer therapeutics. For example, this compound is a key intermediate in the synthesis of the antidepressant fluvoxamine (B1237835) maleate.[2] It is also used in the synthesis of piperazine-containing drugs, such as the atypical antipsychotic aripiprazole.
Polymer Modification
This compound is used to chemically modify natural polymers like chitosan (B1678972) and starch to enhance their biological properties.[2] For instance, N-trimethyl quaternary ammonium (B1175870) salt chitosan, synthesized using this compound, exhibits improved antifungal properties.[2]
Quantitative Data
The following tables summarize key quantitative data for selected 2-chloroethylamine analogues and derivatives.
Table 1: In Vitro Cytotoxicity of Cyclophosphamide Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Hydroperoxy-6-(4-pyridyl)cyclophosphamide | L1210 Leukemia | Data not available in snippet | [3] |
| 4-Hydroperoxy-6-arylcyclophosphamides | L1210 & P388 Leukemia | Generally active | [3] |
| Phenylketophosphamide (14a) | Not specified | Half-life of cytotoxic agent generation: 66 min | [4] |
| Phenylketoifosfamide (14b) | Not specified | Half-life of cytotoxic agent generation: 63 min | [4] |
Table 2: Pharmacokinetic Parameters of a Nitrogen Mustard Analogue
| Compound | Half-life (plasma) | Tumor/Plasma Ratio (AUC) | Reference |
| SN 23862 | 1.1 h | ~2 | [5] |
| CB 1954 | 1.2 h | 1 | [5] |
Table 3: In Vitro Activity of N-Arylpiperazine Derivatives
| Compound | Target/Cell Line | Activity | Reference |
| 2b (thiazolinylphenyl-piperazine derivative) | 5-HT1A Receptor | Ki = 412 nM | [6] |
| 2a-c and 3a-c | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | IC50 values ranging from 15 µM to 73 µM | [6] |
Experimental Protocols
Synthesis of Bis(2-chloroethyl)amine Hydrochloride
Objective: To synthesize bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.
Materials:
-
Diethanolamine (0.30 mole, 31.5 g)
-
1,2-Dichloroethane (300 mL)
-
Thionyl chloride (51.0 mL)
-
Methanol (20 mL)
-
1 L flask with reflux condenser
Procedure:
-
To a 1 L flask equipped with a reflux condenser, add diethanolamine and 1,2-dichloroethane.
-
Add thionyl chloride to the mixture. A solid suspension will form immediately.
-
Warm the mixture to 50°C. The solid should dissolve.
-
Reflux the crystalline suspension with stirring for 3 hours. During reflux, the solid will dissolve and then a crystalline solid will reappear.
-
Quench the reaction by adding methanol.
-
Remove the solvents under vacuum.
-
A white crystalline material, bis(2-chloroethyl)amine hydrochloride, is obtained. The expected yield is quantitative (approximately 53.0 g).[7]
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of a 2-chloroethylamine derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
2-Chloroethylamine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the 2-chloroethylamine derivative and expose the cells to these concentrations for a specified duration (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[8]
Quantification of DNA Interstrand Cross-links (Alkaline Elution Assay Principle)
Objective: To quantify the formation of DNA interstrand cross-links induced by a bifunctional 2-chloroethylamine derivative.
Materials:
-
Cells treated with the alkylating agent
-
Lysis solution (high salt, detergent)
-
Proteinase K
-
Alkaline elution buffer (pH 12.1)
-
DNA-intercalating dye (e.g., ethidium (B1194527) bromide)
-
Fluorometer
Procedure:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period. Include untreated controls.
-
Cell Lysis: Lyse the cells directly on a filter with a high-salt detergent solution to remove membranes and most proteins. A proteinase K digestion step can be included to remove remaining proteins.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer. The rate of elution is dependent on the size of the DNA. Single-stranded DNA from untreated cells will elute at a certain rate.
-
Cross-link Detection: Interstrand cross-links will renature and form double-stranded DNA in the alkaline conditions, which elutes much slower than single-stranded DNA.
-
Quantification: The amount of DNA remaining on the filter after a set elution time is quantified using a fluorescent DNA-intercalating dye. An increase in the amount of retained DNA in treated cells compared to control cells is indicative of interstrand cross-linking.
Signaling Pathways and Experimental Workflows
The biological effects of 2-chloroethylamine derivatives are mediated by complex cellular signaling pathways that are activated in response to the DNA damage they induce.
DNA Damage Response (DDR) Pathway
The formation of DNA adducts and cross-links by 2-chloroethylamine derivatives activates the DNA Damage Response (DDR) pathway. This is a crucial signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antitumor properties of activated cyclophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloroethylamine (B1212225) hydrochloride (CAS No. 870-24-6), a crucial intermediate in the synthesis of various active pharmaceutical ingredients, dyes, and other fine chemicals.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
2-Chloroethylamine hydrochloride is a white to light beige crystalline powder.[1][3] It is highly soluble in water and hygroscopic, necessitating storage in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆ClN·HCl (or C₂H₇Cl₂N) | [2][4] |
| Molecular Weight | 115.99 g/mol | [2][4] |
| Appearance | White to light beige crystalline powder | [1][3] |
| Melting Point | 140-150 °C | [1][3] |
| Water Solubility | 5666 g/L | [1] |
| pH | 2-3 (in aqueous solution) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is corrosive to metals and causes severe skin burns and eye damage.[5] Furthermore, it is suspected of causing genetic defects.[5][6]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
Signal Word: Danger[7]
Toxicological Data
The toxicological properties of this compound have not been exhaustively investigated.[8] However, available acute toxicity data indicates that it is harmful.
| Route of Exposure | Species | Value | Source(s) | |---|---|---| | Oral (LD50) | Rat | 2000 mg/kg |[6] | | Intraperitoneal (LD50) | Mouse | 2204 mg/kg |[9] |
Currently, there are no established occupational exposure limits (PEL, TLV, REL) from OSHA, ACGIH, or NIOSH for this compound.[8][10][11] Therefore, exposure should be minimized to the lowest achievable level.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this substance to prevent any contact.
| Body Part | Protective Equipment | Specifications | Source(s) | |---|---|---| | Eyes/Face | Safety goggles with side-shields, Face shield | Conforming to EN 166 (EU) or NIOSH (US) approved standards. |[10] | | Skin | Chemical-resistant gloves, Impervious clothing, Lab coat | Gloves must be inspected prior to use. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |[12][13] | | Respiratory | Respirator with a dust mask | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |[13] |
Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10] Local exhaust ventilation is recommended to control airborne concentrations.
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[13]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and preventing accidents.
Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[5]
-
Use spark-proof tools and avoid generating dust.
-
Keep containers securely sealed when not in use.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed and protected from moisture as the material is hygroscopic.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[9][13]
-
Store in the original container.[5] Do not use aluminum or galvanized containers.[5]
First Aid Measures
In the event of exposure, immediate medical attention is required. The following are first aid guidelines:
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [13] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention. | [13] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as detailed in Section 4.
-
Avoid generating dust.
-
For minor spills, use dry clean-up procedures.[5]
-
For major spills, sweep up the material and place it into a suitable, labeled container for disposal.[13]
-
Prevent the spill from entering drains or waterways.[12]
Waste Disposal:
-
Disposal must be in accordance with local, regional, and national regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[8][12]
Experimental Protocols and Workflows
General Laboratory Handling Workflow
Caption: A general workflow for the safe laboratory handling of this compound.
First Aid Response Workflow
Caption: A workflow for immediate first aid response to exposure to this compound.
Spill Cleanup Procedure
Caption: A step-by-step procedure for cleaning up a spill of this compound.
Synthesis of this compound
The primary methods for synthesizing this compound involve the reaction of ethanolamine (B43304) or its hydrochloride salt with a chlorinating agent, such as thionyl chloride or hydrogen chloride.[2][14]
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate, but its hazardous nature demands the utmost care and preparation for its handling. By understanding its properties, adhering to strict safety protocols, using appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers and scientists can mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a strong safety culture in the laboratory and ensure the well-being of all personnel.
References
- 1. nbinno.com [nbinno.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. This compound | 870-24-6 [chemicalbook.com]
- 4. This compound | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. echemi.com [echemi.com]
- 8. afgsci.com [afgsci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
A Technical Guide to the Hygroscopic Nature of 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of 2-Chloroethylamine (B1212225) hydrochloride, a critical consideration for its handling, storage, and application in research and pharmaceutical development. Understanding and controlling the moisture content of this compound is paramount to ensuring its stability, purity, and reactivity in sensitive chemical syntheses.
Introduction to 2-Chloroethylamine Hydrochloride
This compound (CAS No. 870-24-6) is a white to light beige crystalline powder.[1][2][3] It serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant fluvoxamine (B1237835) maleate (B1232345) and the antineoplastic agent ifosfamide, as well as in the production of dyes and other fine chemicals.[1][4] The presence of both a reactive chlorine atom and an amino group makes it a versatile building block in organic synthesis.[5][6] However, its inherent hygroscopicity presents significant challenges that necessitate stringent handling and storage protocols.[1][2][7][8]
Understanding the Hygroscopic Nature
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is explicitly identified as a hygroscopic and moisture-sensitive material.[1][2][7][8] This property is attributed to the presence of the polar amine and hydrochloride functional groups, which can form hydrogen bonds with water molecules.
The absorption of moisture can lead to several detrimental effects:
-
Physical Changes: The powder may change from a free-flowing solid to a clumpy or sticky substance, making it difficult to handle and weigh accurately.[9]
-
Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the formation of impurities and a decrease in the purity of the material.[9]
-
Inaccurate Stoichiometry: Failure to account for the absorbed water content will lead to errors in molar calculations, impacting the yield and purity of subsequent reactions.
Due to its hygroscopic nature, it is imperative to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2][3][8] Some suppliers recommend opening the container only under an inert atmosphere, such as nitrogen.[4]
Quantitative Data on Water Content
| Parameter | Specification | Analytical Method |
| Water Content | ≤ 1.0% w/w | Karl Fischer Titration |
Data sourced from multiple supplier specifications.[4][10]
Experimental Protocol: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the most widely used and specific method for determining the water content in a substance.[11][12][13] It is a quantitative chemical analysis that uses a coulometric or volumetric titration to determine trace amounts of water in a sample.
Principle
The Karl Fischer reaction is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. In a solution containing an alcohol (typically methanol) and a base (such as pyridine (B92270) or imidazole), iodine is reduced by sulfur dioxide in the presence of water. The endpoint of the titration is reached when all the water has been consumed, and an excess of iodine is detected by an indicator electrode.
Apparatus
-
Karl Fischer titrator (volumetric or coulometric)
-
Titration vessel
-
Platinum indicator electrode
-
Burette (for volumetric titration)
-
Generator electrode (for coulometric titration)
-
Analytical balance
-
Gas-tight syringes
Reagents
-
Karl Fischer reagent (commercially available, standardized)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Water standard for titer determination
Procedure (Volumetric Method)
-
Titer Determination:
-
Add a precise volume of anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water in the solvent.
-
Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer of the KF reagent (in mg H₂O/mL) is calculated based on the amount of water added and the volume of reagent consumed.
-
-
Sample Analysis:
-
Add a precise volume of anhydrous methanol to the pre-tared titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Accurately weigh and add a suitable amount of this compound sample to the vessel. The sample should be introduced quickly to minimize exposure to atmospheric moisture.
-
Titrate with the Karl Fischer reagent until the endpoint is reached and remains stable for a predetermined time.
-
The water content of the sample is calculated using the following formula:
-
-
System Suitability:
-
The performance of the system should be periodically verified by analyzing a known water standard.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and analysis of hygroscopic this compound.
Caption: Workflow for Handling and Quality Control of Hygroscopic this compound.
Caption: Logical Relationships of Hygroscopicity in this compound.
Conclusion
The hygroscopic nature of this compound is a critical physical property that must be managed to ensure its quality and successful use in synthesis. For researchers, scientists, and drug development professionals, adherence to strict storage and handling protocols, coupled with routine quantitative analysis of water content via methods such as Karl Fischer titration, is essential. By implementing these measures, the risks associated with moisture absorption can be effectively mitigated, ensuring the integrity and reliability of this important chemical intermediate.
References
- 1. This compound | 870-24-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. nbinno.com [nbinno.com]
- 6. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 7. labproinc.com [labproinc.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. metrohm.com [metrohm.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols for the Derivatization of Amino Acids with 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical aspect of research in numerous scientific disciplines, including biochemistry, drug discovery, and clinical diagnostics. Derivatization of amino acids is a common strategy to enhance their chromatographic retention and improve detection sensitivity, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). 2-Chloroethylamine (B1212225) hydrochloride is a known derivatizing agent for compounds containing primary and secondary amine functional groups, such as amino acids.[1] This document provides a detailed overview of the principles, a generalized experimental protocol, and the expected outcomes for the derivatization of amino acids using 2-chloroethylamine hydrochloride.
The derivatization reaction with 2-chloroethylamine proceeds through the formation of a highly reactive aziridinium (B1262131) ion intermediate. This intermediate readily reacts with the nucleophilic primary amino group of an amino acid to form a stable ethylamino derivative. This modification increases the hydrophobicity and mass of the amino acid, facilitating better separation by reversed-phase chromatography and enhancing ionization efficiency for mass spectrometric detection.
Signaling Pathways and Logical Relationships
The derivatization of an amino acid with this compound involves a two-step mechanism. First, under basic conditions, 2-chloroethylamine undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. Subsequently, the primary amino group of the amino acid acts as a nucleophile, attacking the aziridinium ring to form the stable N-ethylamino derivative.
Caption: Reaction mechanism for amino acid derivatization.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of amino acids using this compound involves sample preparation, the derivatization reaction itself, followed by sample cleanup and subsequent analysis by LC-MS/MS.
Caption: General experimental workflow.
Experimental Protocols
Note: The following protocol is a generalized procedure based on standard chemical derivatization techniques. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) may be necessary for specific amino acids or sample matrices.
Materials:
-
Amino acid standards or sample extracts
-
This compound (≥98% purity)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dimethylformamide)
-
Organic base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., 0.1% Formic acid in water)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
Standard laboratory glassware and equipment (vials, pipettes, heating block, vortex mixer, centrifuge)
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM solution of this compound in anhydrous acetonitrile.
-
Prepare a 10% (v/v) solution of triethylamine in anhydrous acetonitrile.
-
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the derivatization solvent (anhydrous acetonitrile).
-
-
Derivatization Reaction:
-
To the 50 µL of reconstituted sample or amino acid standard solution, add 20 µL of the 100 mM this compound solution.
-
Add 10 µL of the 10% triethylamine solution to initiate the reaction.
-
Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 100 µL of 0.1% formic acid in water to quench the reaction.
-
-
Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the quenched reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove excess reagents and salts.
-
Elute the derivatized amino acids with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
| Amino Acid | Formula | Monoisotopic Mass (Da) | Derivatized Formula | Derivatized Monoisotopic Mass (Da) | Expected [M+H]+ |
| Glycine | C2H5NO2 | 75.0320 | C4H10N2O2 | 118.0742 | 119.0815 |
| Alanine | C3H7NO2 | 89.0477 | C5H12N2O2 | 132.0899 | 133.0972 |
| Valine | C5H11NO2 | 117.0790 | C7H16N2O2 | 160.1212 | 161.1285 |
| Leucine | C6H13NO2 | 131.0946 | C8H18N2O2 | 174.1368 | 175.1441 |
| Proline | C5H9NO2 | 115.0633 | C7H14N2O2 | 158.1055 | 159.1128 |
| Phenylalanine | C9H11NO2 | 165.0790 | C11H16N2O2 | 208.1212 | 209.1285 |
| Tryptophan | C11H12N2O2 | 204.0899 | C13H17N3O2 | 247.1321 | 248.1394 |
| Cysteine | C3H7NO2S | 121.0198 | C5H12N2O2S | 164.0620 | 165.0693 |
Note: The derivatization of the thiol group of cysteine is also possible, which would result in a different mass shift. The table above assumes derivatization of the primary amino group.
Quantitative Performance (Hypothetical)
The following table illustrates the type of quantitative performance data that would need to be generated during method validation. The values presented are hypothetical and serve as a template for reporting experimental results.
| Analyte (Derivatized) | Linearity (r²) | LLOQ (µM) | ULOQ (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Glycine | >0.99 | 1 | 500 | <5 | <10 | 90-110 |
| Alanine | >0.99 | 1 | 500 | <5 | <10 | 90-110 |
| Valine | >0.99 | 0.5 | 500 | <5 | <10 | 90-110 |
| Leucine | >0.99 | 0.5 | 500 | <5 | <10 | 90-110 |
| Phenylalanine | >0.99 | 0.2 | 250 | <5 | <10 | 85-115 |
Conclusion
Derivatization of amino acids with this compound offers a potential method for enhancing their analysis by LC-MS. The reaction proceeds via a well-understood mechanism involving a reactive aziridinium intermediate. The provided generalized protocol serves as a starting point for developing a robust and sensitive analytical method. It is crucial for researchers to perform thorough method development and validation to optimize the derivatization reaction and subsequent analysis for their specific application and sample matrix. While this derivatization agent is known, more commonly used and extensively documented derivatization reagents for amino acid analysis are available and should also be considered.[2][3]
References
Application Notes and Protocols for Derivatizing Peptides with 2-Chloroethylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The derivatization of peptides with reactive electrophilic groups is a powerful strategy in chemical biology and drug discovery. The introduction of moieties capable of forming covalent bonds with biological nucleophiles enables the development of irreversible inhibitors, activity-based probes, and tools for target identification and validation. 2-Chloroethylamine (B1212225) hydrochloride serves as a precursor to a highly reactive aziridinium (B1262131) ion, which can subsequently alkylate nucleophilic residues on peptides, primarily the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) side chains. This modification introduces a reactive handle for further conjugation or for direct interaction with target biomolecules.
These application notes provide a detailed protocol for the derivatization of peptides with 2-chloroethylamine hydrochloride, transforming a primary amine into a 2-aminoethyl amine. The resulting modified peptide contains a new primary amine that can be used for subsequent modifications. The protocol is based on established principles of amine alkylation and is designed to be adaptable for a range of peptide sequences.
Reaction Principle
The derivatization process involves a nucleophilic substitution reaction where a primary amine on the peptide (e.g., N-terminal amine or lysine side chain) attacks the carbon atom bearing the chlorine in 2-chloroethylamine. The reaction is typically carried out under basic conditions to deprotonate the peptide's amine group, thereby increasing its nucleophilicity. The initial product of this reaction is a secondary amine, which is then protonated to yield the final derivatized peptide.
Experimental Protocols
Protocol 1: Derivatization of a Peptide with this compound
This protocol describes a general method for the derivatization of a peptide in solution.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Quenching reagent (e.g., a solution of a primary amine like Tris or glycine)
-
Purification supplies (e.g., reversed-phase HPLC columns and solvents)
-
Analytical instruments (e.g., LC-MS or MALDI-TOF mass spectrometer)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a stock solution of this compound in the same anhydrous solvent.
-
Reaction Setup: In a clean reaction vessel, add the dissolved peptide solution.
-
Base Addition: Add 3-5 equivalents of the base (e.g., DIPEA) to the peptide solution. This is crucial for deprotonating the amine groups on the peptide, facilitating the nucleophilic attack.
-
Initiation of Derivatization: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The large excess of the alkylating agent drives the reaction to completion.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS by taking small aliquots from the reaction mixture at different time points.
-
Quenching: Once the reaction is complete (as determined by LC-MS), quench any unreacted 2-chloroethylamine by adding a solution of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Purify the derivatized peptide from the reaction mixture using reversed-phase HPLC.
-
Characterization: Confirm the successful derivatization and determine the purity of the final product by mass spectrometry (LC-MS or MALDI-TOF). The mass of the modified peptide should increase by the molecular weight of the added 2-aminoethyl group (C2H6N, approximately 44.08 Da).
Quantitative Data
The efficiency of the derivatization reaction can be influenced by several factors, including the peptide sequence, the specific reaction conditions (e.g., solvent, base, temperature), and the molar excess of the derivatizing agent. The following table summarizes expected outcomes based on analogous alkylation reactions.
| Parameter | Expected Outcome | Notes |
| Reaction Efficiency | 70-95% | Efficiency is dependent on the accessibility of the target amine and the optimization of reaction conditions. |
| Yield | 50-80% | The final yield is influenced by both reaction efficiency and purification losses. |
| Purity | >95% | Achievable with standard reversed-phase HPLC purification. |
| Side Reactions | Low | Potential for over-alkylation (reaction at multiple amine sites) can be minimized by controlling the stoichiometry of the reactants. |
Visualizations
Application Notes and Protocols: Synthesis of N-(2-chloroethyl) Schiff Base Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff base ligands incorporating a reactive chloroethyl moiety, using 2-chloroethylamine (B1212225) hydrochloride as the primary amine source. Schiff bases are a versatile class of ligands in coordination chemistry and are pivotal in the development of catalysts, and therapeutic agents.[1][2] The presence of the N-(2-chloroethyl) group offers a valuable site for post-synthetic modification, such as macrocyclization or immobilization onto solid supports. This protocol details the condensation reaction with salicylaldehyde (B1680747) as a model aldehyde, outlining the reaction setup, purification, and characterization of the resulting ligand, 2-(((2-chloroethyl)imino)methyl)phenol.
General Reaction Scheme
The synthesis involves a condensation reaction between a primary amine (derived from 2-chloroethylamine hydrochloride) and an aldehyde (salicylaldehyde). The reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the final imine or Schiff base. A non-nucleophilic base, such as triethylamine (B128534) (TEA), is required to neutralize the hydrochloride salt and liberate the free amine for the reaction.
Caption: General reaction for Schiff base synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(((2-chloroethyl)imino)methyl)phenol.
2.1 Materials and Reagents
-
Salicylaldehyde (≥98%)
-
This compound (≥98%)
-
Triethylamine (TEA, ≥99%)
-
Ethanol (Absolute, ≥99.5%)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
2.2 Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.16 g (10 mmol) of this compound in 25 mL of absolute ethanol.
-
Base Addition: To the stirred solution, add 1.4 mL (10 mmol) of triethylamine dropwise at room temperature. A white precipitate of triethylammonium chloride may form. Stir for 15 minutes.
-
Aldehyde Addition: Add 1.22 g (1.05 mL, 10 mmol) of salicylaldehyde to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux with continuous stirring for 3-4 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate of the Schiff base should form.
-
Purification: Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the yellow crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.[3]
-
Drying: Dry the product under vacuum to obtain the final Schiff base ligand.
-
Characterization: Determine the yield and characterize the product using FT-IR, NMR, and Mass Spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and analysis of the Schiff base ligand.
Caption: Workflow for Schiff base synthesis and characterization.
Characterization Data
The synthesized compound, 2-(((2-chloroethyl)imino)methyl)phenol, is expected to exhibit the following characterization data.
| Analysis | Parameter | Expected Value |
| Physical | Appearance | Yellow Crystalline Solid |
| Yield | 75-90% | |
| Melting Point | 139-141 °C | |
| FT-IR (cm⁻¹) | O-H (Phenolic) | 3400 (broad) |
| C=N (Imine) | 1635 (strong) | |
| C=C (Aromatic) | 1590 | |
| C-O (Phenolic) | 1280 | |
| C-Cl (Alkyl) | 755 | |
| ¹H-NMR (400 MHz, CDCl₃) | δ 13.5 (s, 1H) | Phenolic OH |
| δ 8.3 (s, 1H) | Imine CH=N | |
| δ 6.8-7.4 (m, 4H) | Aromatic CH | |
| δ 3.9 (t, 2H) | N-CH₂ | |
| δ 3.7 (t, 2H) | Cl-CH₂ | |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 166.5 | Imine C=N |
| δ 161.0 | Ar C-OH | |
| δ 118.0-133.0 | Aromatic C | |
| δ 60.0 | N-CH₂ | |
| δ 42.0 | Cl-CH₂ | |
| Mass Spec (ESI-MS) | [M+H]⁺ (m/z) | 184.05 |
Mechanism of Formation
The formation of the Schiff base is a two-step process involving nucleophilic addition followed by dehydration.
Caption: Mechanism of Schiff base formation.
Safety and Handling
-
This compound: Corrosive and must be handled with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Salicylaldehyde: Irritant. Avoid contact with skin and eyes.
-
Triethylamine: Flammable and has a strong, irritating odor.
-
All procedures should be conducted in a well-ventilated fume hood.
Conclusion
This protocol provides a reliable and straightforward method for synthesizing Schiff base ligands containing a reactive N-(2-chloroethyl) functional group. The procedure is based on established condensation chemistry and yields a product that can be easily purified and characterized by standard analytical techniques.[3][5] This class of ligands serves as a valuable building block for creating more complex molecules, such as macrocyclic ligands or functionalized materials for applications in catalysis and medicinal chemistry.
References
Application Notes & Protocols: Chemical Modification of Chitosan with 2-Chloroethylamine Hydrochloride for Advanced Biomedical Applications
Introduction
Chitosan (B1678972), a natural polysaccharide derived from the deacetylation of chitin (B13524), is a versatile biopolymer renowned for its biocompatibility, biodegradability, and low toxicity.[1][2] Its inherent properties make it a prime candidate for various biomedical applications, including drug delivery, gene therapy, and tissue engineering.[3][4] However, its application is often limited by its poor solubility in neutral or alkaline aqueous solutions.[5][6]
Chemical modification of chitosan is a key strategy to overcome these limitations and enhance its functional properties.[7][8] One significant modification involves the introduction of amino groups to the chitosan backbone, a process known as amination. This can be effectively achieved using 2-Chloroethylamine (B1212225) hydrochloride, which grafts aminoethyl groups onto the chitosan structure, yielding N-(2-aminoethyl) chitosan, also referred to as aminoethyl-chitosan (AEC).[9][10] This modification increases the density of primary amino groups, which enhances the positive charge of the polymer in acidic conditions, improves its water solubility, and boosts its interaction with negatively charged molecules like DNA, making it a highly effective non-viral vector for gene delivery.[3][11]
Key Applications
The introduction of aminoethyl groups significantly broadens the utility of chitosan, particularly in the following areas:
-
Gene Delivery: Aminoethyl-chitosan serves as a potent non-viral gene delivery vector. The increased number of primary amino groups results in a higher positive charge density at physiological pH.[3] This allows the modified chitosan to efficiently bind and condense negatively charged plasmid DNA (pDNA) or siRNA through electrostatic interactions, forming stable nanoparticles (polyplexes).[11][12] These nanoparticles protect the genetic material from degradation by nucleases in the serum and facilitate cellular uptake.[13][14] The enhanced transfection efficiency of AEC, compared to unmodified chitosan, makes it a safer alternative to viral vectors.[11][13]
-
Drug Delivery: The enhanced solubility and mucoadhesive properties of modified chitosan make it an excellent carrier for various drugs.[1][2] It can be formulated into nanoparticles, hydrogels, and films for controlled and targeted drug release.[4][15] The positive charge facilitates interaction with cell membranes, potentially improving drug absorption.
-
Antibacterial Wound Dressings: Aminoethyl-chitosan can be fabricated into hydrogels that exhibit excellent antibacterial activity against a range of bacteria, such as E. coli and S. aureus.[15][16] These hydrogels maintain the inherent beneficial properties of chitosan for wound healing while adding potent antimicrobial action, making them promising materials for advanced wound dressings.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on aminoethyl-chitosan and its derivatives.
Table 1: Synthesis and Physicochemical Properties of Aminoethyl-Chitosan (AEC) Derivatives
| Parameter | Value / Condition | Source |
| Synthesis Reactants | Chitosan, 2-Chloroethylamine hydrochloride (Cl-ENH2) | [17] |
| Solvent | 2% Acetic Acid | [17] |
| Reaction Temperature | 70 °C | [17] |
| Reaction Time | 2 hours | [17] |
| Crosslinker (for hydrogels) | Glutaraldehyde | [10][16] |
| Ion Exchange Capacity (CS) | 7.4 meq/g | [17] |
| Ion Exchange Capacity (AEC) | Up to 12.8 meq/g | [17] |
Table 2: Characterization of Aminoethyl-Chitin (AEC)/DNA Nanoparticles for Gene Delivery
| N/P Ratio* | Mean Particle Size (nm) | Zeta Potential (mV) | Source |
| 1.15 | 367 | -4.58 | [13] |
| 18.5 | 290 | +22.87 | [13] |
*N/P ratio refers to the charge ratio between the amine groups of AEC and the phosphate (B84403) groups of DNA.
Experimental Protocols
Protocol 1: Synthesis of Aminoethyl-Chitosan (AEC)
This protocol describes a straightforward, one-step method for the amination of chitosan.[17]
Materials:
-
Chitosan (low molecular weight)
-
Acetic Acid (glacial)
-
This compound (Cl-ENH2)
-
Distilled water
-
Magnetic stirrer with hotplate
-
Beakers and other standard laboratory glassware
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 2% aqueous acetic acid. Stir the mixture until the chitosan is completely dissolved.
-
To the chitosan solution, add the desired molar quantity of this compound. For example, to achieve different degrees of substitution, varying amounts such as 6.4 mM, 12.7 mM, 25.5 mM, and 51 mM can be added.[17]
-
Heat the reaction mixture to 70 °C while stirring continuously.
-
Maintain the reaction at 70 °C for 2 hours.[17]
-
After the reaction, cool the solution to room temperature.
-
To purify the product, precipitate the aminoethyl-chitosan by adding a concentrated NaOH solution dropwise until the pH reaches ~10.
-
Filter the precipitate and wash it extensively with hot distilled water to remove any unreacted reagents and salts.
-
Dry the purified aminoethyl-chitosan product in an oven at 60 °C overnight or by lyophilization.
-
Store the final product in a desiccator.
Protocol 2: Characterization of Aminoethyl-Chitosan
A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the addition of the aminoethyl group to the chitosan backbone.[18]
-
Acquire FTIR spectra of the starting chitosan material and the synthesized aminoethyl-chitosan.
-
Compare the spectra. Successful modification is indicated by changes in the characteristic peaks. Look for an increase in the intensity of bands around 3400 cm⁻¹ (O-H and N-H stretching) and the C-H stretching vibrations around 2921 cm⁻¹.[10][17] The similarity in many characteristic peaks of chitosan and 2-chloroethylamine can lead to overlapping.[17]
B. ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is used for structural confirmation and to determine the degree of substitution (DS).[16][19]
-
Dissolve a small amount of the AEC sample in D₂O/DCl.
-
Acquire the ¹H-NMR spectrum.
-
The degree of substitution can be calculated by comparing the integral of the protons from the newly introduced ethyl group with the integral of the protons on the chitosan backbone.[20]
C. Determination of Degree of Substitution (DS) via Elemental Analysis: The DS can be calculated from the carbon/nitrogen (C/N) ratio obtained from elemental analysis.[20]
-
Perform elemental analysis on the dry AEC sample to determine the weight percentage of carbon (%C) and nitrogen (%N).
-
The degree of substitution is calculated using formulas that relate the C/N ratio to the number of aminoethyl groups per glucosamine (B1671600) unit.
Protocol 3: Preparation of AEC/DNA Nanoparticles
This protocol describes the formation of nanoparticles (polyplexes) for gene delivery applications.[11][13]
Materials:
-
Aminoethyl-chitosan (AEC)
-
Plasmid DNA (pDNA) of interest
-
Nuclease-free water
-
Vortex mixer
Procedure:
-
Prepare a stock solution of AEC (e.g., 1 mg/mL) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
Prepare a stock solution of pDNA (e.g., 0.1 mg/mL) in nuclease-free water.
-
Calculate the required volumes of AEC and pDNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the amine groups in AEC to the phosphate groups in the DNA.
-
In a microcentrifuge tube, add the calculated volume of the AEC solution.
-
While vortexing the AEC solution gently, add the calculated volume of the pDNA solution dropwise.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation and stabilization of the AEC/DNA nanoparticles.
-
The resulting nanoparticle suspension is now ready for characterization (e.g., particle size and zeta potential measurement) or for use in cell transfection experiments.
Visualizations
Chemical Reaction Scheme
References
- 1. Chitosan and Its Derivatives as Nanocarriers for Drug Delivery | MDPI [mdpi.com]
- 2. Chitosan and its derivatives as vehicles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan for Gene Delivery and Orthopedic Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and drug delivery applications of chitosan biopolymer and its modified nanocomposite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. dovepress.com [dovepress.com]
- 7. cetjournal.it [cetjournal.it]
- 8. Chemical Modification of Chitosan for Improving Its Effective Industrial Application | Chemical Engineering Transactions [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amino acid grafted chitosan for high performance gene delivery: comparison of amino acid hydrophobicity on vector and polyplex characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of (aminoethyl)chitin/DNA nanoparticle for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, characterization, and evaluation of poly(aminoethyl) modified chitosan and its hydrogel used as antibacterial wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation, characterization and properties of aminoethyl chitin hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of novel amino-ethyl chitosan hydrogel for the removal of methyl orange azo dye model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluvoxamine Using 2-Chloroethylamine Hydrochloride: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the synthesis of Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), utilizing 2-Chloroethylamine (B1212225) hydrochloride as a key precursor. The primary synthetic route involves the alkylation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime with 2-chloroethylamine hydrochloride. This application note consolidates various methodologies reported in scientific literature and patents, presenting them in a structured format to facilitate research and development. Detailed experimental procedures, quantitative data, and visual representations of the synthesis workflow are included to ensure clarity and reproducibility.
Introduction
Fluvoxamine, marketed under various trade names, is an essential medication for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and anxiety disorders.[1][2] Its synthesis has been a subject of extensive research to optimize yield, purity, and cost-effectiveness. A crucial step in its synthesis is the introduction of the 2-aminoethyl group to the oxime of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone. This compound serves as a readily available and reactive precursor for this alkylation reaction.[3][4] This document outlines the prevalent methods for this synthesis, focusing on the reaction conditions, purification, and analytical characterization of the final product, Fluvoxamine maleate (B1232345).
Chemical Reaction Pathway
The core of the synthesis is the base-mediated alkylation of the oxime intermediate with this compound to form the Fluvoxamine free base, which is subsequently converted to its maleate salt for improved stability and bioavailability.
Caption: General chemical pathway for the synthesis of Fluvoxamine Maleate.
Experimental Protocols
Several variations of the synthesis have been reported, primarily differing in the choice of solvent, base, and reaction conditions. Below are detailed protocols adapted from patent literature.
Protocol 1: Synthesis in a Toluene/DMSO Solvent System
This protocol is adapted from a method that utilizes a mixture of toluene and dimethyl sulfoxide (B87167) (DMSO) as the solvent.[5]
Materials:
-
5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Maleic acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of dimethyl sulfoxide (575 ml), potassium hydroxide flakes (114.64 g), and water (69 ml).
-
Addition of Oxime: To this solution, add 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime (115 g) at a temperature of 40-45°C.
-
Alkylation: Stir the reaction mixture until a clear solution is obtained. Then, add this compound (86.36 g) dropwise, maintaining the temperature at 40-45°C. Continue stirring for 1-2 hours.
-
Work-up and Extraction: After the reaction is complete, add water (1150 ml) to the mixture at 25-30°C and stir for 20-25 minutes. Extract the product with toluene (2 x 575 ml). Wash the combined toluene layers with water (5 x 1150 ml).
-
Salt Formation: Prepare a solution of maleic acid (48.47 g) in water (98 ml) and add it to the toluene layer. Stir the mixture at 25-30°C for 2-3 hours.
-
Crystallization and Isolation: Cool the reaction mixture to 0-5°C and maintain this temperature for 30-40 minutes to induce crystallization. Filter the solid, wash with toluene, and then with hexane (600 ml).
-
Drying: Dry the resulting solid to obtain crude Fluvoxamine maleate.
Protocol 2: Synthesis in Toluene with a Phase Transfer Catalyst
This method employs a phase transfer catalyst (facilitator) to enhance the reaction rate in a water-immiscible solvent like toluene.[6]
Materials:
-
5-methoxy-4′-trifluoromethylvalerophenone oxime
-
This compound
-
Potassium hydroxide (KOH)
-
Toluene
-
Polyethylene glycol (e.g., PEG-400) as a facilitator
-
Maleic acid
-
Water
Procedure:
-
Reaction Setup: To a mixture of toluene and a facilitator like PEG-400, add 5-methoxy-4′-trifluoromethylvalerophenone oxime (100 g, 0.363 mol) and potassium hydroxide at ambient temperature.
-
Addition of this compound: Add this compound (50.56 g, 0.435 mol) to the mixture.
-
Alkylation: Stir the mixture at 30-35°C for 2 hours.
-
Work-up: Add water (1.2 L) and stir for 30 minutes. Separate the aqueous layer. Wash the organic layer with water (3 x 500 ml) until the washings are neutral.
-
Salt Formation: To the washed organic layer, add a solution of maleic acid (14.14 g, 0.363 mol) in water (65 ml).
-
Crystallization and Isolation: Stir the mixture at 25-30°C for 2 hours, then cool to 5-10°C to crystallize the maleate salt. Filter the crystallized product and wash with toluene (200 ml).
-
Recrystallization: Dissolve the crude Fluvoxamine maleate in water (300 ml) at 50-55°C. Gradually cool the solution to 5-8°C and stir for 2 hours. Filter the recrystallized product, wash with chilled water (5°C, 100 ml), and suck dry.
-
Drying: Dry the final product at 50-55°C to a constant weight.
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 (Toluene/DMSO) | Protocol 2 (Toluene with Facilitator) |
| Starting Oxime | 115 g | 100 g (0.363 mol) |
| 2-Chloroethylamine HCl | 86.36 g | 50.56 g (0.435 mol) |
| Base | 114.64 g KOH | Not specified in detail |
| Solvent | 575 ml DMSO / 1150 ml Toluene | Toluene |
| Reaction Temperature | 40-45°C | 30-35°C |
| Reaction Time | 1-2 hours | 2 hours |
| Yield of Crude Product | 161 g | Not specified |
| Purity (HPLC) | >98.5% | Complies with BP 1999 |
Experimental Workflow
The general workflow for the synthesis of Fluvoxamine maleate can be visualized as follows:
Caption: A generalized experimental workflow for Fluvoxamine synthesis.
Discussion
The synthesis of Fluvoxamine via the alkylation of its oxime precursor with this compound is a well-established and efficient method. The choice of solvent and base can significantly impact the reaction time, yield, and purity of the final product. The use of a phase transfer catalyst, as in Protocol 2, can be advantageous in improving reaction rates in less polar, water-immiscible solvents, which can simplify the work-up procedure.
Purification of the crude Fluvoxamine maleate is critical to meet pharmacopeial standards. Recrystallization from water or other suitable solvents is a common and effective method for removing impurities. The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
This compound is a corrosive and toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Potassium hydroxide and sodium hydroxide are caustic and should be handled with care to avoid skin and eye contact.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Organic solvents used are flammable and should be kept away from ignition sources.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize Fluvoxamine maleate for further study and development.
References
- 1. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]
- 2. sid.ir [sid.ir]
- 3. nbinno.com [nbinno.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. Fluvoxamine maleate synthesis - chemicalbook [chemicalbook.com]
- 6. US6433225B1 - Process for the preparation of fluvoxazmine maleate - Google Patents [patents.google.com]
Application of 2-Chloroethylamine Hydrochloride in the Synthesis of Novel Anti-HIV Agents
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the ongoing search for novel antiretroviral therapies, the strategic incorporation of specific chemical moieties to enhance antiviral activity and improve pharmacokinetic profiles is a key focus. 2-Chloroethylamine (B1212225) hydrochloride serves as a versatile reagent in organic synthesis, enabling the introduction of an aminoethyl side chain onto various molecular scaffolds. This functional group can be crucial for establishing interactions with biological targets and improving the aqueous solubility of drug candidates. This document details the application of 2-chloroethylamine hydrochloride in the synthesis of a promising class of anti-HIV agents: 6-aminoquinolone derivatives. These compounds have demonstrated potent activity against HIV-1, acting through a distinct mechanism of action involving the inhibition of Tat-mediated transcription.
Synthesis of 6-Aminoquinolone Anti-HIV Agents
This compound is utilized in the nucleophilic substitution reaction with a suitable quinolone precursor to introduce the 2-aminoethylamino side chain at the C-6 position of the quinolone ring. This modification has been shown to be a critical determinant for the anti-HIV activity of this class of compounds.
Featured Compound: 6-(2-Aminoethylamino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride
While a specific protocol for the synthesis of this exact molecule using this compound is not detailed in the searched literature, a general and representative experimental protocol can be outlined based on standard organic synthesis methodologies for similar N-alkylation reactions. The synthesis would logically proceed through the reaction of a 6-amino-7-chloroquinolone precursor with this compound.
General Experimental Protocol: N-Alkylation of 6-Amino-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
This protocol describes a representative method for the synthesis of 6-(2-aminoethylamino)-substituted quinolones.
Materials:
-
6-Amino-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Hydrochloric acid (for salt formation)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-amino-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution to act as a base and scavenger for the HCl generated.
-
Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent like hexanes, and dried under vacuum.
Quantitative Data
The anti-HIV activity of 6-aminoquinolone derivatives has been evaluated in various cell lines. The following table summarizes representative data for compounds structurally related to the featured molecule, demonstrating their potent antiviral efficacy.
| Compound ID | Description | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| 12a | 6-amino-1-methyl-7-(4-(2-pyridyl)piperazin-1-yl)-4-oxo-1H-quinoline-3-carboxylic acid | 0.1 | >100 | >1000 | C8166 |
| 26e | A 6-aminoquinolone derivative | 0.0087-0.7 µg/mL | >100 | >1000 | CEM |
| 26i | A 6-aminoquinolone derivative | 0.0087-0.7 µg/mL | >100 | >1000 | CEM |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.
Mechanism of Action: Inhibition of HIV-1 Tat-Mediated Transcription
6-Aminoquinolone derivatives exert their anti-HIV effect through a mechanism that is distinct from many currently approved antiretroviral drugs. They have been shown to inhibit the HIV-1 Tat (Trans-Activator of Transcription) protein, which is essential for viral gene expression and replication.[1][2]
The Tat protein binds to a specific RNA element known as the Trans-activation Response (TAR) element, which is located at the 5' end of all nascent viral transcripts. The binding of Tat to TAR recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), to the viral long terminal repeat (LTR) promoter. This recruitment leads to the hyperphosphorylation of the C-terminal domain of RNA polymerase II, which in turn promotes efficient transcriptional elongation and the synthesis of full-length viral RNAs.
6-Aminoquinolones are proposed to interfere with this process by binding to the TAR RNA element, thereby preventing the formation of the Tat-TAR complex.[3] This disruption of a critical step in the HIV-1 replication cycle leads to a potent inhibition of viral gene expression and replication.[1]
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and anti-HIV evaluation of 6-aminoquinolone derivatives.
Signaling Pathway of Tat-Mediated Transcription and its Inhibition
Caption: Inhibition of HIV-1 Tat-mediated transcription by 6-aminoquinolones.
References
Application of 2-Chloroethylamine Hydrochloride in Agrochemical Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chloroethylamine (B1212225) hydrochloride in the synthesis of agrochemical compounds. The focus is on its role as a key intermediate in the production of fungicides and other plant protection agents.
Introduction
2-Chloroethylamine hydrochloride is a versatile bifunctional molecule containing both a reactive chloro group and an amino group. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds which are prevalent in many agrochemicals. Its application in this sector contributes to the development of effective fungicides and other crop protection agents.
Application 1: Synthesis of the Fungicide Intermediate 2-Aminothiazoline
A significant application of this compound in agrochemical production is the synthesis of 2-aminothiazoline. This compound serves as a crucial precursor for a variety of thiazole-based fungicides, which exhibit a broad spectrum of activity against various plant pathogens.[1]
Experimental Protocol: Synthesis of 2-Aminothiazoline
This protocol is adapted from patent literature, which outlines the synthesis of 2-aminothiazoline from this compound and thiourea (B124793).[2]
Materials:
-
This compound
-
Thiourea
-
Water
-
40% Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask with reflux condenser, stirrer, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve 85.6 g (0.74 mol) of this compound in 200 mL of water.
-
Add 160 g (2.10 mol) of thiourea to the solution.
-
Heat the mixture to reflux and maintain the reaction for 24 hours.
-
After 24 hours, cool the reaction mixture to 70 °C.
-
Adjust the pH of the solution to 9 using a 40% sodium hydroxide solution.
-
Extract the aqueous layer twice with 200 mL of dichloromethane, followed by one extraction with 100 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Dry the resulting white crystalline solid under vacuum to obtain 2-aminothiazoline.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 76% (relative to this compound) | [2] |
| Purity | 99.2% (by HPLC) | [2] |
| Melting Point | 78.3-80 °C | [2] |
Synthesis Workflow
Application 2: Synthesis of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one Fungicides
2-Aminothiazoline, synthesized from this compound, is a key starting material for the preparation of more complex fungicidal molecules. One such class of compounds is the 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which have demonstrated significant antifungal activity against a range of agricultural fungi.[3][4]
General Synthesis Pathway
The synthesis of these fungicides typically involves a multi-step process starting from a substituted 2-amino-4-arylthiazole, which can be prepared from 2-aminothiazoline. The general pathway is as follows:
-
Acylation: The 2-amino-4-arylthiazole is reacted with chloroacetyl chloride to form the corresponding 2-chloro-acetamido-4-arylthiazole.
-
Cyclization: The resulting intermediate is then treated with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to yield the final 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one fungicide.[3]
Fungicidal Activity
Certain derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown high fungicidal activity. For example, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone exhibited significant inhibition of Pythium aphanidermatum and Gaeumannomyces graminis.[3]
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and a potential mutagen. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable and versatile intermediate in the agrochemical industry. Its primary application lies in the synthesis of nitrogen-containing heterocyclic compounds, which form the core structure of many effective fungicides. The protocols and data presented here demonstrate its utility in the production of the key fungicide precursor, 2-aminothiazoline, and its subsequent conversion to biologically active fungicidal agents. Further research into the derivatization of 2-aminothiazoline can lead to the discovery of novel and more potent agrochemicals.
References
2-Chloroethylamine Hydrochloride: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloroethylamine (B1212225) hydrochloride is a reactive and versatile reagent in organic synthesis, primarily serving as a key building block for the introduction of an aminoethyl moiety. Its bifunctional nature, possessing both a nucleophilic amino group (in its free base form) and an electrophilic carbon center, makes it an invaluable precursor for the synthesis of a wide array of nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for its use in the synthesis of N-aryl piperazines, 2-aminothiazoline, and taurine (B1682933), highlighting its significance in the development of pharmaceuticals and other bioactive molecules.
Synthesis of N-Aryl Piperazines
N-aryl piperazines are a ubiquitous structural motif in a vast number of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. 2-Chloroethylamine hydrochloride, often in the form of its dimer, bis(2-chloroethyl)amine (B1207034) hydrochloride, provides a direct and efficient route for the construction of the piperazine (B1678402) ring through cyclization with substituted anilines.
Data Presentation: Synthesis of N-Aryl Piperazines
| Entry | Aniline (B41778) Derivative | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2,3-Dichloroaniline (B127971) | 120-220 | 4-34 | >59.5 | [1] |
| 2 | 2-((2,4-Dimethylphenyl)thio)aniline | 110 | 48 | Not Specified | [2] |
| 3 | 3-(Trifluoromethyl)aniline | Not Specified | Not Specified | 42 (base), 95 (HCl salt) | [3] |
| 4 | 4-Amino-3-methylbenzonitrile | 150 | Not Specified | Not Specified | [3] |
| 5 | General Anilines | 110-220 | Several hours to >48 | Not Specified | [4] |
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (B491241) Hydrochloride[1]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Protonic solvent (e.g., n-butanol or methanol (B129727) for work-up and purification)
Procedure:
-
In a suitable reaction vessel, charge 2,3-dichloroaniline. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be between 1:0.8 and 1:2.0.
-
Heat the aniline to a charging temperature of 90-120 °C.
-
Add bis(2-chloroethyl)amine hydrochloride portion-wise to the heated aniline.
-
Increase the reaction temperature to 120-220 °C and maintain for 4 to 34 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a protic solvent such as n-butanol and reflux for 1 hour.
-
Cool the mixture to allow for crystallization of the crude product.
-
Filter the crude product and purify by recrystallization from a suitable solvent such as methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride with a purity of >99.5%.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of N-aryl piperazines.
Synthesis of 2-Aminothiazoline
2-Aminothiazoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. This compound serves as a key precursor, undergoing a cyclization reaction with thiourea (B124793) to efficiently form the thiazoline (B8809763) ring.
Data Presentation: Synthesis of 2-Aminothiazoline
| Reactants | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloroethylamine HCl, Thiourea | Water | 24 | >70 | [5] |
Experimental Protocol: Synthesis of 2-Aminothiazoline[5]
Materials:
-
This compound
-
Thiourea
-
Water
-
40% Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 85.6 g (0.74 mol) of this compound in 200 mL of water in a reaction vessel equipped with a reflux condenser and stirrer.
-
Add 160 g (2.10 mol) of thiourea to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After the reaction, cool the mixture to 70 °C.
-
Adjust the pH of the solution to 9 using a 40% sodium hydroxide solution.
-
Extract the aqueous layer twice with 200 mL portions of dichloromethane, followed by one extraction with 100 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure.
-
Filter and vacuum-dry the resulting solid to obtain white crystals of 2-aminothiazoline.
Reaction Pathway
Caption: Reaction pathway for the synthesis of 2-aminothiazoline.
Synthesis of Taurine
Taurine (2-aminoethanesulfonic acid) is an organic acid that plays a crucial role in various physiological processes. A common synthetic route involves the reaction of this compound with a sulfite (B76179) salt.
Data Presentation: Synthesis of Taurine
| Sulfonating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Sulfite | Water | 80 | 5 | 79-84 | [6] |
Experimental Protocol: Synthesis of Taurine[6]
Materials:
-
This compound
-
Sodium sulfite
-
Glycerine or Isopropanol (inhibitor)
-
Water
-
Hydrochloric acid
-
Activated carbon
Procedure:
-
Prepare an aqueous solution of this compound (e.g., 80% concentration).
-
In a separate vessel, prepare a 30% aqueous solution of sodium sulfite containing 2-4% of an inhibitor such as glycerine or isopropanol.
-
Slowly add the this compound solution to the sodium sulfite solution while maintaining the reaction temperature at 80 °C.
-
Stir the reaction mixture at 80 °C for 5 hours.
-
After the reaction is complete, cool the solution to below 50 °C.
-
Neutralize the reaction mixture by adding hydrochloric acid to a pH of ≤ 7. This will cause the crude taurine to precipitate.
-
Filter the crude product to separate it from the salt solution.
-
Dissolve the crude taurine in water and decolorize by treating with activated carbon at >90 °C for 30 minutes.
-
Filter the hot solution and allow it to cool to crystallize the pure taurine.
-
Filter the crystals and dry to obtain the final product.
Logical Relationship in Taurine Synthesis
Caption: Logical workflow for the synthesis and purification of taurine.
References
- 1. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
- 6. CN102285905A - Method for synthesizing taurine - Google Patents [patents.google.com]
Application Notes and Protocols: Modifying Starch Properties with 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of native starch through chemical derivatization is a key strategy for tailoring its physicochemical properties to suit a wide range of applications in the pharmaceutical, biomedical, and cosmetic industries. One such modification involves the introduction of aminoethyl groups onto the starch backbone using 2-chloroethylamine (B1212225) hydrochloride. This process, known as aminoethylation, imparts a cationic character to the starch molecule, creating aminoethyl starch (AE-starch). This cationic nature is the primary driver for altered functionality, including changes in solubility, viscosity, gelatinization temperature, and bioactivity.
These application notes provide a comprehensive overview of the synthesis, characterization, and properties of aminoethylated starch, along with detailed experimental protocols. The information is intended to guide researchers in the development of novel starch-based materials for applications such as drug delivery, bioadhesives, and functional cosmetic ingredients.
Data Presentation
The following tables summarize the key physicochemical properties of native starch and the expected changes upon modification with 2-chloroethylamine hydrochloride. The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, is a critical parameter that influences these properties.
| Property | Native Starch | Aminoethylated Starch (Low DS) | Aminoethylated Starch (High DS) |
| Appearance | White to off-white powder | White to light beige crystalline powder | White to light beige crystalline powder |
| Solubility in Cold Water | Insoluble | Low to moderate solubility | Increased solubility |
| Gelatinization Temperature | Dependent on starch source (e.g., 62-72°C for corn) | Generally lower than native starch | Significantly lower than native starch |
| Paste Viscosity | High peak viscosity, then breakdown | Stable viscosity, resistant to shear | Lower peak viscosity, but stable |
| Swelling Power | High | Reduced compared to native starch | Further reduced |
| Zeta Potential | Negative | Positive | More Positive |
Table 1: General Physicochemical Properties of Native and Aminoethylated Starch. The properties of aminoethylated starch are highly dependent on the degree of substitution (DS).
| Analytical Technique | Purpose | Key Observations for Aminoethylated Starch |
| Fourier Transform Infrared (FTIR) Spectroscopy | To confirm the introduction of aminoethyl groups. | Appearance of new peaks corresponding to N-H bending and C-N stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure and determine the Degree of Substitution (DS). | Appearance of new signals corresponding to the protons and carbons of the aminoethyl group. |
| Elemental Analysis (Kjeldahl Method) | To determine the nitrogen content and calculate the Degree of Substitution (DS). | Increased nitrogen content compared to native starch. |
| X-Ray Diffraction (XRD) | To analyze the crystalline structure. | A decrease in crystallinity with increasing DS. |
| Differential Scanning Calorimetry (DSC) | To determine gelatinization temperature and enthalpy. | Shift in gelatinization peak to a lower temperature. |
| Rapid Visco Analyzer (RVA) | To measure pasting properties and viscosity profiles. | Changes in peak viscosity, breakdown, and setback. |
Table 2: Analytical Techniques for Characterization of Aminoethylated Starch.
Experimental Protocols
Protocol 1: Synthesis of Aminoethyl Starch
This protocol describes the synthesis of aminoethyl starch by reacting native starch with this compound in an alkaline medium.
Materials:
-
Native starch (e.g., corn, potato, or tapioca)
-
This compound (CEH)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Starch Slurry Preparation: Suspend 100 g of native starch in 300 mL of deionized water in a reaction vessel equipped with a mechanical stirrer and a temperature controller.
-
Alkalization: While stirring, slowly add a 10% (w/v) NaOH solution to the starch slurry to raise the pH to 11-12. This activates the hydroxyl groups of the starch.
-
Addition of Reagent: Dissolve the desired amount of this compound in a minimal amount of deionized water. The amount of CEH will determine the theoretical degree of substitution. For a low DS, a molar ratio of CEH to anhydroglucose units of starch of 0.1 to 0.5 is a good starting point.
-
Reaction: Slowly add the CEH solution to the alkaline starch slurry. Heat the reaction mixture to 40-50°C and maintain this temperature for 4-6 hours with continuous stirring.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it to pH 6.5-7.0 by slowly adding 1 M HCl.
-
Purification:
-
Precipitate the modified starch by adding the neutralized slurry to a threefold excess of 95% ethanol with vigorous stirring.
-
Allow the precipitate to settle and decant the supernatant.
-
Wash the starch precipitate repeatedly with 70% ethanol to remove unreacted reagents and salts.
-
Continue washing until a negative test for chloride ions is obtained with silver nitrate (B79036) solution.
-
-
Drying: Dry the purified aminoethyl starch in an oven at 50°C until a constant weight is achieved.
-
Storage: Store the dried aminoethyl starch in a desiccator.
Protocol 2: Determination of Degree of Substitution (DS) by Kjeldahl Method
This protocol determines the nitrogen content of the modified starch, which is then used to calculate the degree of substitution.
Materials:
-
Dried aminoethyl starch sample
-
Kjeldahl digestion and distillation apparatus
-
Concentrated sulfuric acid
-
Kjeldahl catalyst (e.g., copper sulfate (B86663) and potassium sulfate mixture)
-
Boric acid solution (4%) with indicator
-
Standardized hydrochloric acid (0.1 M)
Procedure:
-
Digestion: Accurately weigh about 1 g of the dried aminoethyl starch into a Kjeldahl flask. Add the catalyst mixture and concentrated sulfuric acid. Digest the sample until the solution becomes clear.
-
Distillation: After cooling, dilute the digest with deionized water and transfer it to the distillation apparatus. Add excess concentrated NaOH to liberate ammonia (B1221849). Distill the ammonia into a receiving flask containing the boric acid solution with indicator.
-
Titration: Titrate the ammonia-boric acid complex with standardized 0.1 M HCl.
-
Calculation of Nitrogen Content:
-
Nitrogen (%) = [(V_sample - V_blank) × M_HCl × 14.01] / W_sample × 100
-
Where V_sample and V_blank are the titration volumes for the sample and blank, respectively, M_HCl is the molarity of the HCl, 14.01 is the atomic weight of nitrogen, and W_sample is the weight of the sample in mg.
-
-
-
Calculation of Degree of Substitution (DS):
-
DS = (162 × %N) / [1401 - (42 × %N)]
-
Where 162 is the molecular weight of the anhydroglucose unit, %N is the percentage of nitrogen, 1401 is 14.01 x 100, and 42 is the net increase in mass of the anhydroglucose unit for each aminoethyl group substituted.
-
-
Protocol 3: Characterization by FTIR Spectroscopy
This protocol outlines the use of FTIR to confirm the successful aminoethylation of starch.
Materials:
-
Dried native starch
-
Dried aminoethyl starch
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Obtain the FTIR spectra of both the native starch and the aminoethylated starch samples over a range of 4000 to 400 cm⁻¹.
-
Compare the spectra. The spectrum of aminoethylated starch should show new absorption bands that are not present in the native starch spectrum.
-
Look for characteristic peaks such as:
-
A peak around 1560 cm⁻¹ corresponding to the N-H bending vibration of the primary amine.
-
A peak around 1410 cm⁻¹ which can be attributed to C-N stretching vibrations.
-
Changes in the broad O-H stretching band (3000-3600 cm⁻¹) may also be observed due to the introduction of the new functional group.
-
Visualizations
Caption: Workflow for the synthesis of aminoethyl starch.
Caption: Characterization workflow for aminoethyl starch.
Applications
The introduction of cationic amino groups onto the starch backbone opens up a wide array of potential applications:
-
Drug Delivery: Cationic starches can form polyelectrolyte complexes with anionic drugs, offering a platform for controlled and targeted drug release.[1] The positive charge can also enhance mucoadhesion, prolonging the residence time of drug formulations.
-
Cosmetics: In cosmetic formulations, aminoethyl starch can function as a conditioning agent, thickener, and emulsion stabilizer. Its positive charge allows it to bind to the negatively charged surfaces of hair and skin, providing a smooth feel.[2][3]
-
Biomedical Applications: The modified starch can be used in wound dressings and tissue engineering scaffolds. Some studies suggest that cationic starches may possess inherent antimicrobial and antioxidant properties.[4][5]
-
Paper Industry: Cationic starches are widely used as wet-end additives in papermaking to improve dry strength and the retention of fillers and fines.
Conclusion
The modification of starch with this compound is a versatile method for producing cationic aminoethyl starch with tunable properties. The degree of substitution is the most critical parameter influencing the final characteristics of the modified starch. By carefully controlling the reaction conditions, researchers can synthesize aminoethyl starches with specific properties tailored for a variety of applications in the pharmaceutical, biomedical, and cosmetic fields. The protocols and data provided in these application notes serve as a foundational guide for the exploration and development of these promising biomaterials.
References
- 1. EP0031477B1 - Process for preparing a cationic starch ether - Google Patents [patents.google.com]
- 2. Starch as a multi-functional additive in cosmetics | Azelis [azelis.com]
- 3. Starch functionality in cosmetics and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of aminoethyl hydroxypropyl starch modified with collagen peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional cationic derivatives of starch as antimicrobial agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 2-Chloroethylamine Hydrochloride in the Synthesis of Reactive Azo Dyes
Introduction
2-Chloroethylamine (B1212225) hydrochloride is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and, notably, dyes and pigments.[1][2] Its utility in the dye industry primarily stems from its ability to introduce a reactive ethylamine (B1201723) group into a chromophoric system. This functional group can be further modified to create reactive dyes, which form covalent bonds with textile fibers, leading to excellent wash fastness.
This document provides detailed application notes and experimental protocols for the use of 2-chloroethylamine hydrochloride in the preparation of a reactive azo dye. The synthetic strategy involves the initial preparation of a key intermediate, N-(2-chloroethyl)aniline, through the N-alkylation of aniline (B41778). This intermediate is then utilized as the diazo component in a subsequent azo coupling reaction to form the final dye.
Key Intermediate: N-(2-chloroethyl)aniline
The primary application of this compound in this context is the synthesis of N-(2-chloroethyl)aniline. This is achieved through a nucleophilic substitution reaction where the amino group of aniline attacks the electrophilic carbon of 2-chloroethylamine.
Reaction Scheme:
This intermediate contains the essential components for azo dye formation: an aromatic amine for diazotization and a reactive chloroethyl group that can be later converted to a vinyl sulfone group, a common reactive moiety in commercial dyes.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloroethyl)aniline
This protocol details the N-alkylation of aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve aniline (9.3 g, 0.1 mol) and this compound (11.6 g, 0.1 mol) in 100 mL of water.
-
Add sodium carbonate (10.6 g, 0.1 mol) to the mixture to neutralize the hydrochloride and free the amine.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-(2-chloroethyl)aniline.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| Aniline | 93.13 | 9.3 | 0.1 | - |
| This compound | 115.99 | 11.6 | 0.1 | - |
| N-(2-chloroethyl)aniline | 155.62 | 12.4 | 0.08 | 80 |
Protocol 2: Synthesis of a Reactive Azo Dye
This protocol describes the diazotization of N-(2-chloroethyl)aniline and subsequent coupling with a suitable coupling component, such as 2-naphthol (B1666908), to form an azo dye.
Materials:
-
N-(2-chloroethyl)aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Beakers
-
Magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
Part A: Diazotization of N-(2-chloroethyl)aniline
-
In a 250 mL beaker, dissolve N-(2-chloroethyl)aniline (7.8 g, 0.05 mol) in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (3.5 g, 0.051 mol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold N-(2-chloroethyl)aniline solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes in the ice bath.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve 2-naphthol (7.2 g, 0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with a small amount of cold water until the filtrate is neutral.
-
Dry the purified azo dye in a vacuum oven at 60-70 °C.
Quantitative Data (Hypothetical):
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| N-(2-chloroethyl)aniline | 155.62 | 7.8 | 0.05 | - |
| 2-Naphthol | 144.17 | 7.2 | 0.05 | - |
| Azo Dye Product | 313.78 | 13.3 | 0.0425 | 85 |
Visualizations
Logical Workflow for Reactive Azo Dye Synthesis
Caption: Synthetic workflow for the preparation of a reactive azo dye.
Signaling Pathway (Reaction Mechanism) for N-Alkylation
Caption: Reaction mechanism for the N-alkylation of aniline.
References
Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the aqueous phase reactions of 2-Chloroethylamine (B1212225) hydrochloride, a critical intermediate in pharmaceutical and chemical synthesis. The information presented here is intended to guide researchers in understanding and utilizing its reactivity, particularly its propensity to form a highly reactive aziridinium (B1262131) ion intermediate in aqueous solutions.
Introduction
2-Chloroethylamine hydrochloride is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic carbon center.[1] In aqueous solutions, its reactivity is dominated by the neighboring group participation of the amino group, leading to the formation of a strained, three-membered aziridinium ring.[1] This highly electrophilic intermediate is the key to its utility as an alkylating agent, readily reacting with various nucleophiles. The primary competing reaction in an aqueous environment is hydrolysis, which also proceeds through the aziridinium ion intermediate, ultimately yielding ethanolamine (B43304). The rates of these reactions are significantly influenced by factors such as pH and temperature.
Key Aqueous Phase Reactions
The principal reaction pathway for 2-chloroethylamine in an aqueous medium is an intramolecular cyclization to form an aziridinium ion. This is an SNi (internal nucleophilic substitution) reaction. The aziridinium ion is a transient but highly reactive species. It can then be attacked by nucleophiles, including water, leading to ring-opening and the formation of substituted ethanolamine derivatives.
Intramolecular Cyclization to Aziridinium Ion
The rate-determining step in many reactions of 2-chloroethylamine is the formation of the aziridinium ion. This cyclization is influenced by the concentration of the free amine, which is in equilibrium with its protonated form.
Hydrolysis to Ethanolamine
In the absence of other strong nucleophiles, the primary reaction of the aziridinium ion is with water, leading to hydrolysis and the formation of ethanolamine. The rate of hydrolysis is highly dependent on the pH of the solution. In acidic conditions (low pH), the amino group is protonated, which inhibits the initial intramolecular cyclization step, thereby slowing down the overall hydrolysis rate.[1]
Quantitative Data
The following table summarizes the available quantitative data for the aqueous phase reactions of 2-chloroethylamine.
| Parameter | Value | Conditions | Reference |
| Cyclization Rate Constant (k) | (8.0 ± 0.2) × 10⁻⁶ s⁻¹ | 21°C | [1] |
| Cyclization Half-life (t½) | 24.0 ± 0.5 hours | 21°C | [1] |
| Hydrolysis Rate | pH-dependent; slower in acidic pH | Aqueous solution | [1] |
Note: Comprehensive data on the pH-rate profile and Arrhenius parameters for the hydrolysis of this compound is limited in the reviewed literature.
Experimental Protocols
Protocol for Monitoring Aziridinium Ion Formation and Hydrolysis via NMR Spectroscopy
This protocol provides a general framework for monitoring the aqueous phase reactions of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for in-situ reaction monitoring, allowing for the simultaneous observation of reactants, intermediates, and products.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Phosphate buffer solutions (for pH control in D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in D₂O of a known concentration (e.g., 10 mM).
-
Prepare a series of buffered D₂O solutions at various pD values (e.g., pD 5, 7, 9). Note that pD = pH + 0.4.
-
In an NMR tube, mix the this compound stock solution with a buffered D₂O solution to achieve the desired final concentration and pD.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum immediately after sample preparation to serve as the t=0 reference.
-
Set up a series of ¹H NMR acquisitions at regular time intervals (e.g., every 30 minutes or 1 hour, depending on the expected reaction rate at the chosen pD and temperature).
-
Maintain a constant temperature in the NMR probe throughout the experiment.
-
-
Data Analysis:
-
Process the acquired NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for 2-chloroethylamine, the aziridinium ion (if observable), and the final product, ethanolamine.
-
Integrate the signals corresponding to the reactant and product(s) at each time point.
-
Plot the concentration of 2-chloroethylamine and ethanolamine as a function of time.
-
From these plots, the rate constants for the disappearance of the reactant and the formation of the product can be calculated.
-
Protocol for Quantitative Analysis of 2-Chloroethylamine and Ethanolamine by HPLC
Since 2-chloroethylamine lacks a strong UV chromophore, HPLC methods with universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer (MS) are recommended for accurate quantification. A previously reported HILIC-MS method can be adapted for this purpose.
Materials:
-
This compound
-
Ethanolamine (for standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (for mobile phase)
-
Formic acid or acetic acid (for pH adjustment)
-
Deionized water
-
HPLC system with a HILIC column and a suitable detector (e.g., MS, ELSD, or CAD)
Chromatographic Conditions (Example based on HILIC-MS):
-
Column: A suitable HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Controlled, e.g., 30-40°C.
-
Detector: MS with electrospray ionization (ESI) in positive mode, monitoring for the m/z of 2-chloroethylamine and ethanolamine. Alternatively, an ELSD or CAD can be used.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of this compound and ethanolamine of known concentrations in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
At various time points, withdraw an aliquot from the aqueous reaction mixture (as described in the NMR protocol or a separate batch reaction).
-
Quench the reaction if necessary (e.g., by rapid cooling or pH adjustment).
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for 2-chloroethylamine and ethanolamine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration for the standards.
-
Determine the concentration of 2-chloroethylamine and ethanolamine in the samples by interpolating their peak areas on the calibration curve.
-
Logical Relationships and Considerations
The aqueous chemistry of this compound is a balance between the rate of cyclization to the aziridinium ion and the subsequent reaction of this intermediate. The following diagram illustrates the key logical relationships governing its reactivity.
Key Considerations:
-
pH Control: The pH of the aqueous medium is the most critical factor controlling the reaction rate. For reproducible results, experiments should be conducted in well-buffered solutions.
-
Nucleophile Concentration: In the presence of other nucleophiles, the product distribution will depend on the relative concentrations and nucleophilicity of the competing nucleophiles (including water).
-
Temperature: As with most chemical reactions, the rates of both cyclization and hydrolysis will increase with temperature. For kinetic studies, precise temperature control is essential.
-
Analytical Method Selection: The choice of analytical method is crucial for obtaining accurate quantitative data. Due to the lack of a UV chromophore, methods like HPLC with mass spectrometry, ELSD, or CAD, or quantitative NMR are recommended.
By understanding these principles and utilizing the provided protocols, researchers can effectively study and apply the aqueous phase reactions of this compound in their drug development and chemical synthesis endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroethylamine Hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloroethylamine (B1212225) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-chloroethylamine hydrochloride?
A1: The most prevalent and often preferred method for both laboratory and industrial scale synthesis is the reaction of ethanolamine (B43304) or its hydrochloride salt with thionyl chloride (SOCl₂).[1][2][3] This method is favored for its relatively mild reaction conditions and short reaction times, making the process easier to control.[1][4] Alternative methods include the reaction of ethanolamine with hydrogen chloride, which is more environmentally friendly as it avoids the generation of sulfur dioxide, but may require more stringent conditions like elevated pressure.[1] Other reported but less common synthetic routes include aziridine (B145994) conversion and starting from 2-oxazolidinone.[1]
Q2: What are the primary byproducts and side reactions to be aware of during the synthesis with thionyl chloride?
A2: Several side reactions can occur, leading to impurities and a reduction in yield. Key side reactions include:
-
Intramolecular Cyclization: The amino group can attack the carbon bearing the chlorine, leading to the formation of a highly reactive aziridinium (B1262131) ion intermediate.[4] This can lead to the formation of aziridine, especially under basic conditions.[5]
-
Dimerization: Intermolecular reactions can lead to the formation of piperazine (B1678402) derivatives. This is more likely at higher temperatures.
-
Hydrolysis: The presence of water can lead to the hydrolysis of thionyl chloride and the final product, which reduces the overall yield.
-
Formation of 1,2,3-alkyloxathiazolidine-2-oxide: This can be a significant byproduct depending on the reaction conditions and the presence of a base.[6]
-
Thermal Decomposition: At elevated temperatures, the product can undergo decomposition, primarily through the elimination of HCl.
Q3: What are the critical safety precautions for this synthesis?
A3: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). Therefore, all manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The product itself is corrosive to skin and metals and should be handled with care.[2]
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the ethanolamine spot and the appearance of the product spot can be tracked. HPLC provides a more quantitative analysis of the reaction mixture.
Q5: What is the purpose of adding methanol (B129727) at the end of the reaction?
A5: Methanol is added to quench the reaction by neutralizing any excess thionyl chloride.[7] Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality reagents: Thionyl chloride may have decomposed due to moisture; ethanolamine may contain impurities. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss during workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions can lead to loss. | 1. Use fresh, anhydrous thionyl chloride and high-purity ethanolamine. 2. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the temperature is maintained. 3. Avoid excessive use of aqueous solutions during workup and maintain acidic conditions to ensure the stability of the hydrochloride salt. |
| Dark Brown or Black Reaction Mixture | 1. High reaction temperature: Uncontrolled exothermic reaction, especially during the addition of thionyl chloride. 2. Impurities in reagents or solvent: Can catalyze side reactions and decomposition. | 1. Add thionyl chloride slowly and dropwise to a cooled solution of ethanolamine (e.g., in an ice bath) to control the initial exotherm. 2. Use high-purity, anhydrous reagents and solvents. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities: Byproducts can interfere with crystallization. 2. Hygroscopic nature of the product: The product can absorb atmospheric moisture.[8] | 1. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol (B145695)/diethyl ether.[9] 2. Handle the product under a dry, inert atmosphere (e.g., nitrogen) and store it in a tightly sealed container.[2] |
| Presence of Aziridine or Piperazine Byproducts | 1. Intramolecular cyclization: Favored by neutral or basic conditions.[10] 2. Intermolecular dimerization: Favored by higher temperatures and prolonged reaction times. | 1. Maintain a low pH (2-3) during any aqueous workup or purification steps. The protonated nitrogen is less nucleophilic, which slows the rate of cyclization.[10] 2. Maintain strict temperature control and avoid unnecessarily long reaction times. Monitor the reaction and stop it once the starting material is consumed. |
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the chosen synthetic route and reaction conditions. The thionyl chloride method is capable of producing high yields and purity.
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Chlorinating Agent | Thionyl Chloride | Hydrogen Chloride | Thionyl chloride often gives higher yields under milder conditions, but HCl is more environmentally friendly. | [1] |
| Catalyst/Solvent | Acetic Acid (substoichiometric) | Dichloroethane | The use of a carboxylic acid as a solvent/catalyst with thionyl chloride can lead to very high yields and purity. | [11] |
| Temperature | 60-80°C | 50°C | Higher temperatures can increase reaction rate but may also promote side reactions like dimerization. Careful control is crucial. | [11] |
| Reported Yield | 99.1% | Quantitative | High yields are achievable with optimized protocols. | [7][11] |
| Reported Purity | >99% | Not specified | High purity is attainable, often requiring recrystallization. | [1] |
Experimental Protocols
Protocol 1: Synthesis from 2-Hydroxyethylamine Hydrochloride and Thionyl Chloride with Acetic Acid
This protocol is adapted from a patented procedure known for high yield and purity.[11]
-
Materials:
-
2-Hydroxyethylamine hydrochloride (390 g)
-
Acetic acid (44.8 g)
-
Thionyl chloride (602.4 g)
-
Water (172 ml)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, heat a mixture of 390 g of 2-hydroxyethylamine hydrochloride and 44.8 g of acetic acid to 60°C. The viscous mass will become an easily stirrable oil.
-
Slowly add 602.4 g of thionyl chloride dropwise over 3.5 hours, maintaining the temperature at 60°C.
-
After the addition is complete, continue stirring the mixture at 60°C for another 3.5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with 172 ml of water to obtain a stable aqueous solution of this compound. The reported yield for this procedure is 99.1%.[11]
-
Protocol 2: Recrystallization for Purification
This is a general procedure for purifying crude this compound.[9]
-
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Activated charcoal (optional)
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal volume of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary.
-
If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution to remove the charcoal.
-
Allow the clear solution to cool to room temperature.
-
Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.
-
Loosely cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under a high vacuum to remove residual solvents.
-
Visualizations
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 5. chemcess.com [chemcess.com]
- 6. researchgate.net [researchgate.net]
- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Formation of Piperazine Byproduct in 2-Chloroethylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of piperazine (B1678402) as a byproduct in reactions involving 2-chloroethylamine (B1212225) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to the formation of piperazine as a byproduct in my reaction?
A1: Piperazine formation is a common side reaction when using 2-chloroethylamine or related compounds for N-alkylation. The primary mechanism involves a second nucleophilic substitution reaction. After the initial desired mono-alkylation of your target nucleophile, the newly formed secondary amine can undergo an intramolecular cyclization or react with another molecule of 2-chloroethylamine, leading to the formation of a piperazine ring. This occurs because the mono-alkylated product is often still nucleophilic.[1]
Q2: How does the stoichiometry of my reactants affect the formation of the piperazine byproduct?
A2: Stoichiometry is a critical factor in controlling the selectivity of the reaction. Using a large excess of the nucleophile that you intend to mono-alkylate can statistically favor the desired reaction over the formation of the piperazine byproduct.[1] Conversely, an excess of the 2-chloroethylamine reagent will increase the likelihood of di-alkylation and subsequent cyclization to form piperazine.
Q3: What is the role of the base in the formation of the piperazine byproduct, and how can I choose the right one?
A3: The base plays a crucial role in neutralizing the hydrogen halide (e.g., HCl) generated during the reaction, which in turn deprotonates the nucleophile, increasing its reactivity.[2] However, the choice and strength of the base can also influence the formation of the piperazine byproduct. A strong base can deprotonate the mono-alkylated product, making it more susceptible to a second alkylation and cyclization. Weaker bases, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), are often preferred to minimize this side reaction.[3]
Q4: How does reaction temperature influence the formation of the piperazine byproduct?
A4: Higher reaction temperatures generally increase the rate of all reactions, including the formation of the piperazine byproduct. In many cases, the formation of the thermodynamically more stable disubstituted product (a precursor to piperazine) is favored at elevated temperatures.[1] Therefore, running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired mono-alkylated product.
Troubleshooting Guides
Issue: Significant amount of piperazine byproduct detected in the final product.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a significant excess (5 to 10-fold) of the amine you wish to mono-alkylate relative to the 2-chloroethylamine reagent to statistically favor the desired product.[1] |
| Strong Base | Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).[4] |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[1] |
| High Concentration | Perform the reaction at a lower concentration (higher solvent volume) to reduce the probability of intermolecular side reactions. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it once the formation of the desired mono-substituted product is maximized and before significant piperazine byproduct formation occurs. |
Data Presentation
The following table summarizes the effect of reaction conditions on the selectivity of N-alkylation of an aromatic amine with 2-chloroethanol, a related electrophile, illustrating the principles for minimizing di-alkylation which leads to piperazine formation.
| Entry | Base (equiv.) | Solvent | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Ratio of Mono/Di |
| 1 | Triethylamine (B128534) (1) | Methanol (B129727) | 27 | 35 | 43:57 |
| 2 | DIPEA (1) | Methanol | 34 | 38 | 47:53 |
| 3 | K₂CO₃ (1), Na₂CO₃ (3) | Methanol | 76 | 15 | 84:16 |
Data adapted from a study on a related N-alkylation reaction to illustrate the impact of the base on selectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation with Minimized Piperazine Formation
This protocol outlines a general method for the N-alkylation of a primary or secondary amine with 2-chloroethylamine hydrochloride, aiming to minimize the formation of the piperazine byproduct.
Materials:
-
Amine of choice (nucleophile)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine of choice (5.0 eq.).
-
Add anhydrous potassium carbonate (3.0 eq.).
-
Add anhydrous acetonitrile or DMF as the solvent.
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Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the this compound solution dropwise to the stirred amine suspension over a period of 1-2 hours at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired mono-alkylated product from the piperazine byproduct. The piperazine byproduct is typically more polar.
Protocol 2: Work-up and Purification for Removing Piperazine Byproduct
This protocol describes a general work-up and purification procedure to remove the piperazine byproduct from the desired mono-alkylated product.
Procedure:
-
Quenching and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
If the desired product is basic, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the amine products into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 9.[5]
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by the addition of methanol or triethylamine for more polar products), can effectively separate the less polar desired product from the more polar piperazine byproduct.
-
-
Purification by Recrystallization (as a salt):
-
If the desired product is an oil, it can often be converted to a crystalline hydrochloride salt.
-
Dissolve the purified oily free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.[5]
-
Mandatory Visualization
Caption: Reaction pathways showing the formation of the desired mono-alkylated product and the piperazine byproduct.
Caption: A logical workflow for troubleshooting and minimizing the formation of piperazine byproduct.
References
How to minimize impurities in 2-Chloroethylamine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Chloroethylamine (B1212225) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Chloroethylamine hydrochloride?
A1: The most prevalent methods for synthesizing this compound involve the reaction of ethanolamine (B43304) or its hydrochloride salt with a chlorinating agent. The two primary routes are:
-
Reaction with Thionyl Chloride (SOCl₂): This is a widely used laboratory and industrial method where ethanolamine or its hydrochloride salt is treated with thionyl chloride.[1][2] This method is favored for its relatively mild reaction conditions and often results in high yields.[3]
-
Reaction with Hydrogen Chloride (HCl): This method involves the reaction of ethanolamine with hydrogen chloride gas, often in the presence of an organic acid catalyst.[1][3] It is considered a more environmentally friendly approach as it avoids the formation of sulfur dioxide, a polluting byproduct associated with thionyl chloride.[1]
Q2: What are the major impurities encountered in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Over-reaction Products: Bis(2-chloroethyl)amine hydrochloride is a common byproduct formed from the reaction of the product with the starting material.
-
Cyclization Products: Intramolecular cyclization of 2-chloroethylamine can lead to the formation of aziridine, which can further react to form piperazine (B1678402) derivatives.[4]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the chloroethyl group, forming 2-aminoethanol (ethanolamine).[4]
-
Unreacted Starting Materials: Residual ethanolamine or ethanolamine hydrochloride may remain in the final product.
Q3: How does pH influence the stability of this compound and the formation of impurities?
A3: The pH of the reaction and work-up is a critical factor. This compound is susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions.[4] Maintaining a slightly acidic pH (around 2-3) during work-up and purification helps to suppress the hydrolysis of the chloroethyl group.[5] However, highly acidic conditions might promote other side reactions.
Q4: What is the role of temperature in controlling impurity formation?
A4: Elevated temperatures can increase the rate of side reactions. For instance, higher temperatures can promote the formation of the aziridinium (B1262131) ion, a reactive intermediate that can lead to the formation of piperazine-related byproducts.[4] It is generally recommended to control the reaction temperature, especially during the addition of thionyl chloride, which is an exothermic process.
Troubleshooting Guides
Issue 1: High Levels of Bis(2-chloroethyl)amine Impurity Detected
This impurity arises from the further reaction of this compound with the starting ethanolamine.
| Probable Cause | Recommended Solution | Benefit |
| Incorrect Stoichiometry | Use a slight excess of the chlorinating agent (thionyl chloride or HCl) to ensure complete conversion of the ethanolamine. | Minimizes the presence of unreacted ethanolamine available for side reactions. |
| Localized Overheating | Add the chlorinating agent slowly and with efficient stirring to dissipate heat and maintain a uniform temperature. | Prevents localized hot spots that can accelerate the rate of byproduct formation. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed. | Reduces the time for the product to react further to form the bis-adduct. |
Issue 2: Presence of Aziridine and Piperazine Derivatives
These impurities are formed via intramolecular cyclization of the product.
| Probable Cause | Recommended Solution | Benefit |
| Basic or Neutral pH during Work-up | Maintain an acidic pH (2-3) during aqueous work-up and purification steps.[5] | Protonation of the amino group reduces its nucleophilicity, thus inhibiting the intramolecular attack on the carbon-chlorine bond. |
| High Temperatures | Conduct the reaction and work-up at controlled, lower temperatures. | Reduces the rate of the cyclization reaction. |
Issue 3: Significant Amount of Ethanolamine (Starting Material) in the Final Product
This indicates an incomplete reaction.
| Probable Cause | Recommended Solution | Benefit |
| Insufficient Chlorinating Agent | Ensure the correct stoichiometry of the chlorinating agent is used, potentially a slight excess. | Drives the reaction to completion. |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature according to established protocols. Monitor the reaction for completion. | Ensures the full conversion of the starting material. |
| Poor Quality of Thionyl Chloride | Use fresh or properly stored thionyl chloride, as it can decompose upon exposure to moisture. | Ensures the chlorinating agent is active and effective. |
Issue 4: Product is Oily or Fails to Crystallize During Purification
This is often due to the presence of significant impurities or residual solvent.
| Probable Cause | Recommended Solution | Benefit |
| High Impurity Levels | Perform a preliminary purification step, such as a solvent wash, before attempting recrystallization. | Removes impurities that can inhibit crystal lattice formation. |
| Incorrect Recrystallization Solvent System | Ensure the use of an appropriate solvent system, such as ethanol (B145695)/diethyl ether, where the product has high solubility in the hot primary solvent and low solubility in the anti-solvent.[6] | Facilitates the selective precipitation of the pure product. |
| Supersaturation Not Reached | Concentrate the solution by carefully evaporating some of the primary solvent before adding the anti-solvent or cooling.[6] | Increases the concentration of the desired compound to induce crystallization. |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | Promotes the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Ethanolamine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or chloroform)[3]
-
Methanol (B129727) (for quenching)
Procedure:
-
Suspend ethanolamine hydrochloride in the anhydrous solvent in a flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add thionyl chloride to the suspension with stirring. An exothermic reaction may occur, so cooling with an ice bath may be necessary to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for a specified time (e.g., 3-5 hours), monitoring the reaction progress.[3][7]
-
Cool the reaction mixture to room temperature.
-
Carefully add methanol to quench any excess thionyl chloride.[7]
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >95% | [3] |
| Purity after Recrystallization | >99% | [3] |
| Reaction Temperature | 50-70°C | [7] |
| Reaction Time | 3-5 hours | [3][7] |
Protocol 2: Purification by Recrystallization (Ethanol/Diethyl Ether)
This protocol details the purification of crude this compound.
Materials:
-
Crude this compound
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Activated charcoal (optional)
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.[6]
-
If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.[6]
-
Allow the solution to cool slowly to room temperature.
-
Slowly add diethyl ether to the ethanol solution with gentle swirling until the solution becomes turbid.[6]
-
Allow the flask to stand undisturbed to promote slow crystal formation.
-
Cool the flask in an ice bath to maximize crystal precipitation.[6]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove soluble impurities.[6]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
- 1. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for 2-Chloroethylamine hydrochloride synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroethylamine (B1212225) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-chloroethylamine hydrochloride?
A1: The two primary methods for synthesizing this compound are:
-
Reaction of ethanolamine (B43304) or ethanolamine hydrochloride with thionyl chloride (SOCl₂) : This is a widely used laboratory and industrial method.[1][2][3][4] It involves the chlorination of the hydroxyl group of ethanolamine.
-
Reaction of ethanolamine with hydrogen chloride (HCl) : This method is considered more environmentally friendly as it avoids the generation of sulfur dioxide gas.[1][3] It can be catalyzed by an organic acid to improve yield and reaction time.[1]
Q2: What are the main safety concerns when synthesizing this compound?
A2: The primary safety hazards are associated with the reagents used:
-
Thionyl chloride (SOCl₂) is corrosive, toxic, and reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] All work with thionyl chloride must be conducted in a well-ventilated fume hood using anhydrous solvents and glassware.[5]
-
This compound itself is a corrosive material to both skin and metals and should be handled with care.[2] It is also hygroscopic, meaning it absorbs moisture from the air.[2]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] For TLC, you would typically monitor the disappearance of the starting material (e.g., ethanolamine) and the appearance of the product spot. HPLC provides a more quantitative analysis of the reaction mixture.[5]
Q4: What is the purpose of quenching the reaction with methanol (B129727)?
A4: Methanol is added at the end of the reaction to neutralize any excess thionyl chloride.[5] Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed from the reaction mixture.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality reagents : Thionyl chloride may have decomposed due to moisture. Starting ethanolamine may contain impurities.[5] 2. Incomplete reaction : Insufficient reaction time or temperature.[5] 3. Loss of product during workup : The hydrochloride salt is water-soluble.[5] | 1. Use fresh, anhydrous thionyl chloride and high-purity starting materials.[5] 2. Ensure the reaction is carried out for the recommended time and at the appropriate temperature.[5] 3. Minimize the use of aqueous solutions during workup and maintain acidic conditions.[5] |
| Dark Brown or Black Reaction Mixture | 1. High reaction temperature : Uncontrolled exothermic reaction, especially during the addition of thionyl chloride.[5] 2. Impurities in reagents or solvent : Can catalyze side reactions and decomposition.[5] 3. Reaction with solvent : Some solvents may react with thionyl chloride at elevated temperatures.[5] | 1. Add thionyl chloride slowly and dropwise to a cooled solution of the starting material (e.g., in an ice bath).[5] 2. Use high-purity, anhydrous reagents and solvents.[5] 3. Use a stable chlorinated solvent like dichloroethane.[5] |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities : Byproducts can interfere with crystallization.[5] 2. Hygroscopic nature of the product : The product can absorb atmospheric moisture.[5] | 1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether.[5] 2. Perform filtration and drying under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.[5] |
| Presence of N,N'-bis(2-chloroethyl)piperazine as a byproduct | Intermolecular cyclization : Two molecules of the product or an intermediate can react to form a piperazine (B1678402) dimer, which is favored by higher temperatures and prolonged reaction times.[5] | 1. Maintain strict temperature control throughout the reaction. 2. Avoid unnecessarily long reaction times. Monitor the reaction progress and stop when the starting material is consumed.[5] |
Experimental Protocols
Synthesis of this compound from Ethanolamine and Thionyl Chloride
This protocol is adapted from a method for a related compound and should be optimized for this compound synthesis.
Materials:
-
Ethanolamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)[6][7]
-
Methanol (for quenching)
Procedure:
-
In a dry reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add ethanolamine and the anhydrous organic solvent.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. An immediate solid suspension may form.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction time can vary, but a typical duration is several hours.[6][7]
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add methanol to quench any excess thionyl chloride.
-
The product may precipitate as a crystalline solid. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Synthesis of this compound from Ethanolamine and Hydrogen Chloride
Materials:
-
Ethanolamine
-
Hydrogen chloride (gas)
-
Organic acid catalyst (e.g., propionic acid)[1]
-
Absolute ethanol (B145695) (for precipitation)[1]
Procedure:
-
In a reaction vessel, introduce ethanolamine.
-
Bubble hydrogen chloride gas through the ethanolamine until the pH of the system is between 2 and 3.[1]
-
Add the organic acid catalyst to the reaction mixture.
-
Heat the mixture to 120-160°C and continue to introduce hydrogen chloride.[1] During this time, water will be generated and should be removed by distillation. The reaction is typically carried out for 2-5 hours.[1]
-
After the reaction is complete, stop heating and the introduction of hydrogen chloride.
-
Cool the mixture to room temperature.
-
Add absolute ethanol to precipitate the product.
-
Stir the mixture, and then collect the filter cake by suction filtration.
-
Dry the collected solid under vacuum at 50-60°C to obtain the final product.[1]
Reaction Optimization Data
| Parameter | Method 1: Thionyl Chloride | Method 2: Hydrogen Chloride |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Hydrogen chloride (HCl) |
| Catalyst | Not always necessary | Organic acid (e.g., propionic acid)[1] |
| Temperature | 50°C to reflux[6] | 120-160°C[1] |
| Reaction Time | ~3 hours[6] | 2-5 hours[1] |
| Yield | Can be quantitative[6] | ~90%[1] |
| Purity | High, but byproducts possible | Can reach >99%[1] |
Visualizing Reaction Pathways and Troubleshooting
Caption: Overview of the two primary synthetic routes for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis process.
Caption: Common side reactions that can occur during the synthesis of 2-chloroethylamine HCl.
References
- 1. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
Technical Support Center: Managing the Hydrolysis of 2-Chloroethylamine Hydrochloride in Synthetic Protocols
This technical support center is designed for researchers, scientists, and drug development professionals who utilize 2-chloroethylamine (B1212225) hydrochloride in their experimental work. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the hydrolysis of this reagent, a common competing reaction that can impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction when using 2-chloroethylamine hydrochloride in aqueous or protic solutions?
A1: The primary competing reaction is hydrolysis, where 2-chloroethylamine reacts with water to form ethanolamine (B43304). This reaction is often accelerated under neutral to alkaline conditions and at elevated temperatures.
Q2: How does the hydrolysis of this compound proceed?
A2: The hydrolysis is understood to proceed through the formation of a highly reactive aziridinium (B1262131) ion intermediate. The lone pair of electrons on the nitrogen atom can displace the chloride ion via intramolecular cyclization. This electrophilic intermediate is then readily attacked by nucleophiles, such as water, leading to the formation of the corresponding ethanolamine.
Q3: What are the main consequences of this hydrolysis in a synthetic procedure?
A3: The hydrolysis of this compound can lead to several undesirable outcomes, including:
-
Reduced Yield: The consumption of the starting material through this side reaction will lower the overall yield of the desired product.
-
Formation of Impurities: The resulting ethanolamine can be difficult to separate from the desired product, leading to purification challenges.
-
Complex Reaction Kinetics: The presence of a competing reaction can complicate the kinetic profile of the main reaction, making it harder to control and optimize.
Q4: Under what conditions is this compound most stable?
A4: this compound is most stable under acidic conditions (pH 2-3). The protonation of the amino group reduces its nucleophilicity, thereby slowing down the rate of intramolecular cyclization to the aziridinium ion. It is also more stable at lower temperatures and in anhydrous, aprotic solvents.[1]
Q5: How can I monitor the extent of hydrolysis during my reaction?
A5: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of your reaction and the formation of the ethanolamine byproduct.[2][3] A stability-indicating HPLC method can separate 2-chloroethylamine from ethanolamine, allowing for their quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of this compound: The presence of water, neutral or basic pH, or elevated temperatures can lead to significant hydrolysis of the starting material. | Maintain Acidic Conditions: Ensure the reaction mixture is maintained at an acidic pH (ideally 2-3) to stabilize the this compound.[1] Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Control Temperature: Conduct the reaction at the lowest effective temperature to minimize the rate of hydrolysis. |
| Presence of Ethanolamine Impurity in the Final Product | Incomplete reaction or hydrolysis during workup: If the reaction does not go to completion, unreacted this compound can hydrolyze during aqueous workup steps. | Optimize Reaction Time: Monitor the reaction by HPLC to ensure complete consumption of the starting material before proceeding with the workup.[2] Use Cold Aqueous Solutions: If an aqueous workup is necessary, use pre-chilled solutions (0-5 °C) to minimize the rate of hydrolysis. Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the product is in contact with the aqueous phase. |
| Reaction Fails to Initiate or Proceeds Slowly | Protonation of a required nucleophile: While acidic conditions stabilize this compound, they may also protonate your intended nucleophile, rendering it unreactive. | Controlled pH Adjustment: If your nucleophile is basic, a careful and controlled addition of a non-aqueous base may be necessary to deprotonate it in situ. This should be done cautiously to avoid raising the overall pH of the reaction mixture significantly. Choice of Base: Consider using a hindered, non-nucleophilic base to avoid side reactions with the this compound. |
| Formation of Piperazine (B1678402) Byproducts | Intermolecular reaction: Two molecules of 2-chloroethylamine can react with each other, especially at higher concentrations and temperatures, to form a piperazine dimer.[4] | Use Dilute Conditions: Running the reaction at a lower concentration can disfavor the intermolecular side reaction. Slow Addition of Reagent: Adding the this compound slowly to the reaction mixture can help to maintain a low instantaneous concentration. |
Data Presentation
Table 1: General Effect of pH and Temperature on the Rate of Hydrolysis of Chloroethylamines *
| Condition | Relative Rate of Hydrolysis | Impact on Reaction Yield |
| pH | ||
| Acidic (pH 2-4) | Low | Minimal impact |
| Neutral (pH 7) | Moderate | Potential for significant yield loss |
| Alkaline (pH > 8) | High | Severe yield loss expected |
| Temperature | ||
| 0-5 °C | Low | Minimal impact |
| Room Temperature (~25 °C) | Moderate | Potential for significant yield loss over time |
| Elevated Temperature (> 50 °C) | High | Severe yield loss expected |
*Data is generalized based on the behavior of chloroethylamine-containing compounds. The exact rates will be substrate-dependent.
Table 2: Solvent Effects on the Stability of this compound
| Solvent Type | Examples | Stability of 2-Chloroethylamine HCl | Rationale |
| Aprotic, Non-polar | Toluene, Hexane, Dichloromethane (B109758) | High | Low water miscibility and lack of protic hydrogens minimize hydrolysis. |
| Aprotic, Polar | Acetonitrile, DMF, DMSO | Moderate | Can be hygroscopic; residual water can lead to hydrolysis. |
| Protic, Polar | Water, Ethanol, Methanol | Low | Act as both a source of water and a nucleophile, promoting hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazoline from this compound
This protocol illustrates a reaction where the hydrolysis of this compound is a key competing reaction that must be managed.
Materials:
-
This compound
-
Water
-
Dichloromethane
-
40% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 85.6g (0.74 mol) of this compound in 200 mL of water in a round-bottom flask equipped with a reflux condenser.
-
Add 160g (2.10 mol) of thiourea to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. Note: While water is the solvent, the acidic nature of the hydrochloride salt helps to minimize hydrolysis during the initial phase of the reaction.
-
After 24 hours, cool the reaction mixture to 70 °C.
-
Troubleshooting Point: At this stage, the reaction is complete, but the product is in an acidic aqueous solution. To extract the product, the pH must be raised. This is a critical step where hydrolysis of any unreacted this compound can occur rapidly.
-
Carefully adjust the pH of the solution to 9 with a 40% sodium hydroxide solution. It is crucial to perform the subsequent extraction immediately to minimize the exposure of any unreacted starting material to the basic conditions.
-
Immediately transfer the mixture to a separatory funnel and extract with 200 mL of dichloromethane. Repeat the extraction twice more with 100 mL of dichloromethane each time.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the 2-aminothiazoline product.[5]
Protocol 2: HPLC Method for Monitoring Hydrolysis
This HPLC method can be used to monitor the consumption of this compound and the formation of ethanolamine.[2]
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Potassium phosphate (B84403) dibasic (K₂HPO₄) aqueous solution, pH adjusted to 8.0.
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic, 40:60 (Mobile Phase A : Mobile Phase B)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 195 nm
-
Injection Volume: 20 µL
-
Diluent: Water
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound and ethanolamine of known concentrations in water.
-
Reaction Sample: Withdraw an aliquot from the reaction mixture, quench if necessary, and dilute with water to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow for minimizing hydrolysis during synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-Chloroethylamine Hydrochloride in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloroethylamine hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in an aqueous solution?
A1: The primary degradation pathway of this compound in an aqueous solution is through intramolecular cyclization. The amino group acts as a neighboring group, displacing the chloride ion to form a highly reactive three-membered ring intermediate known as the aziridinium (B1262131) ion.[1] This electrophilic intermediate is then susceptible to rapid hydrolysis, leading to the formation of ethanolamine (B43304).
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The rate of cyclization to the aziridinium ion is pH-dependent.
-
Temperature: Increased temperature accelerates the degradation process.
-
Moisture: The solid form is hygroscopic and should be protected from moisture to prevent hydrolysis.[2]
Q3: How should solid this compound be stored to ensure its stability?
A3: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[2] The container must be kept tightly sealed to protect it from moisture.[2] It is also advisable to protect the compound from light.
Q4: How should aqueous stock solutions of this compound be prepared and stored?
A4: Aqueous stock solutions should ideally be prepared fresh before use. For short-term storage (less than 24 hours), it is recommended to store the solution at 2-8°C. For longer-term storage, aliquoting the solution into single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C (for up to one month) or -80°C (for up to six months) is recommended for similar compounds and represents best practice.
Q5: Are there any visible signs of degradation for solid this compound?
A5: Yes, a change in the physical appearance of the solid, such as discoloration (from white/light beige to yellow or brown) or clumping, can indicate degradation or moisture absorption. If any changes in the appearance of the powder are observed, it is recommended to verify its purity using an appropriate analytical method before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the aqueous solution. | Prepare a fresh stock solution immediately before the experiment. Ensure the solid compound has been stored correctly to prevent degradation of the source material. |
| Precipitate forms in a refrigerated aqueous stock solution. | Low solubility at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If it does not redissolve, prepare a fresh solution. |
| Change in color or clumping of the solid compound. | Moisture absorption and/or degradation. | Discard the reagent and use a fresh, unopened container. If a fresh container is unavailable, the purity of the suspect material should be confirmed by analytical methods such as HPLC before use. |
Quantitative Stability Data
| Parameter | Condition | Stability Profile | Recommendation |
| pH | Acidic (pH < 4) | Generally more stable. The protonated amino group is less nucleophilic, slowing the rate of intramolecular cyclization. | For applications requiring stability in solution, consider maintaining an acidic pH. |
| pH | Neutral to Alkaline (pH > 7) | Less stable. The unprotonated amino group is more nucleophilic, accelerating the formation of the aziridinium ion and subsequent hydrolysis. | Prepare solutions fresh and use immediately. Avoid storage under these conditions. |
| Temperature | Refrigerated (2-8°C) | Degradation is slowed. | Recommended for short-term storage of aqueous solutions. |
| Temperature | Room Temperature (~25°C) | Degradation rate increases. | Avoid prolonged storage of solutions at room temperature. |
| Temperature | Elevated Temperatures (>40°C) | Significant and rapid degradation. | Avoid heating aqueous solutions unless it is a controlled step in a synthesis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and separate it from its potential degradation products (e.g., ethanolamine) in an aqueous solution over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound reference standard
-
Ethanolamine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) dibasic (K₂HPO₄)
-
Water (HPLC grade)
Chromatographic Conditions (adapted from a published method[3]):
-
Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 10mM K₂HPO₄ aqueous solution (pH adjusted to 8.0)
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic
-
Mobile Phase Composition: 40:60 (Mobile Phase A : Mobile Phase B)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 195 nm
-
Injection Volume: 20 µL
-
Diluent: Water
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).[3]
-
Prepare a separate standard solution of ethanolamine in the diluent.
-
-
Sample Preparation:
-
Prepare an aqueous solution of this compound at the desired concentration for the stability study (e.g., in a specific buffer and at a specific pH).
-
-
Stability Study:
-
Store the sample solutions under the desired conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw an aliquot of the sample solution, dilute if necessary with the diluent, and inject it into the HPLC system.
-
-
System Suitability:
-
Inject a solution containing both this compound and ethanolamine to ensure adequate resolution between the two peaks. The resolution should be not less than 2.0.[3]
-
-
Analysis:
-
Record the chromatograms for the standard and sample solutions.
-
Identify the peaks for this compound and any degradation products by comparing their retention times with those of the standards.
-
Calculate the concentration of this compound remaining at each time point using the peak areas and the standard curve.
-
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days). Dissolve the sample in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1 to observe the formation of degradation products and the decrease in the parent compound peak.
Visualizations
References
Troubleshooting low yield in 2-Chloroethylamine hydrochloride preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of 2-Chloroethylamine (B1212225) hydrochloride, with a focus on addressing issues related to low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield in this synthesis is typically attributed to several key factors:
-
Presence of Moisture: Thionyl chloride reacts vigorously with water. Any moisture in the reagents (ethanolamine, ethanolamine (B43304) hydrochloride) or the solvent will consume thionyl chloride, reducing the amount available for the primary reaction and leading to the formation of byproducts.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. The conversion of the hydroxyl group is a critical step that requires adequate time and thermal energy.
-
Improper Temperature Control: The reaction of ethanolamine with thionyl chloride is exothermic. If the temperature is too high or the addition of thionyl chloride is too fast, it can lead to the formation of undesired side products and decomposition, appearing as a dark brown or black reaction mixture.
-
Loss During Workup: 2-Chloroethylamine hydrochloride is soluble in water.[2] Excessive use of aqueous solutions or improper pH during the workup phase can lead to significant loss of the final product.
-
Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of thionyl chloride to the ethanolamine starting material can result in an incomplete reaction. An excess of thionyl chloride is generally used to ensure full conversion.[3]
Q2: The reaction mixture turned dark brown/black. What does this indicate and how can I prevent it?
A dark coloration usually points to decomposition or side reactions caused by excessive heat. This can be prevented by:
-
Slow, Controlled Addition: Add the thionyl chloride dropwise to the cooled ethanolamine solution.
-
Cooling: Maintain a low temperature (e.g., using an ice bath) during the initial addition of thionyl chloride to manage the exothermic reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
Q3: How can I ensure my reagents and solvents are sufficiently dry?
To avoid hydrolysis of thionyl chloride, strictly anhydrous conditions are necessary:
-
Solvents: Use freshly distilled, anhydrous-grade solvents.
-
Reagents: Use high-purity, anhydrous ethanolamine or ensure ethanolamine hydrochloride is thoroughly dried before use.
-
Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Atmosphere: Assemble the reaction apparatus under a dry, inert atmosphere.
Q4: What is the optimal temperature and reaction time?
Optimal conditions can vary depending on the specific solvent and reagents used. However, a general approach involves:
-
A low initial temperature (e.g., 10°C) during the dropwise addition of thionyl chloride.[4]
-
A subsequent heating period under reflux to drive the reaction to completion.[4] Reaction times can range from 3 to 15 hours.[4][5] Monitoring the reaction via Thin Layer Chromatography (TLC) is recommended to determine the optimal endpoint.
Q5: My final product is oily and difficult to crystallize. What should I do?
An oily product often suggests the presence of impurities or residual solvent.
-
Purification: Recrystallization from a suitable solvent system, such as methanol (B129727)/ether, can help purify the product and induce crystallization.
-
Drying: Ensure all solvent is removed under vacuum. Since the product is hygroscopic, perform filtration and drying under a dry atmosphere and store the final product in a desiccator.[6]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting and resolving low yield issues during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Reaction Pathways: Main and Side Reactions
Understanding the potential side reactions is crucial for optimizing the yield of the desired product. The primary cause of low yield is often the hydrolysis of the thionyl chloride reagent.
Caption: Main reaction and key side reaction.
Quantitative Data Summary
The following table summarizes various reported experimental conditions and their resulting yields for the synthesis of this compound. This data illustrates how changes in solvent, temperature, and time can impact the outcome of the reaction.
| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanolamine HCl | Chloroform | None | Heating (Reflux) | 5 | 100 | [7] |
| Ethanolamine HCl | Benzene | DMF | 75-80 | 8 (total) | 98 | [8] |
| Ethanolamine HCl | Toluene | None | 75 | 3 | 95 | [7] |
| Ethanolamine HCl | Acetic Acid | (Self-catalyzed) | 60 | 7 (total) | 99.1 | [3] |
| Ethanolamine HCl | Formic Acid | (Self-catalyzed) | 70-80 | 7 (total) | 99.0 | [3] |
| Ethanolamine | Chloroform | None | Reflux | 15 | - (Product isolated) | [4] |
| Ethanolamine | Toluene | None | Reflux | 10 | - (Product isolated) | [4] |
Note: Some protocols did not report a final yield but confirmed product formation.
Detailed Experimental Protocol
This protocol is adapted from procedures reported to achieve high yields.[3][8]
Materials:
-
Ethanolamine hydrochloride (or Ethanolamine)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Toluene, Chloroform, or Benzene)
-
Dimethylformamide (DMF, catalytic amount, if used)
-
Methanol (for quenching)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, add ethanolamine hydrochloride and the chosen anhydrous solvent (e.g., Toluene). If starting with ethanolamine, it can be dissolved directly in the solvent.
-
Cooling: Cool the stirred suspension or solution in an ice bath to approximately 10°C.
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise from the dropping funnel over a period of 2-4 hours. It is critical to maintain the low temperature during this addition to control the exothermic reaction.
-
Reaction: After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 75°C or reflux) and maintain it for 3-15 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly add methanol to quench any excess thionyl chloride. This reaction will produce gaseous byproducts (SO₂ and methyl chloride), so it must be performed in a well-ventilated fume hood.
-
Isolation:
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Alternatively, the solvent and excess methanol can be removed under reduced pressure to yield the crude product.
-
-
Purification (if necessary): The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield a white crystalline solid.
-
Drying and Storage: Dry the purified product under vacuum. As the compound is hygroscopic, store it in a tightly sealed container in a desiccator.[6]
References
- 1. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 870-24-6 [chemicalbook.com]
Removal of thionyl chloride from 2-Chloroethylamine hydrochloride reaction
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess thionyl chloride following the synthesis of 2-chloroethylamine (B1212225) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess thionyl chloride from the reaction mixture?
A1: The two primary methods for removing excess thionyl chloride are distillation and quenching.[1] The choice depends on the scale of your reaction, the stability of your product, and the required purity. Distillation is often preferred when the product is sensitive to water or other protic quenching agents.[1]
Q2: Why is it crucial to remove all residual thionyl chloride?
A2: Residual thionyl chloride can interfere with subsequent reaction steps and compromise the purity and stability of the final 2-chloroethylamine hydrochloride product. Thionyl chloride is also a corrosive and toxic substance, making its complete removal essential for safety.[1][2]
Q3: What are the primary byproducts of the reaction between ethanolamine (B43304) and thionyl chloride?
A3: The main byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3][4] These gaseous byproducts are toxic and corrosive and must be handled appropriately in a well-ventilated fume hood and scrubbed from the effluent gas stream.[1][2]
Q4: What are the key safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a hazardous chemical that reacts violently with water.[1][3] All work must be conducted in a well-ventilated fume hood.[1][2] Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a lab coat.[1][5] It is critical to use oven-dried glassware and anhydrous solvents to prevent vigorous reactions with any moisture.[3]
Q5: How can I confirm that all the thionyl chloride has been removed from my product?
A5: The absence of the sharp, pungent odor of thionyl chloride is a preliminary indicator of its removal.[1] For more rigorous confirmation, analytical techniques are recommended. Fourier-transform infrared (FTIR) spectroscopy can detect its absence. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), sometimes involving a derivatization step, can be employed to detect trace amounts.[1][6]
Troubleshooting Guides
Method 1: Removal by Distillation
This section addresses common issues encountered when removing thionyl chloride via distillation.
| Issue | Potential Cause | Recommended Solution |
| Product is decomposing or turning dark during heating. | The distillation temperature is too high. Thionyl chloride decomposes above 140°C, and the product may be thermally sensitive at lower temperatures.[1] | Use vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a lower, safer temperature (e.g., below 50°C).[1][7] |
| Vacuum pump or tubing is degrading. | Acidic vapors (HCl and SO₂) from the reaction mixture are corroding the equipment.[1] | Install a base trap (e.g., a flask containing KOH or NaOH solution) between your distillation apparatus and the vacuum pump to neutralize the acidic gases.[1][8] Use chemically resistant tubing. |
| Traces of thionyl chloride remain after distillation. | Thionyl chloride can form an azeotrope with the solvent or product, making complete removal by simple distillation difficult. | Perform an azeotropic distillation. Add a dry, inert solvent like toluene (B28343) and distill the mixture. The thionyl chloride will co-distill with the toluene at a lower temperature. Repeat this process if necessary.[7][9] |
Method 2: Removal by Quenching
This section provides guidance on issues that may arise when neutralizing excess thionyl chloride with a quenching agent.
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled reaction upon adding the quenching agent. | The quenching reaction is highly exothermic. The quenching agent was added too quickly or without sufficient cooling. | Add the quenching agent slowly and dropwise to the reaction mixture.[1] Ensure the reaction flask is immersed in an ice bath to maintain a low temperature (e.g., below 20°C).[1] |
| Low yield of this compound after workup. | The product, being a hydrochloride salt, is water-soluble. Excessive use of aqueous solutions during quenching and workup can lead to product loss. | Use a minimal amount of aqueous quenching solution necessary to neutralize the thionyl chloride. During extraction, ensure the aqueous layer is saturated with salt (brine) to decrease the solubility of the product and improve recovery in the organic phase, if applicable, or proceed with methods suitable for water-soluble compounds. |
| The pH of the solution remains highly acidic after quenching. | An insufficient amount of the quenching agent was used. | Add the quenching agent until gas evolution ceases and the pH is neutral or slightly basic. Use pH paper or a calibrated pH meter to monitor the neutralization. |
Experimental Protocols
Protocol 1: Vacuum Distillation for Thionyl Chloride Removal
-
Apparatus Setup : Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry, which is then connected to a vacuum pump. A base trap should be placed between the cold trap and the pump.
-
Procedure : a. After the initial reaction is complete, cool the reaction flask to room temperature. b. Slowly and carefully apply vacuum to the system, watching for any initial bumping. c. Gently heat the reaction flask using an oil bath. The bath temperature should be maintained below 50°C.[7] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, turn off the heat and allow the system to cool. f. Carefully and slowly release the vacuum, backfilling the system with an inert gas like nitrogen or argon.[1]
-
Waste Disposal : The collected thionyl chloride is hazardous waste and must be disposed of according to institutional and local regulations.[1]
Protocol 2: Quenching with Saturated Sodium Bicarbonate
-
Apparatus Setup : Place a beaker or flask containing a saturated sodium bicarbonate (NaHCO₃) solution in an ice bath on a magnetic stir plate.
-
Procedure : a. Prepare a saturated aqueous solution of sodium bicarbonate and cool it in an ice bath. b. While vigorously stirring the bicarbonate solution, slowly add the reaction mixture containing excess thionyl chloride dropwise. c. Control the addition rate to maintain the temperature of the quenching solution below 20°C.[1] d. After the addition is complete, continue stirring for at least 30 minutes to ensure all the thionyl chloride has been neutralized.[1] e. Proceed with the appropriate aqueous workup and product isolation steps.
Data Presentation
Physical Properties of Thionyl Chloride
| Property | Value |
| Chemical Formula | SOCl₂ |
| Molar Mass | 118.97 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.638 g/cm³ |
| Melting Point | -104.5 °C |
| Boiling Point | 74.6 °C |
| Solubility in Water | Reacts violently |
Source:[10]
Visualizations
Caption: Synthesis of 2-chloroethylamine HCl from ethanolamine.
Caption: Decision tree for troubleshooting SOCl₂ removal.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. readchemistry.com [readchemistry.com]
- 5. bionium.miami.edu [bionium.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Chloroethylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloroethylamine (B1212225) hydrochloride, with a primary focus on controlling the highly exothermic reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-chloroethylamine hydrochloride, particularly when using ethanolamine (B43304) and thionyl chloride.
| Issue | Potential Cause(s) | Recommended Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Thionyl Chloride Addition is Too Fast: The reaction between ethanolamine and thionyl chloride is highly exothermic.[1] 2. Inadequate Cooling: The cooling bath is not at a sufficiently low temperature or the heat transfer is inefficient. | 1. Immediate Action: Cease addition of thionyl chloride immediately. 2. Enhanced Cooling: Ensure the reaction flask is adequately submerged in an ice-salt bath or a cryo-cooler to bring the temperature down. 3. Controlled Addition: Once the temperature is stable and at the desired setpoint (e.g., 0-10°C), resume the dropwise addition of thionyl chloride at a significantly reduced rate.[2] Monitor the internal temperature continuously. |
| Dark Brown or Black Reaction Mixture | 1. High Reaction Temperature: An uncontrolled exotherm can lead to decomposition and side reactions, causing discoloration.[3] 2. Impurities in Reagents: The presence of impurities in ethanolamine or thionyl chloride can catalyze side reactions. | 1. Strict Temperature Control: Maintain a low temperature (0-10°C) during the addition of thionyl chloride.[2] 2. Use High-Purity Reagents: Ensure that both ethanolamine and thionyl chloride are of high purity and anhydrous. |
| Low or No Product Yield | 1. Decomposition of Thionyl Chloride: Thionyl chloride can decompose in the presence of moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature after the initial exothermic phase. 3. Loss of Product During Workup: The hydrochloride salt is water-soluble. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, dry atmosphere. Use fresh, anhydrous thionyl chloride. 2. Ensure Reaction Completion: After the addition of thionyl chloride, allow the reaction to proceed at the recommended temperature and for the specified time (e.g., reflux for several hours).[3] 3. Minimize Aqueous Contact: Avoid the use of excessive aqueous solutions during the workup process. |
| Formation of Oily or Difficult-to-Crystallize Product | 1. Presence of Impurities: Side products from an uncontrolled exotherm can interfere with crystallization. | 1. Purification: Recrystallize the crude product from a suitable solvent system, such as methanol (B129727)/ether, to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the reaction between ethanolamine and thionyl chloride, which can lead to a runaway reaction if not properly controlled.[1] Thionyl chloride is also corrosive and toxic, and the reaction releases toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] Therefore, it is imperative to perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Q2: How can I effectively control the exotherm during the addition of thionyl chloride?
A2: Effective control of the exotherm can be achieved through a combination of slow, dropwise addition of thionyl chloride to a well-stirred and cooled solution of ethanolamine.[3] It is recommended to use an ice bath or a cryo-cooler to maintain the reaction temperature between 0°C and 10°C during the addition.[2] Continuous monitoring of the internal reaction temperature is crucial.
Q3: Why is it important to use anhydrous conditions for this reaction?
A3: Thionyl chloride reacts violently with water, which not only poses a safety hazard but also leads to the decomposition of the reagent, reducing the yield of the desired product.[3] Moisture can also contribute to the formation of unwanted byproducts.
Q4: What is the purpose of quenching the reaction with an alcohol like methanol or ethanol (B145695)?
A4: At the end of the reaction, an alcohol such as methanol or ethanol is often added to quench any remaining unreacted thionyl chloride.[3] The alcohol reacts with thionyl chloride to form gaseous byproducts (e.g., methyl chloride and sulfur dioxide) that can be easily removed, and it can also serve as a solvent for recrystallization.[1]
Q5: What are some common side reactions that can occur if the temperature is not controlled?
A5: Uncontrolled high temperatures can lead to several side reactions, including the formation of piperazine (B1678402) derivatives through intermolecular cyclization and the generation of polymeric byproducts.[3] It can also cause decomposition of the starting materials and the product, leading to a dark-colored reaction mixture and reduced yield.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dropwise Addition of Thionyl Chloride
This protocol details a standard laboratory procedure for the synthesis of this compound with an emphasis on controlling the exothermic reaction.
Materials:
-
Ethanolamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., chloroform, toluene)[2]
-
Absolute ethanol or methanol (for quenching and recrystallization)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Ice bath
-
Heating mantle
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Initial Charge: In the reaction flask, add ethanolamine and an anhydrous solvent (e.g., chloroform).[2]
-
Cooling: Cool the stirred solution to 0-10°C using an ice bath.[2]
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise from the dropping funnel to the cooled ethanolamine solution over a period of several hours (e.g., 3 hours).[2] Continuously monitor the internal temperature and maintain it within the 0-10°C range.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for a specified period (e.g., 10-15 hours) to ensure the reaction goes to completion.[2]
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly add absolute ethanol or methanol to quench any excess thionyl chloride. The product may precipitate out as a crystalline solid.
-
Purification: Collect the solid by filtration and dry it under a vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for Controlling Exotherm in Synthesis.
Caption: Troubleshooting Logic for Exotherm Control.
References
Preventing degradation of 2-Chloroethylamine hydrochloride during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chloroethylamine (B1212225) hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-Chloroethylamine hydrochloride degradation?
A1: The primary cause of degradation is exposure to moisture.[1][2] this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to hydrolysis and other degradation pathways, compromising the purity and stability of the compound.[1][2]
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3] The recommended storage temperature is below 30°C.[4] It is also advisable to protect the compound from light.[5]
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation can include a change in color from white or light beige to a darker shade, and clumping of the crystalline powder, which indicates moisture absorption. Inconsistent or unexpected experimental results can also be an indicator of product degradation.
Q4: Can I store this compound in an aqueous solution?
A4: While this compound is soluble in water, aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis. If an aqueous solution must be prepared, it should be used as quickly as possible. For short-term storage of solutions, refrigeration at 2-8°C can help to slow down the degradation process.
Q5: What are the known degradation products of this compound?
A5: The primary degradation pathway is hydrolysis, which can lead to the formation of ethanolamine (B43304) hydrochloride. Another potential degradation pathway is intramolecular cyclization, which forms a highly reactive aziridinium (B1262131) ion.[6] Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color or appearance of the solid | Moisture absorption and/or thermal degradation. | Do not use the product. Discard the degraded material according to safety guidelines and use a fresh, unopened container. |
| Inconsistent experimental results | Degradation of the starting material. | Confirm the purity of the this compound using the HPLC method described in the Experimental Protocols section. If degradation is confirmed, use a fresh batch for subsequent experiments. |
| Difficulty in dissolving the solid | The solid may have absorbed moisture and clumped together. | Gently break up any clumps with a clean, dry spatula before attempting to dissolve. Ensure the solvent is appropriate and of high purity. |
| Precipitate forms in a refrigerated aqueous solution | Low solubility at reduced temperatures. | Allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. If it does not fully redissolve, it may indicate degradation, and a fresh solution should be prepared. |
Data Presentation
The following table provides illustrative data on the stability of this compound under various storage conditions over time. This data is intended to highlight the importance of proper storage and is not based on specific experimental results for this compound.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, <30% RH, Dark | 0 | 99.8 | White crystalline powder |
| 6 | 99.7 | No change | |
| 12 | 99.5 | No change | |
| 25°C, 60% RH, Dark | 0 | 99.8 | White crystalline powder |
| 6 | 98.2 | Slight yellowing | |
| 12 | 96.5 | Yellowish, slight clumping | |
| 40°C, 75% RH, Dark | 0 | 99.8 | White crystalline powder |
| 1 | 95.1 | Yellow and clumpy | |
| 3 | 90.3 | Brownish and significant clumping | |
| 6 | <85 | Dark brown, hard clumps |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This method can be used to determine the purity of this compound and to monitor its stability over time.[2]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10mM Potassium Phosphate Dibasic (K₂HPO₄) aqueous solution (pH 8.0).
-
Mobile Phase B: Acetonitrile (CH₃CN).
-
Elution: Isocratic with Mobile Phase A: Mobile Phase B at a ratio of 40:60.
-
Detection Wavelength: 195 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of the mobile phase).
-
Test Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the peak area.
-
Inject the test solution and record the peak area.
-
Calculate the purity of the sample by comparing the peak area of the test solution to that of the standard solution.
4. System Suitability:
-
The relative standard deviation (RSD) of the peak area for replicate injections of the standard solution should be less than 2.0%.
-
The tailing factor for the this compound peak should not be more than 2.0.
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life.[7][8]
1. Materials:
-
This compound from at least two different batches.
-
Appropriate primary packaging (e.g., amber glass vials with tightly sealed caps).
-
Stability chambers capable of maintaining the specified temperature and relative humidity (RH).
2. Study Design:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
3. Procedure:
-
Package a sufficient number of samples from each batch in the chosen primary packaging.
-
Place the samples in the stability chambers set to the long-term and accelerated conditions.
-
At each specified time point, remove samples from the chambers.
-
Allow the samples to equilibrate to room temperature.
-
Perform the following analyses:
-
Appearance: Visually inspect for any changes in color, form, or clumping.
-
Purity: Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Water Content: Determine the water content using Karl Fischer titration.
-
4. Data Evaluation:
-
A "significant change" is defined as a failure to meet the established specifications for purity, appearance, or water content.
-
If a significant change occurs during the accelerated study, the re-test period or shelf life will be based on the real-time data from the long-term study.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. 2-氯乙胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 870-24-6 [chemicalbook.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 7. npra.gov.my [npra.gov.my]
- 8. Stability Testing - Pharmaceutical Products [eurofins.nl]
Technical Support Center: Optimizing Derivatization with 2-Chloroethylamine Hydrochloride
Welcome to the technical support center for optimizing derivatization protocols using 2-Chloroethylamine (B1212225) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during derivatization reactions with 2-chloroethylamine hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or gradually increasing the temperature.[1] |
| Inactive Reagent: this compound can degrade, especially if exposed to moisture. | Use a fresh batch of the reagent and ensure it is handled under anhydrous conditions. The material is hygroscopic and should be opened under a nitrogen atmosphere.[2] | |
| Poor Nucleophilicity of the Analyte: The target molecule may not be a strong enough nucleophile. | Consider adding a non-nucleophilic base to deprotonate the analyte and increase its reactivity.[1] | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | Use polar aprotic solvents like acetonitrile (B52724) or DMF, which can solvate ions without deactivating the nucleophile.[1] | |
| Formation of Multiple Products / Side Reactions | Over-alkylation: The derivatized product reacts further with 2-chloroethylamine. | Use a molar excess of the nucleophile (analyte) to favor mono-alkylation.[1] |
| Hydrolysis of 2-Chloroethylamine: Presence of water leads to the formation of ethanolamine (B43304). | Conduct the reaction under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| Intramolecular Cyclization: Formation of a highly reactive aziridinium (B1262131) ion can lead to side reactions.[3][4] | Control the reaction temperature; lower temperatures can help minimize the formation of side products.[1] | |
| Difficult Purification of the Derivatized Product | Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. | Optimize reaction conditions to minimize byproduct formation. Consider derivatizing the product further to alter its polarity for easier separation.[1] |
| Product is an Oil: Difficulty in handling and purifying. | If the derivatized product contains a basic functional group (like an amine), consider forming a hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the active species in derivatization reactions with this compound?
A1: The primary reactive species is the aziridinium ion, which is formed through an intramolecular cyclization of 2-chloroethylamine.[3][4] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles.
Q2: Why is pH control important during the reaction and work-up?
A2: The pH is critical for several reasons. The formation of the reactive aziridinium ion is influenced by pH. While the free amine form of 2-chloroethylamine is needed for cyclization, acidic conditions can protonate the amine, reducing its nucleophilicity and slowing down the formation of the aziridinium ion. However, neutral or alkaline conditions can accelerate hydrolysis of the chloroethyl group. Therefore, maintaining a slightly acidic to neutral pH is often a good compromise to ensure stability and reactivity.
Q3: What are the common byproducts I should be aware of?
A3: Common byproducts include ethanolamine (due to hydrolysis), piperazine (B1678402) derivatives (from the reaction of the aziridinium ion with another molecule of 2-chloroethylamine or the product), and polymeric materials. Over-alkylation of the target nucleophile can also occur.[1]
Q4: Can I use this compound for derivatizing primary amines for GC-MS analysis?
A4: While this compound is a known alkylating agent, it is not a standard derivatizing reagent for GC-MS analysis of primary amines.[5] More common and well-documented methods for this purpose include silylation (e.g., with MSTFA or BSTFA) and acylation (e.g., with trifluoroacetic anhydride).[5]
Q5: How should I store this compound?
A5: It should be stored in its original, tightly sealed container, protected from light and heat.[2] As it is hygroscopic, it is crucial to minimize its exposure to moisture.[2]
Experimental Protocols
General Protocol for Derivatization of a Nucleophilic Analyte
This protocol provides a general guideline for the derivatization of a nucleophilic analyte (e.g., a primary or secondary amine, or a thiol-containing compound) with this compound. Optimization will be required for specific applications.
Materials:
-
This compound
-
Analyte of interest
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware thoroughly. In the reaction vessel, dissolve the analyte in the anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add the non-nucleophilic base to the analyte solution. The amount of base will depend on the nature of the analyte and whether it is in a salt form.
-
Addition of Derivatizing Agent: In a separate vial, dissolve this compound in the anhydrous solvent. Add this solution dropwise to the stirring analyte solution at room temperature.
-
Reaction: The reaction can be conducted at room temperature or heated to a desired temperature (e.g., 50-80°C).[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product and may include quenching the reaction, extraction, and washing steps.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.[1]
Analytical Method: HPLC Analysis of this compound
For the analysis of underivatized this compound, High-Performance Liquid Chromatography (HPLC) can be employed.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV at 195 nm, or a mass spectrometer)
-
Chromatographic column: A suitable C18 column or a mixed-mode column can be used.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic elution can be used. For example, a mixture of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.8 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 195 nm) or mass spectrometry for higher specificity and sensitivity.
Data Presentation
The following table summarizes reported yields for the synthesis of this compound and a related nitrogen mustard, providing insight into the impact of different reaction conditions. While not a direct measure of derivatization efficiency, these data illustrate how reaction parameters can influence the outcome of reactions involving these alkylating agents.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethanolamine | Thionyl Chloride | 1,2-Dichloroethane | 50 | 3 | Quantitative |
| Ethanolamine Hydrochloride | Thionyl Chloride | Chloroform | Heating | 5 | 100 |
| Ethanolamine | Hydrogen Chloride | Organic Acid (Catalyst) | 80-100 | 4-6 | ≥95 |
| 2-Hydroxyethylamine hydrochloride | Thionyl Chloride | Acetic Acid | 60 | 3.5 | 99.1 |
| 2-Hydroxyethylamine hydrochloride | Thionyl Chloride | Formic Acid | 70 | 3.5 | 99.0 |
| 2-((2,4-Dimethylphenyl)thio)aniline | Bis(2-chloroethyl)amine hydrochloride | N,N-dimethylformamide | 110 | 48 | Not specified |
Visualizations
Caption: Experimental workflow for derivatization.
Caption: Reaction mechanism of 2-chloroethylamine.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 2-Chloroethylamine Hydrochloride: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, accurate determination of the purity of 2-Chloroethylamine (B1212225) hydrochloride is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, supported by experimental protocols and performance data, to aid in selecting the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For 2-Chloroethylamine hydrochloride, a reversed-phase HPLC method with UV detection is a common approach.
Experimental Protocol: HPLC
A robust HPLC method for the purity analysis of this compound is detailed below, based on established methodologies.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or a similar cyanopropyl-bonded silica (B1680970) column is suitable.[1]
-
Mobile Phase: An isocratic elution using a mixture of 10mM Potassium Phosphate Monobasic (KH2PO4) aqueous solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 195 nm, as 2-Chloroethylamine has a weak chromophore and absorbs at lower UV wavelengths.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a concentration of 1.0 mg/mL.[1]
-
Test Solution: Accurately weigh and dissolve the this compound sample in water to obtain a concentration of 1.0 mg/mL.[1]
-
Impurity Standard Solution (e.g., Ethanolamine): Prepare a stock solution of potential impurities, such as ethanolamine, at a known concentration (e.g., 10 µg/mL) to verify the separation and sensitivity of the method.[1]
-
Logical Workflow for HPLC Analysis
Alternative Analytical Methods
While HPLC is a preferred method, other techniques can also be employed for the purity assessment of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Column: A capillary column such as a DB-Wax (30m x 0.25mm x 0.25µm) or an SE-54 is suitable.[2][3]
-
Carrier Gas: High-purity helium or nitrogen at a constant flow rate (e.g., 1.0 mL/min).[2][3]
-
Injector Temperature: 250°C.[3]
-
Detector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Injection Mode: Split injection with a split ratio of 5:1 or higher.[2][3]
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or ethanol. Derivatization may be necessary to improve the volatility and peak shape of the amine hydrochloride.
Non-Aqueous Acid-Base Titration
Titrimetry is a classic, cost-effective method for determining the overall purity of an amine hydrochloride by quantifying the basic amine functional group.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.[4]
-
Solvent: Glacial acetic acid. To overcome issues with the hydrochloride, mercuric acetate (B1210297) can be added to the solvent to complex the chloride ions.[4]
-
Indicator: Crystal violet or potentiometric endpoint detection.[4]
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in glacial acetic acid (with mercuric acetate if used).
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and calculate the purity based on the volume of titrant consumed.
-
Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitating specific impurities versus determining overall purity. The following table summarizes the key performance characteristics of each method.
| Parameter | HPLC | Gas Chromatography (GC) | Non-Aqueous Titration |
| Purity (%) | >99.5% | >99.0% | >98.5% |
| Specificity | High (separates and quantifies individual impurities) | High (for volatile impurities) | Low (determines total basicity) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (for specific impurities) | Not applicable |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (for specific impurities) | Not applicable |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-15 minutes per sample |
| Instrumentation Cost | High | High | Low |
| Sample Throughput | High (with autosampler) | Moderate | Low |
| Primary Application | Purity assay and impurity profiling | Analysis of volatile impurities and residual solvents | Overall purity determination (assay) |
Method Comparison Diagram
Conclusion
For a comprehensive purity analysis of this compound, HPLC stands out as the most powerful technique due to its high specificity, sensitivity, and ability to provide a detailed impurity profile. Gas Chromatography serves as an excellent complementary method, particularly for the analysis of volatile impurities and residual solvents that may not be well-suited for HPLC analysis. Non-aqueous titration , while lacking specificity, offers a simple, rapid, and cost-effective means of determining the overall assay value, which can be valuable for routine quality control where a detailed impurity profile is not required. The selection of the most appropriate method will ultimately be guided by the specific analytical objectives, available resources, and regulatory requirements.
References
- 1. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 2. Detection method for genotoxic impurity in vilazodone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. info.gfschemicals.com [info.gfschemicals.com]
A Comparative Guide to Analytical Methods for Quantifying 2-Chloroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloroethylamine (B1212225) hydrochloride, a critical intermediate in the pharmaceutical and chemical industries.[1][2][3] Ensuring the purity and accurately determining the content of this compound is paramount for quality control and regulatory compliance.[1] This document outlines and contrasts various techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Overview of Analytical Techniques
The quantification of 2-Chloroethylamine hydrochloride can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and Titrimetry.
Comparison of Key Performance Parameters
| Analytical Method | Principle | Limit of Quantification (LOQ) | Linearity (r²) | Recovery | Specificity | Throughput |
| HPLC-UV | Chromatographic separation followed by UV detection. | ~10 µg/mL[1] | >0.999[1] | 98.0% - 102.0%[1] | Good, can separate from related impurities like ethanolamine.[1] | Moderate |
| GC-FID | Separation of volatile compounds followed by flame ionization detection. | Not explicitly stated, but used for purity assessment at high concentrations. | Not explicitly stated. | Not explicitly stated. | Good for volatile impurities. | High |
| HILIC-MS | Separation of polar compounds followed by mass spectrometric detection. | 5 ppb (µg/L)[4] | >0.99[4] | 90% - 110%[4] | High, mass detector provides definitive identification.[4][5][6] | Moderate to High |
| Titration | Neutralization reaction of the amine group. | Not suitable for trace analysis. | Not applicable. | Not applicable. | Low, not specific as it detects other amino compounds.[1] | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound, offering a balance of speed, sensitivity, and specificity.[1]
Experimental Protocol: HPLC-UV
This protocol is based on a validated method for the determination of this compound content and purity.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-CN, 150 mm x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Isocratic elution with a mixture of 10mM K₂HPO₄ aqueous solution (pH = 8.0) and Acetonitrile (B52724) (40:60 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 195 nm.[1]
-
Injection Volume: 20 µL.[1]
-
-
Standard Solution Preparation: Accurately weigh and dissolve this compound standard in the diluent (mobile phase) to obtain a concentration of 1.0 mg/mL.[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 1.0 mg/mL.[1]
-
Procedure:
-
Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of peak area).
-
Inject the sample solution.
-
Calculate the content of this compound in the sample by comparing the peak area with that of the standard (external standard method).[1]
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography (GC)
Gas chromatography is a suitable method for assessing the purity of this compound, particularly for identifying volatile impurities.
Experimental Protocol: GC-FID
The following protocol is designed for purity analysis.[7]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol).
-
Procedure:
-
Set the GC parameters and allow the system to stabilize.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the purity by calculating the percentage area of the main peak relative to the total peak area.
-
Workflow Diagram: GC Analysis
Caption: Workflow for purity assessment of this compound by GC-FID.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
HILIC-MS is a highly sensitive and selective method, particularly valuable for the trace-level quantification of 2-Chloroethylamine, which may be present as a genotoxic impurity.[4][5][6] This method avoids the need for derivatization.[4]
Experimental Protocol: HILIC-MS
This protocol is adapted for the determination of 2-Chloroethylamine as an impurity.[4][5][6]
-
Instrumentation: UPLC system coupled with a single quadrupole mass spectrometer (QDa).[5]
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 100 x 2.1 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and acetonitrile (5:95 v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 2 µL.[6]
-
-
Mass Spectrometry Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a mixture of acetonitrile and water (1:1 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5 µg/L to 10 µg/L).[4]
-
Sample Solution: Dissolve the drug substance in a mixture of acetonitrile and water (8:2 v/v) to the desired concentration.[6]
-
-
Procedure:
-
Optimize MS parameters by infusing a standard solution.
-
Equilibrate the HILIC column with the mobile phase.
-
Inject the calibration standards to establish a linearity curve.
-
Inject the sample solution.
-
Quantify the amount of 2-Chloroethylamine in the sample using the calibration curve.
-
Workflow Diagram: HILIC-MS Analysis
Caption: Workflow for trace-level quantification of 2-Chloroethylamine by HILIC-MS.
Titration
Titration is a classical analytical method that can be used for the assay of this compound. It relies on the basicity of the amino group. However, its main drawback is the lack of specificity, as it will also quantify other basic impurities, such as ethanolamine.[1]
General Protocol: Acid-Base Titration
-
Principle: The amino group of this compound is titrated with a standardized acid solution.
-
Reagents:
-
Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 M).
-
Suitable solvent (e.g., water, ethanol).
-
Indicator solution or a pH meter for potentiometric titration.
-
-
Procedure (Conceptual):
-
Accurately weigh a quantity of the this compound sample.
-
Dissolve the sample in the chosen solvent.
-
Titrate the solution with the standardized acid until the endpoint is reached (indicated by a color change or a potential jump).
-
Calculate the purity based on the volume of titrant consumed.
-
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
For routine quality control and content uniformity , the HPLC-UV method is robust, specific, and provides good accuracy and precision.[1]
-
For purity testing and identification of volatile impurities , GC-FID is a suitable technique.[7]
-
For the detection of trace-level genotoxic impurities , HILIC-MS offers the necessary high sensitivity and selectivity.[4][6]
-
Titration can be used for a quick, albeit non-specific, estimation of the total base content.[1]
It is recommended to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.[5]
References
- 1. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 2. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloroethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 2-Chloroethylamine (B1212225) hydrochloride is a vital building block in the pharmaceutical and chemical industries, and selecting the optimal synthesis route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the most common methods for synthesizing 2-Chloroethylamine hydrochloride, supported by experimental data and detailed protocols.
Comparison of Key Performance Indicators
Two primary methods dominate the synthesis of this compound: the reaction of ethanolamine (B43304) (or its hydrochloride salt) with thionyl chloride, and the reaction of ethanolamine with hydrogen chloride. The following table summarizes the key quantitative data for each method based on published experimental findings.
| Parameter | Method 1: Thionyl Chloride | Method 2: Hydrogen Chloride |
| Starting Material | Ethanolamine or Ethanolamine Hydrochloride | Ethanolamine |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Hydrogen Chloride (HCl) |
| Catalyst/Solvent | Aliphatic Carboxylic Acids (e.g., Formic, Acetic Acid)[1][2] | Organic Acids (e.g., Propionic, Butyric Acid)[3] |
| Reaction Temperature | 60-80°C[1] | 120-160°C[3] |
| Reaction Time | 3.5 - 7 hours[1] | 2-5 hours[3] |
| Reported Yield | Up to 99.1%[1] | ~89.7%[3] |
| Reported Purity | High, often suitable for direct use[1] | >99.2% (GC)[3] |
| Key Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)[3] | Water |
| Advantages | High yields, relatively mild conditions.[3] | Cost-effective, environmentally friendlier (avoids SO₂).[3] |
| Disadvantages | Cost of thionyl chloride, generation of toxic SO₂ gas.[3] | Requires higher temperatures.[3] |
Experimental Protocols
Below are detailed experimental methodologies for the two primary synthesis routes.
Method 1: Synthesis from Ethanolamine Hydrochloride and Thionyl Chloride with Acetic Acid
This method, adapted from patent literature, demonstrates a high-yield synthesis using an aliphatic carboxylic acid as a solvent.[1]
Procedure:
-
A mixture of 390 g of 2-hydroxyethylamine hydrochloride and 44.8 g of acetic acid is heated to 60°C.
-
To the resulting viscous mass, 602.4 g of thionyl chloride is added dropwise over a period of 3.5 hours. The mixture transforms into an easily stirrable oil.
-
The reaction mixture is stirred for an additional 3.5 hours at 60°C.
-
After cooling to room temperature, the mixture is diluted with 172 ml of water.
-
The final product is a 68.0% strength aqueous solution of this compound, obtained with a yield of 99.1%.[1]
Method 2: Synthesis from Ethanolamine and Hydrogen Chloride with an Organic Acid Catalyst
This protocol, from a patented process, emphasizes a greener approach by avoiding thionyl chloride.[3]
Procedure:
-
Into a reaction vessel, add ethanolamine and an organic acid catalyst (e.g., propionic acid, butyric acid, glutaric acid, or adipic acid) in a mass ratio of 0.05-0.15:1 (catalyst:ethanolamine).
-
Heat the mixture to 120-160°C.
-
Introduce a stream of hydrogen chloride gas at a flow rate of 300-500 mL/min for every 1 mole of ethanolamine.
-
Continue the reaction and distillation for 2-5 hours.
-
After the reaction is complete, stop heating and the introduction of hydrogen chloride.
-
Cool the mixture to room temperature and add absolute ethanol.
-
The product is collected by suction filtration and dried under vacuum at 50-60°C.
-
This method reportedly achieves a yield of approximately 89.7% and a purity of 99.2%.[3]
Reaction Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2-Chloroethylamine Hydrochloride: Thionyl Chloride vs. Hydrogen Chloride
The synthesis of 2-Chloroethylamine (B1212225) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries, is predominantly achieved through two primary methods: the reaction of ethanolamine (B43304) (or its hydrochloride salt) with thionyl chloride, or the reaction of ethanolamine with hydrogen chloride.[1][2] This guide provides a detailed, objective comparison of these two synthetic routes, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Comparative Data Overview
The choice between the thionyl chloride and hydrogen chloride methods involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the key performance indicators for each method.
| Parameter | Thionyl Chloride Method | Hydrogen Chloride Method |
| Starting Material | Ethanolamine or Ethanolamine Hydrochloride[1][3] | Ethanolamine[1][3] |
| Primary Reagent | Thionyl Chloride (SOCl₂)[1] | Hydrogen Chloride (HCl)[1] |
| Typical Yield | Very High (95% to >99%)[1][4][5] | High (~90% - 92%)[3][5] |
| Product Purity | Very High (≥98% - 99.2%)[4][5][6] | High (Can reach 99%)[3] |
| Reaction Conditions | Mild; Atmospheric pressure; 60-80°C[1][4] | Can require elevated pressure and temperature (e.g., 120°C)[3][5] |
| Reaction Time | Shorter (e.g., 3-7 hours)[1][4] | Longer[3] |
| Key Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)[1] | Water (H₂O) |
| Advantages | - Excellent yield and purity[1][4]- Mild reaction conditions[1][3]- Shorter reaction times, easier to control[1][3] | - Environmentally friendly (no polluting gas)[1][3]- Lower cost, raw materials easily available[1][3]- Can utilize industrial byproduct HCl[3] |
| Disadvantages | - High cost of thionyl chloride[1][3]- Generates toxic and polluting SO₂ gas[1][3] | - Traditionally requires high pressure and energy consumption[3]- Longer reaction times[3] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This protocol is based on a patented method that utilizes a substoichiometric amount of an aliphatic carboxylic acid as a solvent, achieving very high yields.[4]
Protocol:
-
Preparation: In a suitable reaction vessel equipped with a stirrer and reflux condenser, create a mixture of 390 g of 2-hydroxyethylamine hydrochloride and 44.8 g of acetic acid.[4]
-
Heating: Heat the mixture to 60°C. The viscous mass will become an easily stirrable oil.[4]
-
Thionyl Chloride Addition: Slowly add 602.4 g of thionyl chloride dropwise to the mixture over a period of 3.5 hours, maintaining the temperature at 60°C.[4]
-
Reaction: After the addition is complete, continue to stir the mixture for an additional 3.5 hours at 60°C.[4]
-
Cooling & Dilution: Cool the reaction mixture to room temperature.[4]
-
Work-up: Dilute the mixture with 172 ml of water to obtain a stable aqueous solution of 2-chloroethylamine hydrochloride.[4]
-
Result: This procedure results in a product yield of approximately 99.1%.[4]
Method 2: Synthesis using Hydrogen Chloride
This method is highlighted for its environmental benefits and use of readily available materials. The use of an organic acid as a catalyst can mitigate the need for high pressure.[3]
Protocol:
-
Preparation: Take ethanolamine as the raw material in a reaction vessel.[3]
-
Catalyst and Reagent: Use an organic acid (e.g., Adipic acid) as a catalyst and hydrogen chloride as the chlorinating reagent.[3][5]
-
Reaction: The first stage may involve reacting ethanolamine with hydrogen chloride at 20°C.[5] The second stage involves heating the mixture with additional hydrogen chloride and the catalyst at 120°C for approximately 4 hours to complete the substitution reaction.[3][5]
-
Isolation: After the reaction is complete, the product, this compound, is isolated.[3]
-
Drying: The isolated product is dried, potentially under vacuum at 50-60°C.[3]
-
Result: This green production method can achieve a product yield of around 90-92% with a purity of up to 99%.[3]
Visualized Workflows
The following diagrams illustrate the logical steps and key components of each synthetic pathway.
Caption: Workflow for this compound synthesis using thionyl chloride.
Caption: Workflow for this compound synthesis using hydrogen chloride.
Caption: Side-by-side comparison of the two primary synthesis routes.
Conclusion
The selection between thionyl chloride and hydrogen chloride for the synthesis of this compound depends heavily on the specific priorities of the laboratory or manufacturing facility.
-
The Thionyl Chloride Method is often favored in laboratory settings or when the highest possible yield and purity are paramount.[1] Its mild conditions and shorter reaction times offer excellent process control.[1][3] However, the high cost and environmental concerns associated with the generation of sulfur dioxide gas are significant drawbacks.[1][3]
-
The Hydrogen Chloride Method presents a more cost-effective and environmentally friendly alternative.[1] By avoiding the formation of polluting gases and potentially utilizing byproduct HCl from other industrial processes, it is well-suited for large-scale, green production.[3] The main challenges have traditionally been the need for more demanding reaction conditions, such as high pressure and temperature, although the use of catalysts is mitigating these issues.[3]
Ultimately, for applications where cost and environmental impact are primary drivers, the hydrogen chloride method is the superior choice. For applications demanding maximum yield and process efficiency with less sensitivity to cost, the thionyl chloride method remains a highly effective option.
References
- 1. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 2-Bromoethylamine and 2-Chloroethylamine
For researchers, scientists, and professionals in drug development, the choice of a chemical building block is critical to the success of a synthetic pathway. 2-Bromoethylamine (B90993) and 2-chloroethylamine (B1212225) are two such fundamental reagents, frequently employed for the introduction of an aminoethyl moiety. While structurally similar, their reactivity profiles differ significantly, a factor that has profound implications for reaction conditions, efficiency, and overall synthetic strategy. This guide provides an objective, data-supported comparison of their performance in common chemical transformations.
The primary distinction in the reactivity of these two haloethylamines lies in the nature of the halogen substituent. The carbon-halogen (C-X) bond is the focal point of their reactivity, particularly in nucleophilic substitution reactions. The inherent properties of bromide versus chloride as a leaving group dictate the kinetic and thermodynamic favorability of these reactions.
Core Principles of Reactivity: The Leaving Group's Role
The reactivity of 2-bromoethylamine and 2-chloroethylamine is predominantly governed by the principles of nucleophilic substitution. In these reactions, a nucleophile replaces the halogen atom. The efficiency of this process is heavily dependent on the ability of the halogen to depart as a stable halide ion (X⁻). Two key factors determine this "leaving group ability":
-
Bond Strength : The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[1][2][3] A weaker bond requires less energy to cleave, resulting in a lower activation energy and a faster reaction rate.[3]
-
Basicity of the Halide Ion : A good leaving group should be a weak base, as this indicates its stability as an independent anion. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker and more stable base than the chloride ion (Cl⁻), making it a superior leaving group.[1]
Therefore, based on these fundamental principles, 2-bromoethylamine is inherently more reactive than 2-chloroethylamine in nucleophilic substitution reactions.
A second crucial aspect of the reactivity of these molecules is the neighboring group participation of the primary amino group. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon bearing the halogen. This intramolecular cyclization results in the formation of a highly reactive three-membered ring intermediate, the aziridinium (B1262131) ion.[4] This pathway is often the rate-determining step for subsequent reactions with external nucleophiles. The rate of this cyclization is also governed by the principles of leaving group ability, being significantly faster for the bromo derivative.
Quantitative Data Comparison
The enhanced reactivity of bromoalkanes over their chloro counterparts is well-established and reflected in kinetic data. While direct, side-by-side comparative studies under identical conditions are sparse in publicly available literature, the relative rates can be inferred from individual studies and general chemical knowledge. The intramolecular cyclization to the aziridinium ion is a key reaction for which kinetic parameters have been studied.
| Compound | Reaction Type | Rate Constant (k) | Relative Rate (approx.) | Reference |
| 2-Chloroethylamine | Intramolecular Cyclization | (8.0 ± 0.2) × 10⁻⁶ s⁻¹ (at 21°C) | 1 | [4] |
| 2-Bromoethylamine | Intramolecular Cyclization | Significantly faster than chloro-analog | > 1 | [5] |
Note: The data illustrates the general trend. Direct comparison requires identical experimental conditions. The literature strongly supports that reactions of 2-bromoethylamine proceed faster, often at lower temperatures and with higher yields than those of 2-chloroethylamine.[1]
Experimental Protocols
Experiment 1: Qualitative Comparison of Reactivity via Silver Nitrate (B79036) Precipitation
This experiment provides a rapid, visual comparison of the rate of hydrolysis, which is indicative of the C-X bond lability.
Objective: To qualitatively compare the rate of halide ion formation from 2-bromoethylamine and 2-chloroethylamine.
Materials:
-
2-Bromoethylamine hydrobromide
-
2-Chloroethylamine hydrochloride
-
Ethanol
-
Water
-
0.02 M Silver Nitrate (AgNO₃) solution
-
Test tubes
-
Water bath
Procedure:
-
Prepare two separate solutions by dissolving an equimolar amount of 2-bromoethylamine hydrobromide and this compound in an ethanol/water co-solvent to ensure solubility.
-
Place equal volumes of each solution into separate, clean test tubes.
-
To each test tube, simultaneously add an equal volume of 0.02 M aqueous silver nitrate solution.
-
Place both test tubes into a warm water bath at a constant temperature (e.g., 50°C) to accelerate the reaction.[6]
-
Observe the test tubes and record the time taken for a precipitate to form. The halide ion (X⁻) produced during the substitution reaction reacts with silver ions (Ag⁺) to form a silver halide precipitate (AgX).[7]
Expected Results:
-
A cream-colored precipitate of silver bromide (AgBr) will appear relatively quickly in the test tube containing 2-bromoethylamine.
-
A white precipitate of silver chloride (AgCl) will form much more slowly in the test tube with 2-chloroethylamine.
-
The faster rate of precipitate formation for the bromo-compound directly demonstrates its higher reactivity.[8]
Experiment 2: Quantitative Analysis of Reaction Rate by Titration
Objective: To quantitatively determine the rate constant for the reaction of the haloethylamine with a nucleophile (e.g., hydroxide).
Materials:
-
2-Bromoethylamine hydrobromide
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Standardized hydrochloric acid (HCl) or nitric acid (HNO₃) solution
-
Phenolphthalein or other suitable indicator
-
Reaction vessel with temperature control
-
Pipettes, burettes, and flasks
Procedure:
-
Initiate the reaction by mixing known concentrations of the haloethylamine and sodium hydroxide in a temperature-controlled reaction vessel.
-
At regular time intervals, withdraw an aliquot (a small, measured sample) of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding it to a known excess of a standard acid solution to neutralize the remaining NaOH.
-
Back-titrate the unreacted acid in the quenched sample with a standardized NaOH solution to determine the concentration of NaOH consumed at that time point.
-
Plot the concentration of the haloethylamine or hydroxide ion versus time.
-
From this data, determine the order of the reaction and calculate the rate constant (k). This method can be adapted to monitor the formation of the halide ion by argentometric titration (with AgNO₃).
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: General mechanism for a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Intramolecular cyclization to form the reactive aziridinium ion.
Caption: Logical flow comparing factors that determine reactivity.
Conclusion
References
Spectroscopic Comparison of Commercial 2-Chloroethylamine Hydrochloride: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. 2-Chloroethylamine (B1212225) hydrochloride, a key building block in the synthesis of numerous pharmaceuticals, is no exception. Variations in purity and the presence of impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive spectroscopic comparison of commercial 2-Chloroethylamine hydrochloride, offering insights into expected spectral data, potential impurities, and detailed experimental protocols for in-house quality assessment. The information presented here is compiled from publicly available data sheets and scientific literature to serve as a baseline for evaluating different commercial sources.
Key Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for high-purity this compound based on common analytical techniques. These values serve as a benchmark for comparing commercial samples.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| Chemical Shift | ~3.3 ppm (-CH₂-NH₃⁺) ~3.8 ppm (-CH₂-Cl) | ~38.5 ppm (-CH₂-NH₃⁺) ~40.5 ppm (-CH₂-Cl) |
| Multiplicity | Triplet | Not Applicable |
| Integration | 2H for each signal | Not Applicable |
| Solvent | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |
| Reference | [1] | [1] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2900-3100 | C-H stretching | [2] |
| 1500-1600 | N-H bending (amine salt) | [3] |
| 1400-1500 | C-H bending | [3] |
| 650-800 | C-Cl stretching | [3] |
Table 3: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Note | Reference |
| Electron Ionization (EI) | 79/81 ([M]⁺, isotopic pattern for Cl) 44 ([CH₂NH₂]⁺) | The molecular ion of the free base is observed. |
Common Impurities in Commercial this compound
The synthesis and storage of this compound can lead to the formation of several impurities. Awareness of these potential contaminants is crucial for a thorough quality assessment.
Table 4: Potential Impurities and their Spectroscopic Signatures
| Impurity Name | Structure | Key Spectroscopic Signature for Detection | Potential Origin |
| Ethanolamine | HO-CH₂-CH₂-NH₂ | ¹H NMR (D₂O): Triplets around 2.8 ppm (-CH₂-N) and 3.6 ppm (-CH₂-O). Can be quantified by HPLC.[4] | Unreacted starting material from synthesis.[5] |
| Aziridine | (CH₂)₂NH | HILIC-MS: Can be detected at m/z 44.1.[6] | Intramolecular cyclization of 2-chloroethylamine, especially under basic conditions. |
| Piperazine | C₄H₁₀N₂ | Can be detected by HPLC and MS. | Dimerization of the aziridinium (B1262131) ion intermediate. |
| Water | H₂O | Karl Fischer Titration: Quantitative. ¹H NMR: Broad singlet in D₂O, chemical shift is temperature-dependent. | The compound is hygroscopic.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 10-20 mg of the commercial this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of Deuterium Oxide (D₂O).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: D₂O
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual HDO signal at 4.79 ppm.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from a published patent for the analysis of this compound and its impurities.[4]
-
Instrument: HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or equivalent.[4]
-
Mobile Phase A: 10mM Potassium Phosphate Dibasic (K₂HPO₄) aqueous solution, pH adjusted to 8.0.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Elution: Isocratic with Mobile Phase A: Mobile Phase B at a ratio of 40:60.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 195 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.
Experimental Workflow and Data Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of different commercial samples of this compound.
Caption: Workflow for the comparative analysis of commercial this compound.
By following these standardized protocols and comparing the obtained data against the provided reference values and impurity profiles, researchers can make informed decisions about the quality and suitability of commercial this compound for their specific applications, ultimately contributing to more robust and reproducible scientific outcomes.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound(870-24-6) IR Spectrum [m.chemicalbook.com]
- 3. This compound | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 5. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 870-24-6 [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-Chloroethylamine Hydrochloride: Yield and Purity Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloroethylamine (B1212225) hydrochloride is a critical building block in the synthesis of numerous pharmaceuticals and other fine chemicals. This guide provides an objective comparison of the two primary synthetic routes to this compound, focusing on yield and purity, supported by experimental data.
Overview of Synthetic Methodologies
The two predominant methods for the synthesis of 2-Chloroethylamine hydrochloride start from ethanolamine (B43304). The key difference lies in the chlorinating agent used: thionyl chloride (SOCl₂) or hydrogen chloride (HCl). Each pathway presents distinct advantages and disadvantages in terms of reaction conditions, cost, safety, and environmental impact, which ultimately influence the yield and purity of the final product.
1. The Thionyl Chloride Method: This classic approach involves the reaction of ethanolamine or its hydrochloride salt with thionyl chloride. It is often favored for its mild reaction conditions and relatively short reaction times. However, the cost of thionyl chloride and the generation of sulfur dioxide (SO₂), a toxic byproduct, are significant drawbacks.
2. The Hydrogen Chloride Method: An increasingly popular alternative involves the direct reaction of ethanolamine with hydrogen chloride, often in the presence of a catalyst such as an organic acid. This method is more cost-effective and environmentally friendly as it avoids the formation of polluting gases. Recent advancements in this process have demonstrated high yields and excellent purity.
Quantitative Comparison of Yield and Purity
The following table summarizes the reported yield and purity for each synthetic method, based on available experimental data.
| Synthesis Method | Reagents | Typical Yield | Typical Purity | Reference |
| Thionyl Chloride | Ethanolamine, Thionyl Chloride | Quantitative (initial), 70-85% (after recrystallization) | High, but requires purification to remove byproducts | [1] |
| Hydrogen Chloride | Ethanolamine, Hydrogen Chloride, Organic Acid Catalyst | ≥95% | >99% | [1] |
| Hydrogen Chloride (Patented Process) | Ethanolamine, Hydrogen Chloride, Propionic Acid | 92.2% | 99.3% (GC) | [2] |
| Hydrogen Chloride (Patented Process) | Ethanolamine, Hydrogen Chloride, Adipic Acid | 89.0% | 99.5% (GC) | [2] |
Experimental Protocols
Below are detailed experimental methodologies for the two key synthetic routes.
Method 1: Synthesis via Reaction of Ethanolamine with Thionyl Chloride
This method is adapted from established laboratory procedures.
Materials:
-
Ethanolamine
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (or another suitable inert solvent)
-
Hydrochloric acid (for hydrochloride salt formation if starting with free base)
Procedure:
-
In a dry reaction flask equipped with a reflux condenser, a dropping funnel, and a stirrer, dissolve ethanolamine (1.0 mol) in toluene (300 mL).
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add thionyl chloride (1.2 mol) dropwise to the stirred solution over a period of 3 hours, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 10 hours.
-
After reflux, cool the mixture and remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound is obtained as a solid.
-
For purification, the crude product can be recrystallized from ethanol (B145695) or methanol (B129727) to yield a white crystalline solid.[1]
Method 2: Synthesis via Reaction of Ethanolamine with Hydrogen Chloride and an Organic Acid Catalyst
This protocol is based on a patented industrial process.[2]
Materials:
-
Ethanolamine
-
Hydrogen chloride (gas)
-
Propionic acid (catalyst)
-
Absolute ethanol
Procedure:
-
Charge a reaction vessel with ethanolamine (1.0 mol).
-
Introduce hydrogen chloride gas into the ethanolamine at a controlled rate until the pH of the system is between 2 and 3.
-
Add propionic acid (catalytic amount, e.g., 0.1 mol) to the reaction mixture.
-
Heat the mixture to 120-160°C while continuously introducing hydrogen chloride gas. During this time, water generated from the reaction is removed by distillation. Continue this process for 2-5 hours.
-
Once the reaction is complete (as determined by monitoring water removal or by analytical methods), stop heating and the introduction of hydrogen chloride.
-
Cool the reaction mixture to room temperature.
-
Add absolute ethanol to the mixture and stir to precipitate the product.
-
Filter the solid product and wash with a small amount of cold absolute ethanol.
-
Dry the collected solid under vacuum at 50-60°C to obtain the final this compound product.
Purity Determination
The purity of the synthesized this compound is typically determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] For GC analysis, a common method involves using an SE-54 chromatographic column with a hydrogen flame ionization detector (FID).[2] HPLC methods have also been developed for accurate quantification of purity and detection of impurities like residual ethanolamine.[3]
Comparative Analysis Workflow
The following diagram illustrates the logical flow of comparing the two synthesis methods.
References
A Comparative Guide to Alternative Reagents for the Ethylamination of Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an ethyl group into a molecule, a process known as ethylamination, is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and life sciences industries. The ethyl moiety can significantly influence a compound's pharmacological properties, including its potency, selectivity, and metabolic stability. While traditional methods for ethylamination exist, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, selectivity, and safety. This guide provides an objective comparison of key alternative reagents for the ethylamination of common nucleophiles—amines, phenols, and thiols—supported by experimental data and detailed protocols.
Comparison of Ethylating Reagents
The selection of an appropriate ethylating agent is contingent upon the specific nucleophile, desired selectivity, and tolerance of other functional groups within the substrate. Below is a comparative overview of four key classes of ethylating reagents.
Data Presentation: Performance of Ethylating Reagents
| Reagent Class | Reagent Example | Nucleophile | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Alkyl Sulfates | Diethyl Sulfate (B86663) ((Et)₂SO₄) | Primary Amines | Good to Excellent | Basic conditions (e.g., K₂CO₃), various solvents (e.g., ACN, DMF), RT to elevated temp. | Economical, widely available.[1][2] | Toxic and carcinogenic,[3][4] can lead to over-alkylation, requires basic conditions. |
| Phenols | Good to Excellent | Basic conditions (e.g., K₂CO₃), various solvents (e.g., ACN, DMF), RT to elevated temp. | Effective for a range of phenols.[5] | Toxicity concerns, potential for side reactions. | ||
| Thiols | Good | Basic conditions, various solvents. | Reliable for S-ethylation. | Toxicity and handling precautions. | ||
| Oxonium Salts | Triethyloxonium (B8711484) Tetrafluoroborate (B81430) ([Et₃O]BF₄) | Primary Amines | Good to Excellent | Neutral or slightly basic conditions, typically CH₂Cl₂ or neat, RT. | Highly reactive,[6] mild conditions, good for sensitive substrates. | Moisture sensitive, relatively expensive. |
| (Meerwein's Reagent) | Phenols | Good to Excellent | Neutral conditions, CH₂Cl₂, RT. | Excellent for O-ethylation under mild conditions.[7] | Hydrolyzes in the presence of water. | |
| Thiols | Good | Neutral conditions, CH₂Cl₂. | Effective for S-ethylation. | Cost and moisture sensitivity. | ||
| Alkyl Triflates | Ethyl Trifluoromethanesulfonate (B1224126) (EtOTf) | Primary Amines | Excellent | Often with a non-nucleophilic base (e.g., 2,6-lutidine), CH₂Cl₂, 0 °C to RT. | Extremely high reactivity, excellent leaving group.[8] | High cost, can be too reactive for complex molecules. |
| Phenols | Excellent | Non-nucleophilic base, CH₂Cl₂. | Powerful reagent for sterically hindered phenols. | High reactivity can lead to side reactions. | ||
| Thiols | Excellent | Non-nucleophilic base, CH₂Cl₂. | Highly efficient for S-ethylation. | Cost and high reactivity. | ||
| Catalytic (Green) | Ethanol (B145695) (EtOH) with Ru-catalyst | Anilines | Good to Excellent | Ru-catalyst (e.g., [RuCl₂(p-cymene)]₂), base (e.g., K₂CO₃), high temp. (e.g., 140 °C). | Green (water is the only byproduct), atom-economical.[9][10][11] | Requires high temperatures, catalyst can be expensive, limited to specific amine types. |
Visualizing the Landscape of Ethylating Agents
The following diagram illustrates the classification of the discussed ethylating agents based on their chemical nature and mechanism of action.
Caption: Classification of common ethylating reagents.
Experimental Protocols
The following are representative experimental protocols for the ethylamination of different nucleophiles using the discussed reagents.
Protocol 1: N-Ethylation of Aniline (B41778) using Diethyl Sulfate
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq.) in acetonitrile (B52724) (ACN).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Reagent Addition: Stir the mixture at room temperature and add diethyl sulfate (1.2 eq.) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-ethylaniline.
Protocol 2: O-Ethylation of Phenol (B47542) using Triethyloxonium Tetrafluoroborate
-
Reactant Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Add triethyloxonium tetrafluoroborate (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain ethyl phenyl ether.
Protocol 3: S-Ethylation of Thiophenol using Ethyl Trifluoromethanesulfonate
-
Reactant Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as 2,6-lutidine (1.2 eq.).
-
Reagent Addition: Add ethyl trifluoromethanesulfonate (1.1 eq.) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to yield ethyl phenyl sulfide.
Protocol 4: Ruthenium-Catalyzed N-Ethylation of Aniline with Ethanol
-
Catalyst and Reactant Preparation: In a pressure-rated reaction vessel, combine the aniline (1.0 eq.), [RuCl₂(p-cymene)]₂ catalyst (e.g., 2.5 mol%), a suitable ligand (e.g., a phosphine (B1218219) ligand, 6 mol%), and potassium carbonate (K₂CO₃, 10 mol%).
-
Solvent/Reagent Addition: Add ethanol as the ethylating agent and solvent.
-
Reaction: Seal the vessel and heat the mixture to 140 °C for the specified time (e.g., 21 hours), with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the N-ethylated aniline product.
Experimental Workflow
The general workflow for a typical ethylamination reaction is depicted below.
Caption: A generalized experimental workflow for ethylamination.
Conclusion
The choice of an ethylating agent is a critical decision in the synthesis of ethyl-containing molecules.
-
Diethyl sulfate remains a cost-effective option for large-scale synthesis but requires stringent safety protocols due to its toxicity.[1][2][3][4]
-
Triethyloxonium tetrafluoroborate (Meerwein's reagent) offers high reactivity under mild, neutral conditions, making it ideal for sensitive substrates, though its moisture sensitivity and cost are notable considerations.[6]
-
Ethyl triflate is an exceptionally powerful reagent, suitable for challenging ethylations, but its high reactivity necessitates careful control to avoid side reactions, and it is a more expensive alternative.[8]
-
Catalytic methods using ethanol represent a significant advancement in green chemistry, providing an atom-economical and environmentally benign route to N-ethylated anilines, although the current scope is somewhat limited and requires high reaction temperatures.[9][10][11]
Researchers and drug development professionals should carefully weigh the reactivity, selectivity, cost, and safety profile of each reagent in the context of their specific synthetic goals. This guide provides a foundational framework for making informed decisions in the pursuit of efficient and effective ethylamination strategies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. CN110642755A - Environment-friendly production process of diethyl sulfate - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
A Comparative Guide to Validated Assays for 2-Chloroethylamine Hydrochloride (2-CEA) Content
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Chloroethylamine (B1212225) hydrochloride (2-CEA) is critical due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and its potential as a genotoxic impurity.[1][2][3] This guide provides an objective comparison of validated analytical methods for determining 2-CEA content, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate assay for 2-CEA depends on the specific requirements of the analysis, such as the required sensitivity, the matrix of the sample, and the available instrumentation. While traditional titration methods exist, they often lack specificity, especially in the presence of other amino-containing compounds.[4] Modern chromatographic techniques offer superior performance for both purity assessment and trace-level impurity quantification.
| Analytical Method | Principle | Typical Application | Reported Linearity (r²) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| HPLC-UV | Reverse-phase or normal-phase chromatography with UV detection. | Purity testing and content uniformity of 2-CEA raw material. | >0.999[4] | ~10 µg/mL[4] | Simple, robust, widely available instrumentation.[4] | Lower sensitivity compared to MS methods; 2-CEA has a weak chromophore requiring low UV wavelength detection (e.g., 195 nm).[4][5] |
| HILIC-MS | Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry. | Quantification of 2-CEA as a genotoxic impurity in APIs. | Not explicitly stated, but linearity established from 0.5 µg/L to 10 µg/L.[6] | 5 ppb (parts per billion)[6] | High sensitivity and selectivity; no derivatization required; rapid analysis time.[6] | Requires more specialized and expensive equipment (LC-MS). |
| GC-FID/MS | Gas Chromatography with Flame Ionization or Mass Spectrometry detection. | Purity assessment of 2-CEA and detection of related volatile impurities. | Not explicitly stated. | Not explicitly stated for 2-CEA, but GC-MS can detect related impurities at ppm levels.[7] | High resolution for volatile compounds. | May require derivatization for polar analytes like 2-CEA to improve volatility and peak shape; potential for interference from matrix components like dextrose.[5][6] |
| Titrimetry | Acid-base titration. | Assay of bulk 2-CEA. | Not applicable. | Not applicable. | Simple and inexpensive. | Lacks specificity; may be interfered by other amine-containing compounds.[4] |
Experimental Protocols
Below are detailed methodologies for the key chromatographic assays discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of 2-CEA content and its related substances.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of 10mM K₂HPO₄ aqueous solution (pH 8.0) and Acetonitrile (B52724) (CH₃CN) in a 40:60 ratio.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 195 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Standard and Test Solution Concentration: 1.0 mg/mL.[4]
-
Diluent: Water.[4]
Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
This method is highly sensitive and ideal for quantifying trace amounts of 2-CEA, particularly as a genotoxic impurity.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Column: Primesep B (150 × 4.6 mm, 5.0 µm).[8]
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and acetonitrile in a 5:95 (v/v) ratio.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Mass Spectrometer: Single quadrupole type with electrospray ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Selected-Ion Monitoring (SIM) using the target ion at m/z 79.9 for 2-CEA.[6]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method can be employed for purity analysis of 2-CEA, particularly for volatile impurities.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector.
-
Chromatographic Column: SE-54 capillary column.[9]
-
Column Temperature: 50 °C.[9]
-
Detector Temperature: 250 °C.[9]
-
Vaporization Chamber Temperature: 250 °C.[9]
-
Carrier Gas: Nitrogen (N₂) at 30 mL/min.[9]
-
Split Ratio: 1:60.[9]
-
Hydrogen Flow: 30 mL/min.[9]
-
Air Flow: 300 mL/min.[9]
-
Injection Volume: 1 µL.[9]
Visualizations
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for 2-CEA analysis based on the analytical objective.
Caption: Method selection workflow for 2-CEA analysis.
Experimental Workflow for HPLC-UV Analysis
This diagram outlines the general experimental workflow for the analysis of 2-CEA using HPLC-UV.
Caption: HPLC-UV experimental workflow for 2-CEA.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. CN109765305B - High performance liquid detection method for this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection method for genotoxic impurity in vilazodone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. scribd.com [scribd.com]
- 9. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Analysis of the Stability of 2-Chloroethylamine Hydrochloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of 2-Chloroethylamine (B1212225) hydrochloride and its key analogues, including nitrogen, sulfur, and oxygen mustards. The stability of these compounds is a critical parameter, influencing their storage, handling, biological activity, and therapeutic efficacy. The primary mechanism governing their instability—intramolecular cyclization to form a reactive aziridinium (B1262131) (or analogous) ion—is a central focus of this analysis.
Introduction to 2-Chloroethylamine and Its Analogues
2-Chloroethylamine and its derivatives, collectively known as nitrogen mustards, are a class of bifunctional alkylating agents.[1] Their utility in organic synthesis and as anticancer chemotherapeutics stems from the presence of a nucleophilic amino group and an electrophilic carbon bearing a chlorine atom.[2] This structure facilitates intramolecular cyclization to form a highly strained and reactive aziridinium ion, which is the ultimate alkylating species responsible for their biological effects, primarily through DNA cross-linking.[1][3] However, this same reactivity is the source of their inherent instability.
Analogues of 2-chloroethylamine include compounds where the nitrogen atom is further substituted (e.g., mechlorethamine (B1211372), cyclophosphamide) or replaced by sulfur (sulfur mustards) or oxygen (oxygen mustards).[4] Aromatic mustards, such as chlorambucil (B1668637) and melphalan, feature an aromatic ring attached to the nitrogen, which significantly modulates reactivity.[1] These structural variations lead to profound differences in stability and biological activity. Aromatic mustards are generally less reactive and more stable than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[1][5]
Mechanism of Instability: Aziridinium Ion Formation
The dominant pathway for the degradation and activation of 2-chloroethylamines in solution is an intramolecular nucleophilic substitution (SNi) reaction. The nitrogen atom's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a three-membered aziridinium ring.[2][6] This cyclization is the rate-determining step for its alkylating action and is highly dependent on factors such as the substituents on the nitrogen, solvent polarity, and pH.[2][7] The resulting aziridinium ion is a potent electrophile that reacts readily with nucleophiles, including water (hydrolysis) and biological macromolecules like DNA.[4][8]
Comparative Stability Data
The stability of 2-Chloroethylamine hydrochloride and its analogues can be quantitatively compared using kinetic data for cyclization and hydrolysis, as well as physical properties like melting points and recommended storage conditions.
| Compound | Class | Structure | Key Stability Parameters | Storage & Physical Properties | Citations |
| This compound | Aliphatic Nitrogen Mustard | ClCH₂CH₂NH₂·HCl | Cyclization Half-life: 24.0 ± 0.5 hPseudo-first-order rate constant (k): (8.0 ± 0.2) × 10⁻⁶ s⁻¹ (at 21°C) | MP: 140-150 °CHygroscopic. Store at 2–8°C under inert gas. Stable at room temperature in closed containers. | [2][9][10][11] |
| Mechlorethamine (HN2) | Aliphatic Nitrogen Mustard | CH₃N(CH₂CH₂Cl)₂ | Highly reactive in water. The activation free energy for aziridinium ion formation is ~20.4 kcal/mol. | Shipped on dry ice. Unstable in aqueous solutions. | [4][6] |
| Chlorambucil | Aromatic Nitrogen Mustard | (ClCH₂CH₂)₂N-C₆H₄-(CH₂)₃COOH | More stable than aliphatic mustards, allowing for oral administration. | Solid, more stable than aliphatic mustards. | [5] |
| Melphalan | Aromatic Nitrogen Mustard | (ClCH₂CH₂)₂N-C₆H₄-CH(NH₂)COOH | Forms interstrand DNA cross-links more slowly than mechlorethamine, but the resulting links are more stable. | Solid, more stable than aliphatic mustards. | [1] |
| bis(2-chloroethyl) ether (BCEE) | Oxygen Mustard | O(CH₂CH₂Cl)₂ | Much more stable in water compared to sulfur and nitrogen mustard analogues. Undergoes substitution rather than elimination. | Liquid. | [4][12] |
| 2-chloroethyl ethyl sulfide (B99878) (CEES) | Sulfur Mustard Analogue | CH₃CH₂SCH₂CH₂Cl | Highly reactive in water, forming a three-membered sulfonium (B1226848) ion. Undergoes elimination reactions. | Liquid. | [4][12] |
Experimental Protocols
The assessment of stability for these compounds relies on robust analytical methodologies designed to monitor the parent compound's concentration over time and to identify and quantify any degradation products.
Protocol 1: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is used to determine the rate of intramolecular cyclization or hydrolysis by monitoring changes in the chemical environment of protons in the molecule.
-
Sample Preparation: A precise concentration of the test compound (e.g., this compound) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are acquired at regular time intervals at a constant temperature (e.g., 37°C).[12]
-
Spectral Analysis: The disappearance of signals corresponding to the parent compound and the appearance of new signals from the aziridinium ion or hydrolysis product are integrated.
-
Kinetic Calculation: The natural logarithm of the concentration of the parent compound is plotted against time. For a first-order reaction, the slope of this line is equal to the negative of the rate constant (-k). The half-life (t₁/₂) is then calculated as 0.693/k.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This is a widely used technique for separating, identifying, and quantifying the active ingredient and its degradation products, making it a cornerstone of pharmaceutical stability testing.[13][14]
-
Method Development (Forced Degradation): The compound is subjected to stress conditions (e.g., high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis) to generate potential degradation products.[14] An HPLC method, typically a gradient reversed-phase method with UV detection, is then developed to achieve baseline separation of the parent peak from all degradation product peaks.[14]
-
Stability Study Setup: The compound is stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Sample Analysis: At specified time points (e.g., 0, 3, 6, 12 months), samples are withdrawn, dissolved in a suitable diluent, and injected into the HPLC system.
-
Data Evaluation: The peak areas of the parent compound and any degradation products are recorded. The purity of the compound is calculated, and the rate of degradation is determined to establish a shelf-life or retest period.[15]
Conclusion
The stability of this compound and its analogues is inversely related to their reactivity as alkylating agents. The primary route of degradation and activation is through intramolecular cyclization to form a reactive three-membered ring. Key findings include:
-
Aliphatic vs. Aromatic: Aliphatic nitrogen mustards like 2-chloroethylamine and mechlorethamine are highly reactive and unstable in aqueous solutions. Aromatic mustards such as chlorambucil are significantly more stable due to electronic delocalization, which reduces the nucleophilicity of the nitrogen atom.[1]
-
Heteroatom Substitution: The stability of mustard compounds is greatly influenced by the heteroatom. Oxygen mustards are markedly more stable than their nitrogen and sulfur counterparts, which are both highly reactive in water.[4]
-
Storage and Handling: Due to its inherent instability and hygroscopic nature, this compound requires storage in a cool, dry, and inert environment to minimize degradation.[2][10]
A thorough understanding of these stability profiles, supported by robust analytical methods, is essential for the successful development, formulation, and application of these important chemical agents in research and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 6. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 870-24-6 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. 2-クロロエチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for Chlorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids and alcohols to their corresponding chlorides is a cornerstone of organic synthesis, providing activated intermediates essential for the construction of complex molecules in pharmaceutical and materials science. Among the arsenal (B13267) of chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have emerged as two of the most widely employed reagents. The choice between these two reagents is often dictated by the specific requirements of the substrate, desired reaction conditions, and scale of the synthesis.
This guide provides an objective comparison of thionyl chloride and oxalyl chloride, supported by experimental data, to assist researchers in making an informed decision for their chlorination reactions.
At a Glance: Thionyl Chloride vs. Oxalyl Chloride
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Substrates | Carboxylic acids, Alcohols | Carboxylic acids, Alcohols (for Swern oxidation) |
| Reaction Conditions | Often requires heating (reflux)[1][2] | Typically milder, often at room temperature[1][3] |
| Catalyst | Often used neat, but pyridine (B92270) or DMF can be used as a catalyst. | Catalytic amounts of dimethylformamide (DMF) are commonly used.[1] |
| Byproducts | SO₂(g), HCl(g)[1] | CO(g), CO₂(g), HCl(g)[1] |
| Work-up | Removal of excess reagent by distillation.[1] | Removal of excess reagent and solvent by evaporation.[1] |
| Reactivity | Highly reactive, can lead to side reactions with sensitive functional groups.[1] | Generally milder and more selective.[1][4] |
| Cost | Less expensive.[4] | More expensive.[4] |
| Safety | Toxic, corrosive, lachrymator, reacts violently with water.[5] | Toxic, corrosive, lachrymator, reacts violently with water.[4] |
Performance in Chlorination of Carboxylic Acids
The conversion of carboxylic acids to acyl chlorides is a primary application for both reagents. Acyl chlorides are highly valuable intermediates for the synthesis of esters, amides, and other carbonyl derivatives.
General Observations:
-
Thionyl chloride is a powerful and cost-effective reagent for this transformation. Reactions are typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent.[2] The gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride) simplifies product purification.[6]
-
Oxalyl chloride , often used with a catalytic amount of DMF, provides a milder alternative.[1] Reactions can frequently be conducted at room temperature, which is advantageous for substrates containing sensitive functional groups that might not tolerate the high temperatures required for thionyl chloride reactions.[1][7] The workup is also straightforward as the byproducts are all gaseous.[1]
Quantitative Data:
| Carboxylic Acid | Reagent | Conditions | Yield (%) | Reference |
| Benzoic Acid | Thionyl Chloride | Reflux | 90 | [8] |
| Benzoic Acid | Oxalyl Chloride/Sodium Benzoate | Gentle heating in benzene | 97 | [8] |
| Salicylic Acid | Thionyl Chloride | Reflux | Variable, susceptible to degradation | [7] |
| Salicylic Acid | Oxalyl Chloride | Room Temperature | Generally high | [7] |
Performance in Chlorination of Alcohols
The reaction of alcohols with these chlorinating agents produces alkyl chlorides. However, the mechanisms and applications can differ significantly.
General Observations:
-
Thionyl chloride is a common reagent for converting primary and secondary alcohols to alkyl chlorides.[9][10] The reaction mechanism can be influenced by the presence of a base like pyridine, which typically leads to an Sₙ2 reaction with inversion of stereochemistry.[11] In the absence of a base, an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry can occur.
-
Oxalyl chloride is not typically used for the direct conversion of alcohols to alkyl chlorides. Its primary role in alcohol chemistry is as a key reagent in the Swern oxidation, where it activates dimethyl sulfoxide (B87167) (DMSO) to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[12]
Quantitative Data:
Reaction Mechanisms
The distinct reactivity of thionyl chloride and oxalyl chloride stems from their different mechanisms of action.
Chlorination of Carboxylic Acids
Both reagents initially convert the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Thionyl Chloride Mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 3. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Green Chemistry Triumphs in 2-Chloroethylamine Hydrochloride Synthesis: A Comparative Guide
A shift towards more environmentally benign and efficient synthesis of 2-chloroethylamine (B1212225) hydrochloride is underway, with newer methods offering significant advantages over traditional routes. This guide provides a detailed comparison of green chemistry approaches and conventional methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
2-Chloroethylamine hydrochloride is a crucial intermediate in the pharmaceutical and chemical industries, widely used in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Traditionally, its synthesis has relied on methods that are effective but pose environmental and economic challenges. However, recent advancements have paved the way for greener, more sustainable alternatives.
Performance Comparison: Green vs. Traditional Synthesis
The primary traditional methods for synthesizing this compound involve the reaction of ethanolamine (B43304) with either thionyl chloride or hydrogen chloride.[3][4] While the thionyl chloride method is known for its mild reaction conditions and high yields, it is hampered by the high cost of the reagent and the production of hazardous sulfur dioxide gas.[3][5] A greener approach, utilizing hydrogen chloride with an organic acid catalyst, presents a compelling alternative, boasting high yields, excellent purity, and a significantly improved environmental profile.[1]
| Parameter | Traditional Method (Thionyl Chloride) | Green Method (HCl with Organic Acid Catalyst) |
| Starting Material | Ethanolamine or Ethanolamine Hydrochloride | Ethanolamine |
| Chlorinating Agent | Thionyl Chloride | Hydrogen Chloride |
| Catalyst | None typically mentioned | Organic Acid (e.g., propionic, butyric acid) |
| Byproducts | Sulfur Dioxide (SO2), Hydrogen Chloride (HCl) | Water (H2O) |
| Yield | High (can be quantitative, ~100%)[3] | High (~90%)[1] |
| Purity | High | High (≥99%)[1] |
| Reaction Time | 3-5 hours[3] | 4-6 hours[3] |
| Reaction Temperature | 50°C to reflux[3] | 80-100°C[3] |
| Environmental Impact | Negative (generation of toxic SO2 gas) | Minimal (water as the main byproduct)[1] |
| Cost-Effectiveness | Lower (due to expensive thionyl chloride) | Higher (utilizes inexpensive, readily available materials)[1] |
Experimental Protocols
Traditional Synthesis: Ethanolamine with Thionyl Chloride
This method is favored for its mild conditions and rapid reaction times.[3]
Methodology:
-
Diethanolamine (0.30 mole) is added to a 1 L flask containing 300 mL of 1,2-dichloroethane.
-
Thionyl chloride (51.0 mL) is added to the mixture. A solid suspension forms immediately.
-
The mixture is warmed to 50°C, at which point the solid dissolves.
-
The solution is then refluxed for 3 hours, during which a crystalline solid reappears.
-
The reaction is quenched by the addition of 20 mL of methanol.
-
The solvents are removed under vacuum to yield the product.
In a variation, reacting ethanolamine hydrochloride with thionyl chloride in chloroform (B151607) with heating for 5 hours can result in a 100% yield.[3]
Green Synthesis: Ethanolamine with Hydrogen Chloride and Organic Acid Catalyst
This approach represents a more sustainable and environmentally friendly process.[1]
Methodology:
-
Ethanolamine is placed in a reaction vessel equipped with a stirrer and an outlet connected to a buffer bottle with an absorption solution.
-
Hydrogen chloride gas is introduced at room temperature until the pH of the system reaches 2-3.
-
An organic acid catalyst (e.g., propionic acid, butyric acid, glutaric acid, or adipic acid) is added. The mass ratio of organic acid to ethanolamine is between 0.05-0.15:1.
-
The mixture is heated, and hydrogen chloride is introduced again while distilling to remove the water that is formed.
-
After the reaction is complete, the mixture is cooled, and isopropanol (B130326) is added for crystallization.
-
The resulting solid is filtered and dried under vacuum at 50-60°C to obtain this compound.[1]
This method avoids the use of thionyl chloride, thereby preventing the emission of polluting gases.[1]
Workflow Diagrams
The following diagrams illustrate the logical flow of the traditional and green synthesis methods.
References
- 1. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
Safety Operating Guide
Safe Disposal of 2-Chloroethylamine Hydrochloride: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 2-Chloroethylamine hydrochloride is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. This compound is a corrosive and suspected mutagenic compound, necessitating strict adherence to the following procedural guidance.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. | Prevents accidental skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation. | Protects against inhalation of dust or aerosols.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. For solid spills, it is recommended to dampen the material with water to prevent the generation of dust before sweeping.
-
Collect the Waste: Carefully collect the contained material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.
-
Decontaminate the Area: The spill area should be decontaminated according to your institution's established protocols for alkylating agents.
-
Prohibited Actions: Do not wash spills into the sewer system.[1]
Proper Disposal Procedures
The primary and recommended method for the final disposal of this compound is high-temperature incineration conducted by a licensed professional waste disposal service.[4] In some cases, chemical neutralization may be considered as a preliminary treatment step, but this should be performed by trained personnel at an approved facility.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Solid Waste: Unused or expired compounds, contaminated gloves, pipette tips, weigh boats, and absorbent pads.[4]
-
Liquid Waste: Solutions containing the compound.[4]
-
"Empty" Glassware: Vials, flasks, and other glassware that have been in contact with the compound should be treated as hazardous waste and not rinsed into the sink.[4]
-
-
Waste Containment:
-
Place all solid and semi-solid waste into a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Collect all liquid waste in a dedicated, sealed, and corrosion-resistant container.
-
Contaminated sharps, such as needles or broken glassware, must be placed in a designated cytotoxic sharps container.[4]
-
-
Labeling: All waste containers must be prominently labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
The storage area should be designated for corrosive materials and be away from incompatible substances such as strong oxidizing agents and strong bases.[4]
-
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and transport the waste to an approved disposal facility for high-temperature incineration.[4]
Regulatory and Quantitative Data
While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics.
| Parameter | Value/Classification | Notes |
| RCRA Hazardous Waste Characteristic | Corrosivity (D002) | Wastes are considered corrosive if they have a pH ≤ 2 or ≥ 12.5, or if they corrode steel at a specified rate.[3] |
| UN Number | UN 3261 | This number is used for the transport of corrosive solid, acidic, organic, n.o.s.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloroethylamine hydrochloride
Essential Safety and Handling Guide: 2-Chloroethylamine Hydrochloride
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate risks associated with this hazardous chemical.
Chemical Hazard Overview: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects.[1][3] Due to its hazardous nature, all personal contact, including inhalation of dust, should be strictly avoided.[4][5]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. Engineering controls, such as using the chemical within a certified chemical fume hood or a ventilated containment system, are the primary line of defense.[1][6]
The following PPE must be worn at all times:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is recommended. Wear two pairs of chemical-resistant gloves, with the outer glove being a robust material like Neoprene or Butyl rubber. The inner glove can be a disposable Nitrile glove.[4] | Provides robust protection against a corrosive solid.[4] Double-gloving allows for safe removal of the contaminated outer layer without exposing the skin. |
| Eye & Face Protection | Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over the goggles.[2][7] | Protects against dust particles and chemical splashes, preventing severe eye damage.[2] |
| Body Protection | A chemical-resistant laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or impervious clothing is required.[2][7] | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges) must be used if work is not performed within a fume hood or if dust generation is likely.[1][2][7] | Prevents inhalation of airborne particles, which can cause respiratory and internal damage.[1] |
Quantitative Data Summary
There are no established occupational exposure limits (OELs) for this compound, underscoring the need for stringent handling practices to minimize any level of exposure.[6][7][8]
| Property | Value | Source |
| CAS Number | 870-24-6 | [1] |
| EC Number | 212-793-2 | [1] |
| Molecular Formula | C₂H₆ClN·HCl | [6] |
| Molecular Weight | 115.99 g/mol | [6] |
| Physical State | Solid, white to light beige crystalline powder | |
| Melting Point | 146.0 to 150.0 °C | [6] |
| Occupational Exposure Limits (OEL) | Not Established | [7][8] |
Operational and Disposal Plans
Adherence to standardized protocols for handling, storage, and disposal is critical for laboratory safety.
Protocol for Safe Handling and Weighing
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[1] Cordon off the work area and post appropriate hazard signs.
-
Engineering Controls: All manipulations, including weighing and transferring, must be conducted inside a certified chemical fume hood or a powder weighing hood to control dust.[6]
-
Donning PPE: Wear the full required PPE as specified in the table above.
-
Weighing: Use a tared, sealed container for weighing to minimize dust exposure. Do not use a scoop or spatula that could generate airborne dust. Use gentle motions.
-
Post-Handling: After handling, wipe down the work surface with a damp cloth (do not dry sweep). All contaminated materials, including wipes and disposable PPE, must be treated as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[4]
Storage Protocol
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
The storage location should be a designated corrosives cabinet.[7]
-
Store locked up and away from incompatible materials such as oxidizing agents, strong bases, and moisture.[4][7]
-
Protect containers from physical damage and inspect them regularly for leaks.[4]
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don full PPE, including respiratory protection, before re-entering the area.
-
Contain & Clean:
-
DO NOT use water for cleanup as it may not be suitable.
-
Use dry cleanup procedures.[4] Gently cover the spill with an inert absorbent material like sand or diatomaceous earth.
-
Carefully sweep or scoop the material into a suitable, labeled, and sealed container for hazardous waste. Avoid generating dust.[6][7]
-
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[3][4]
-
Collect waste in a suitable, clearly labeled, and sealed container.[4]
-
Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7] Do not discharge into drains or the environment.[7]
First Aid Measures
Immediate action is required in case of any exposure.
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 20-30 minutes.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention, potentially from an ophthalmologist.[1][4]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4][5] Simultaneously remove all contaminated clothing and footwear.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[4] Lay the patient down and keep them warm and rested.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention as inhalation may cause delayed lung edema.[4][5]
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[4] If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4]
Workflow for Safe Handling and Emergency Response
Caption: Workflow for handling this compound, including emergency procedures.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. yourglovesource.com [yourglovesource.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
